2-Isobutyrylcyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropanoyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYYSGBGILOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466818 | |
| Record name | 2-Isobutyrylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39207-65-3 | |
| Record name | 2-Isobutyrylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isobutyrylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isobutyrylcyclohexanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-isobutyrylcyclohexanone. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Chemical Properties
This compound, also known by its IUPAC name 2-(2-methylpropanoyl)cyclohexan-1-one, is a dicarbonyl compound with the molecular formula C10H16O2.[1][2][3][4] It is a liquid at room temperature and presents as a colorless to light orange or yellow clear liquid.[5]
The following table summarizes the key quantitative chemical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C10H16O2 | [1][2][3] |
| Molecular Weight | 168.23 g/mol | [2][3] |
| CAS Number | 39207-65-3 | [2][3] |
| Appearance | Colorless to Light orange to Yellow clear liquid | [5] |
| Density | 1.0076 g/mL at 25 °C | [2] |
| Boiling Point | 63 - 64 °C at 0.1 hPa | [6] |
| Melting Point | 38 °C | [6] |
| Flash Point | 104.4 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.5006 | [2] |
| Purity | ≥95% to 96% | [4][7] |
Chemical Structure and Identification
The chemical structure of this compound features a cyclohexanone (B45756) ring substituted at the second position with an isobutyryl group. This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism.
Key identifiers for this compound are:
-
IUPAC Name: 2-(2-methylpropanoyl)cyclohexan-1-one[3]
-
SMILES String: CC(C)C(=O)C1CCCCC1=O[2]
-
InChI Key: PFOYYSGBGILOQZ-UHFFFAOYSA-N[2]
Keto-Enol Tautomerism
Like many dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. This tautomerization involves the migration of a proton and the shifting of a double bond. The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond. It has been noted that this compound exists in approximately 96% enol form.[8]
Caption: Keto-enol tautomerism of this compound.
Experimental Protocols
General Analytical Workflow
A typical workflow for the analysis and purity determination of a compound like this compound would involve the following steps:
Caption: A generalized workflow for the analytical determination of this compound.
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. For a ketone like this compound, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be a suitable analytical technique for purity assessment and quantification.
General Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector (FID or MS).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of any impurities.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector Temperature: 280 °C
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. The peak area can be used for quantification, typically against a known standard.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. This technique is versatile and can be used for non-volatile or thermally sensitive compounds.
General Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Utilize an HPLC system with a suitable column (e.g., a reversed-phase C18 column) and a UV detector.
-
HPLC Conditions:
-
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, potentially with a buffer. The exact composition would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. For a ketone, a wavelength around 210 nm or 254 nm might be appropriate.
-
-
Data Analysis: The retention time is used for identification, and the peak area is used for quantification.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activities of this compound or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or biological effects of this compound. Therefore, a diagram for a signaling pathway cannot be provided at this time.
Solubility
While comprehensive solubility data is not available, as a relatively non-polar organic molecule, this compound is expected to be soluble in common organic solvents such as alcohols, ethers, ketones, and chlorinated hydrocarbons. Its solubility in water is likely to be low.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation. The provided experimental protocols are general guidelines and would require optimization for specific applications.
References
- 1. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 96 39207-65-3 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. env.go.jp [env.go.jp]
- 7. scbt.com [scbt.com]
- 8. strem.com [strem.com]
An In-depth Technical Guide to 2-Isobutyrylcyclohexanone
CAS Number: 39207-65-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a β-diketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic characterization, and potential applications in drug discovery and development, with a focus on its role as a versatile chemical intermediate.
Chemical and Physical Properties
This compound, also known as 2-(2-Methyl-1-oxopropyl)cyclohexanone, is a cyclic β-diketone.[1][2][3][4][5] Its structure features a cyclohexanone (B45756) ring substituted at the α-position with an isobutyryl group. This bifunctional nature imparts unique chemical reactivity and makes it a valuable building block in organic synthesis. The compound exists as a liquid at room temperature.[1][5]
| Property | Value | Reference(s) |
| CAS Number | 39207-65-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][5] |
| Molecular Weight | 168.23 g/mol | [1][2][3][5] |
| Appearance | Colorless to light orange/yellow clear liquid | [6] |
| Density | 1.0076 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5006 | [1] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1] |
| Purity | Typically ≥95-97% | [2][6] |
Synthesis
The synthesis of this compound is typically achieved through the acylation of cyclohexanone. This reaction involves the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking an isobutyryl electrophile.
Experimental Protocol: Acylation of Cyclohexanone Enolate
This protocol describes a general method for the C-acylation of a ketone enolate, which can be adapted for the synthesis of this compound. The reaction proceeds in two main steps: the formation of the enolate and the subsequent acylation.
Materials:
-
Cyclohexanone
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Isobutyryl chloride (or another suitable isobutyrylating agent)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (B44863) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium to generate LDA in situ.
-
To this LDA solution, add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for a specified time (typically 30-60 minutes) to ensure complete enolate formation.
-
-
Acylation:
-
To the freshly prepared lithium enolate solution, add a solution of isobutyryl chloride in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash them successively with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Caption: Synthetic workflow for this compound.
Keto-Enol Tautomerism
A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo form and one or more enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This tautomerism is crucial for the reactivity of this compound, as the enol form can act as a nucleophile in various reactions. The presence and ratio of these tautomers can be readily studied using NMR spectroscopy.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. The following are expected spectral features based on its structure and the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the keto-enol tautomerism. In the diketo form, one would expect signals for the methine proton of the isobutyryl group, the methyl protons of the isobutyryl group, and the methylene (B1212753) protons of the cyclohexanone ring. In the enol form, the enolic proton would give a characteristic downfield signal, and the signals for the other protons would be shifted compared to the diketo form. The integration of the signals corresponding to each tautomer can be used to determine the equilibrium ratio.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons in the diketo form. In the enol form, the carbonyl signals will be replaced by signals for the enolic carbons (C=C-OH). The spectrum will also contain signals for the methine and methyl carbons of the isobutyryl group and the methylene carbons of the cyclohexanone ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong, sharp absorption band is expected in the region of 1685-1725 cm⁻¹ corresponding to the C=O stretching vibrations of the ketone groups. In the presence of the enol tautomer, a broad absorption band may be observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the enol, and the C=O stretching frequency may be lowered due to conjugation and hydrogen bonding.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 168. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement. Expected fragments would correspond to the loss of the isobutyryl group or parts of the cyclohexanone ring.
Applications in Drug Development and Medicinal Chemistry
β-Diketones, such as this compound, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds that are of interest in medicinal chemistry. The two carbonyl groups provide reactive sites for condensation reactions with various dinucleophiles to form heterocycles like pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are present in many approved drugs.
Furthermore, β-diketones are excellent chelating agents for a variety of metal ions. Metal complexes of β-diketones have been investigated for their potential therapeutic applications, including as anticancer and antimicrobial agents. The isobutyryl group and the cyclohexyl ring of this compound can be further functionalized to modulate the biological activity and pharmacokinetic properties of its derivatives and metal complexes.
Caption: Potential applications in medicinal chemistry.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is a combustible liquid.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on this compound. Further research into its specific biological activities and applications in drug discovery is warranted to fully explore the potential of this versatile molecule.
References
- 1. prepchem.com [prepchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound 96 39207-65-3 [sigmaaldrich.com]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
An In-depth Technical Guide to the Synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone, a β-diketone with potential applications in organic synthesis and drug discovery. The primary and most effective method for its preparation is the Stork enamine synthesis, a reliable C-C bond-forming reaction that allows for the α-acylation of ketones.
Core Synthesis Strategy: The Stork Enamine Acylation
The Stork enamine acylation provides a robust and selective method for the synthesis of 1,3-dicarbonyl compounds. This reaction proceeds via a three-step sequence:
-
Enamine Formation: A ketone is reacted with a secondary amine to form a nucleophilic enamine.
-
Acylation: The enamine undergoes nucleophilic attack on an acyl halide.
-
Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final β-diketone.
This method offers the advantage of operating under relatively mild conditions and minimizing polyacylation, a common side reaction in direct enolate acylations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.0076 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5006 | [1] |
| CAS Number | 39207-65-3 | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone based on the principles of the Stork enamine acylation.
Step 1: Synthesis of 1-(cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate)
Reaction Scheme:
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (anhydrous)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, a 1.2 molar equivalent of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the enamine formation.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-(cyclohex-1-en-1-yl)pyrrolidine is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Acylation of 1-(cyclohex-1-en-1-yl)pyrrolidine
Reaction Scheme:
Materials:
-
Crude 1-(cyclohex-1-en-1-yl)pyrrolidine from Step 1
-
Isobutyryl chloride
-
Anhydrous inert solvent (e.g., dioxane, THF, or chloroform)
-
Triethylamine (B128534) (optional, as an acid scavenger)
Procedure:
-
Dissolve the crude enamine in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of isobutyryl chloride to the cooled solution with stirring. If triethylamine is used, it should be added prior to the isobutyryl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis to 2-(2-Methyl-1-oxopropyl)cyclohexanone
Reaction Scheme:
Caption: Workflow for the synthesis of 2-(2-Methyl-1-oxopropyl)cyclohexanone.
Reaction Mechanism of Stork Enamine Acylation
The mechanism involves the nucleophilic attack of the enamine on the acyl chloride, followed by the elimination of the chloride ion and subsequent hydrolysis of the iminium salt.
Caption: Mechanism of the Stork enamine acylation.
References
Spectroscopic and Synthetic Profile of 2-Isobutyrylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-isobutyrylcyclohexanone (CAS No: 39207-65-3). Due to the limited availability of published experimental spectra, this document presents predicted data based on established principles of organic spectroscopy and the known propensity of this compound to exist predominantly in its enol tautomer. One supplier notes that this compound exists as approximately 96% enol form.[1] This guide is intended to serve as a valuable resource for researchers in chemical synthesis and drug development.
Chemical Structure and Properties
This compound, with the molecular formula C₁₀H₁₆O₂, possesses a molecular weight of 168.23 g/mol .[2] It is a dicarbonyl compound that exhibits keto-enol tautomerism. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.
Keto-Enol Tautomerism of this compound
Caption: Keto-enol tautomerism of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the enol tautomer of this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~16.0 | br s | 1H | Enolic -OH |
| ~2.5 - 2.3 | m | 1H | -CH(CH₃)₂ |
| ~2.2 - 2.0 | m | 4H | Cyclohexene (B86901) ring protons adjacent to C=C |
| ~1.7 - 1.5 | m | 4H | Remaining cyclohexene ring protons |
| ~1.1 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O (isobutyryl) |
| ~195 | C=O (cyclohexenone, enol) |
| ~110 | =C-H (enol) |
| ~40 | -CH(CH₃)₂ |
| ~30-20 | Cyclohexene carbons |
| ~19 | -CH(CH₃)₂ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (intramolecularly hydrogen-bonded) |
| ~2960, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1650 | Strong | C=O stretch (conjugated ketone) |
| ~1600 | Strong | C=C stretch (enol) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Possible Fragment |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 97 | High | [C₆H₉O]⁺ |
| 71 | High | [C₄H₇O]⁺ (Isobutyryl cation) |
| 43 | Very High | [C₃H₇]⁺ (Isopropyl cation) |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the acylation of cyclohexanone (B45756) with an isobutyryl acylating agent, such as isobutyryl chloride, under basic conditions.
Experimental Protocol: Acylation of Cyclohexanone
Materials:
-
Cyclohexanone
-
Isobutyryl chloride
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether as solvent
-
Hydrochloric acid (HCl), aqueous solution for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride in anhydrous THF.
-
Enolate Formation: Cyclohexanone, dissolved in anhydrous THF, is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the cyclohexanone enolate.
-
Acylation: The reaction mixture is cooled back to 0 °C, and a solution of isobutyryl chloride in anhydrous THF is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then acidified with a dilute HCl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield this compound.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic pathway for this compound. The predominance of the enol tautomer significantly influences its spectral characteristics. The provided data and protocols offer a valuable starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds in various fields of chemical and pharmaceutical sciences. It is important to note that the provided spectroscopic data are predicted and should be confirmed by experimental analysis.
References
Tautomerism in 2-Isobutyrylcyclohexanone: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isobutyrylcyclohexanone, a β-dicarbonyl compound, exhibits keto-enol tautomerism, a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the structural characteristics of its tautomers, the factors influencing their interconversion, and the primary analytical techniques employed for their characterization. While specific quantitative equilibrium data for this compound in various solvents is not extensively documented in publicly available literature, this guide presents illustrative data from closely related 2-acylcyclohexanones and β-dicarbonyl compounds to demonstrate the principles of solvent-dependent tautomeric shifts. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to enable researchers to quantify tautomeric ratios.
Introduction to Tautomerism in β-Dicarbonyl Compounds
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, most commonly involves the migration of a proton. A prevalent form of tautomerism is keto-enol tautomerism, which is characteristic of carbonyl compounds possessing an α-hydrogen. In the case of β-dicarbonyl compounds, such as this compound, the presence of two carbonyl groups flanking a central carbon atom significantly influences the position of the tautomeric equilibrium.
The equilibrium is a delicate balance between the thermodynamically stable keto form, with its strong carbon-oxygen double bond, and the enol form, which can be stabilized by intramolecular hydrogen bonding and conjugation. For many simple ketones, the keto form is overwhelmingly favored. However, in β-dicarbonyl systems, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[1]
Tautomeric Forms of this compound
This compound exists as an equilibrium mixture of a diketo tautomer and two possible enol tautomers. The enol forms are stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.
The equilibrium between these forms is dynamic and can be influenced by various factors, most notably the solvent. Commercial suppliers of this compound often state that the compound exists predominantly in its enol form, with one source specifying approximately 96% enol content, although the conditions for this measurement are not provided.
Below is a diagram illustrating the tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is not static and is dictated by a combination of intramolecular and intermolecular factors.
-
Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a stable six-membered ring-like structure.
-
Conjugation: The enol form benefits from conjugation between the C=C double bond and the remaining C=O group, which delocalizes electron density and lowers the overall energy of the molecule.
-
Solvent Effects: The polarity of the solvent plays a crucial role in determining the tautomeric ratio. Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form and the hydroxyl group of the enol form, which can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the keto form to a greater extent.[2] Polar aprotic solvents can also influence the equilibrium by interacting with the dipole moments of the tautomers.[2]
-
Temperature: Temperature can also affect the position of the equilibrium, with changes in enthalpy and entropy for the interconversion playing a role.
Quantitative Analysis of Tautomeric Equilibrium
While specific data for this compound is scarce in the literature, the principles of its quantification are well-established for β-dicarbonyl compounds. The following table illustrates the typical effect of solvent polarity on the enol percentage for a related compound, acetylacetone (B45752), to provide a comparative context.
| Solvent | Dielectric Constant (ε) | % Enol Form (Acetylacetone) |
| Cyclohexane | 2.0 | 94 |
| Carbon Tetrachloride | 2.2 | 93 |
| Benzene | 2.3 | 86 |
| Chloroform | 4.8 | 82 |
| Acetone | 20.7 | 67 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 |
| Methanol | 32.7 | 59 |
| Water | 80.1 | 15 |
Note: Data for acetylacetone is illustrative and intended to demonstrate the general trend of solvent effects on the keto-enol equilibrium of β-dicarbonyl compounds.[2]
Experimental Protocols
The determination of the tautomeric ratio in a sample of this compound can be reliably achieved using spectroscopic methods, primarily NMR and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for quantifying tautomeric mixtures, as the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 0.1 M) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, (CD₃)₂CO, (CD₃)₂SO, CD₃OD).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to allow for accurate integration.
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol forms. The enol form will typically show a downfield signal for the enolic hydroxyl proton (often broad, δ > 10 ppm). The α-proton in the keto form will have a distinct chemical shift compared to the vinylic proton in the enol form. The methyl protons of the isobutyryl group will also have slightly different chemical shifts in the keto and enol forms.
-
Integrate the signals corresponding to unique protons of the keto and enol forms. For example, compare the integral of the α-proton of the keto form with the integral of the vinylic proton of the enol form.
-
-
Calculation of Tautomer Ratio: The percentage of the enol form can be calculated using the following formula, where Ienol and Iketo are the integral values of the respective signals:
% Enol = [ Ienol / (Ienol + Iketo) ] x 100
The following diagram outlines the workflow for determining the tautomeric ratio using NMR spectroscopy.
References
An In-depth Technical Guide to the Physical Properties of 2-Isobutyrylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 2-Isobutyrylcyclohexanone (CAS No: 39207-65-3), a valuable intermediate in organic synthesis. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.
Physicochemical Data
This compound, also known as 2-(2-methyl-1-oxopropyl)cyclohexanone, is a dicarbonyl compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [1][2]. At room temperature, it typically presents as a liquid.
Quantitative Physical Properties
A summary of the key physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Conditions |
| Melting Point | 38 °C (100 °F) | - |
| Boiling Point | 63 - 64 °C (145 - 147 °F) | at 0.1 hPa |
| Density | 1.0076 g/mL | at 25 °C |
| Refractive Index | n20/D 1.5006 | at 20 °C |
| Flash Point | 104.4 °C (219.9 °F) | closed cup |
Data sourced from Sigma-Aldrich Safety Data Sheet[3].
Experimental Protocols
The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, as impurities tend to lower and broaden the melting range[1][4].
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
-
Sample of this compound
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm[2][3].
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer[3].
-
The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.
-
For an accurate measurement, a fresh sample is heated at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[3].
Boiling Point Determination under Reduced Pressure
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[5]. Since this compound has a relatively high boiling point at atmospheric pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition. The reported boiling point of 63-64 °C was determined at 0.1 hPa[3].
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or a specialized boiling point apparatus
-
Vacuum source and manometer
Procedure:
-
A small volume of this compound is placed into the test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample[5][6].
-
The apparatus is connected to a vacuum system, and the pressure is reduced to the desired level (e.g., 0.1 hPa), as measured by a manometer.
-
The heating bath is heated slowly and steadily[6].
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube[5].
-
The heating is carefully adjusted until a continuous and rapid stream of bubbles is observed. The temperature at this point is recorded. This temperature represents the boiling point of the liquid at the applied pressure[6].
Synthetic Workflow Visualization
The synthesis of 2-acylcyclohexanones, such as this compound, is commonly achieved through the acylation of a cyclohexanone (B45756) enolate. The following diagram illustrates a general workflow for this synthetic transformation.
References
An In-depth Technical Guide on the Solubility of 2-Isobutyrylcyclohexanone in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-isobutyrylcyclohexanone, a ketone derivative with applications in organic synthesis and as a potential building block in pharmaceutical development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document serves as a comprehensive resource outlining the theoretical solubility considerations, standardized experimental protocols for its determination, and a framework for the presentation of such data. This guide is intended to equip researchers with the necessary knowledge to conduct their own solubility studies and interpret the results in the context of drug development and chemical processing.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₆O₂, is a diketone that exists in equilibrium between its keto and enol tautomers. Its structure, featuring both a cyclohexanone (B45756) ring and an isobutyryl group, suggests a moderate polarity. The presence of two carbonyl groups allows for hydrogen bond acceptance, which influences its interaction with various organic solvents. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.
Compound Properties:
-
Molecular Formula: C₁₀H₁₆O₂
-
Molecular Weight: 168.23 g/mol [1]
-
Appearance: Liquid[2]
-
Density: Approximately 1.0076 g/mL at 25 °C[2]
-
Refractive Index: n20/D 1.5006[2]
Theoretical Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carbonyl groups of this compound can act as hydrogen bond acceptors, suggesting moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can engage in dipole-dipole interactions with the carbonyl groups, leading to an expectation of good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The hydrocarbon backbone of the cyclohexanone ring and the isobutyl group contribute to nonpolar character. Therefore, some degree of solubility is expected in nonpolar solvents, although likely less than in polar aprotic solvents.
The keto-enol tautomerism of this compound is solvent-dependent. The enol form is generally more favored in nonpolar solvents, which can influence the overall solubility.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound (Template)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 | |||
| Acetonitrile | 25 | |||
| User-defined | User-defined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of liquid solutes like this compound in organic solvents.
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Vials with airtight seals
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible)
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector.
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined by taking measurements at different time points until the concentration remains constant.
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for several hours to allow any undissolved solute to separate.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any temperature-induced precipitation.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.
-
Determine the weight of the collected filtrate.
-
Dilute the filtrate with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated GC or HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
This method is suitable for determining the solubility of a liquid in a volatile solvent.
Materials:
-
This compound
-
Selected volatile organic solvents
-
Thermostatically controlled environment
-
Vials with airtight seals
-
Analytical balance
-
Evaporating dish
-
Vacuum oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (steps 1-4).
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Transfer the supernatant to a pre-weighed evaporating dish.
-
Evaporate the solvent in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent the evaporation of this compound.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it.
-
The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.
-
Calculate the solubility based on the mass of the solute and the initial volume of the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of solubility using the Isothermal Saturation Method followed by analytical quantification.
Caption: Workflow for Isothermal Solubility Determination.
Conclusion
While direct, quantitative data on the solubility of this compound in organic solvents is currently sparse in the public domain, this technical guide provides a robust framework for researchers to determine and interpret this vital chemical property. The provided experimental protocols for the Isothermal Saturation and Gravimetric methods are standard and reliable approaches. The systematic collection and reporting of such data, as templated in this document, will be invaluable to the scientific community, particularly in the fields of synthetic chemistry and pharmaceutical sciences. It is recommended that future work focuses on the experimental determination of the solubility of this compound in a range of common organic solvents and at various temperatures to create a comprehensive solubility profile.
References
An In-depth Technical Guide to 2-Isobutyrylcyclohexanone: Discovery and History
Abstract
This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a significant β-diketone in organic synthesis. It delves into the historical context of its discovery, rooted in the development of enamine chemistry, and presents detailed synthetic protocols. This document is intended for researchers, scientists, and drug development professionals, offering a thorough compilation of the compound's chemical and physical properties, spectroscopic data, and experimental procedures.
Introduction
This compound, with the chemical formula C₁₀H₁₆O₂, is a cyclic β-diketone that serves as a versatile building block in organic synthesis. Its structure, featuring two carbonyl groups in a 1,3-relationship, allows for a rich chemistry, including the formation of stable metal chelates and a variety of subsequent transformations. This guide explores the origins of its synthesis and provides the technical details necessary for its preparation and characterization.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work on enamine chemistry by Gilbert Stork. While a specific publication detailing the "discovery" of this exact molecule is not prominent, its synthesis is a direct application of the methods developed for the acylation of ketone enamines.
In 1963, Stork and his colleagues published a seminal paper in the Journal of the American Chemical Society detailing the alkylation and acylation of carbonyl compounds via their enamine derivatives. This work demonstrated that enamines, formed from the reaction of a ketone (like cyclohexanone) with a secondary amine (such as morpholine (B109124) or pyrrolidine), could serve as potent nucleophiles. These enamines could then react with acylating agents, such as isobutyryl chloride, to introduce an acyl group at the α-position of the original ketone. Subsequent hydrolysis of the resulting iminium salt yields the β-diketone. This groundbreaking methodology provided a reliable and high-yielding route to compounds like this compound.
Chemical and Physical Properties
This compound is a liquid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| CAS Number | 39207-65-3 | |
| Appearance | Liquid | |
| Density | 1.0076 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5006 | |
| Flash Point | 104.4 °C (closed cup) |
Experimental Protocols
The synthesis of this compound can be reliably achieved via the Stork enamine acylation. The following protocol is a representative procedure based on the general methods described in the literature.
Synthesis of this compound via Stork Enamine Acylation
This procedure involves three main steps: formation of the enamine, acylation, and hydrolysis.
Materials:
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Isobutyryl chloride
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
Procedure:
Step 1: Formation of 1-Morpholinocyclohex-1-ene (Enamine)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, a slight excess of morpholine, a catalytic amount of p-toluenesulfonic acid, and toluene as the solvent.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected, indicating the completion of the enamine formation.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Acylation of the Enamine
-
Dissolve the crude enamine in a dry, aprotic solvent such as dioxane or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add one equivalent of triethylamine to the solution to act as a proton scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add one equivalent of isobutyryl chloride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
Step 3: Hydrolysis of the Iminium Salt
-
To the reaction mixture from the previous step, add a dilute aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for a few hours to ensure complete hydrolysis of the iminium salt to the β-diketone.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods. The following tables summarize the expected spectroscopic data based on the analysis of its structure and data for similar compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | m | 1H | CH(C=O)₂ |
| ~2.8 | m | 1H | CH(CH₃)₂ |
| ~2.4 | m | 2H | CH₂ adjacent to C=O |
| ~1.6-2.0 | m | 6H | Cyclohexane CH₂ |
| ~1.1 | d | 6H | CH(CH₃)₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| > 200 | C=O (isobutyryl) |
| > 200 | C=O (cyclohexanone) |
| ~50-60 | CH(C=O)₂ |
| ~40-50 | CH₂ adjacent to C=O |
| ~35-45 | CH(CH₃)₂ |
| ~20-30 | Cyclohexane CH₂ |
| ~18-22 | CH(CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (cyclohexanone) |
| ~1690 | Strong | C=O stretch (isobutyryl) |
| ~1465 | Medium | C-H bend (CH₂) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 125 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 97 | [M - C₄H₇O]⁺ (Loss of isobutyryl group) |
| 71 | [C₄H₇O]⁺ (Isobutyryl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Applications in Research and Development
As a β-diketone, this compound is a valuable intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules. Potential applications include:
-
Heterocyclic Chemistry: β-Diketones are common precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.
-
Metal Complexes: The ability of β-diketones to form stable chelate complexes with a wide range of metals makes them useful as ligands in catalysis and materials science.
-
Total Synthesis: As a functionalized six-membered ring, this compound can serve as a building block in the total synthesis of natural products and other complex target molecules.
Conclusion
This compound is a compound with a rich chemical history rooted in the development of modern synthetic methodologies. The Stork enamine acylation provides an efficient and reliable route for its synthesis. This technical guide has provided a detailed overview of its historical context, physical and chemical properties, a detailed experimental protocol for its synthesis, and its predicted spectroscopic data. This information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.
Uncharted Territory: The Potential Biological Activity of 2-Isobutyrylcyclohexanone
A Technical Overview for Researchers and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the potential biological activity of 2-Isobutyrylcyclohexanone. However, a thorough review of existing scientific literature reveals a significant gap in the direct biological evaluation of this specific compound. While information on the synthesis and chemical properties of this compound is available, data on its biological effects, including quantitative measures of activity, specific mechanisms of action, and detailed experimental protocols, are not present in the reviewed search results.
This guide, therefore, will summarize the known biological activities of structurally related cyclohexanone (B45756) derivatives to provide a foundational context for future research into this compound. The experimental protocols and conceptual pathways presented are based on methodologies commonly employed for the evaluation of similar chemical entities and should be regarded as a hypothetical framework for investigation.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol , is a dicarbonyl compound.[1][2] Its structure, featuring a cyclohexanone ring substituted with an isobutyryl group at the second position, presents several reactive sites that could potentially interact with biological macromolecules. The compound exists predominantly in its enol form.[2] While its primary documented use is as a ligand in chemical synthesis, its structural similarity to other biologically active cyclohexanone derivatives suggests it may possess uninvestigated pharmacological properties.
Potential Areas of Biological Activity Based on Cyclohexanone Derivatives
Research into various synthetic derivatives of cyclohexanone has revealed a broad spectrum of biological activities. These findings suggest potential avenues for the investigation of this compound.
Neuroprotective and Anti-Alzheimer's Disease Potential
A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease.[3] These compounds have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's.[3] Furthermore, some derivatives have demonstrated the ability to inhibit and even disaggregate self-induced amyloid-β (Aβ) fibrils, a key pathological hallmark of the disease.[3] For instance, one derivative exhibited an IC₅₀ value of 0.037 μM against AChE and was able to disassemble Aβ fibrils by 76.6%.[3] These findings highlight the potential of the cyclohexanone scaffold as a basis for the development of multi-target agents for neurodegenerative diseases.
Anti-inflammatory Activity
Novel cyclohexanone derivatives have been investigated for their anti-inflammatory properties. In one study, a synthesized derivative was shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade. This compound also reduced the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-1β.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of novel cyclohexanone-based derivatives.[4] These compounds have been synthesized and tested against various bacterial and fungal strains, with some showing promising activity.[4] The specific structural features contributing to this activity vary among the different series of derivatives.
Antiproliferative and Anticancer Potential
The antiproliferative activity of cyclohex-1-ene-1-carboxylic acid derivatives has been explored, with some compounds showing enhanced activity. Additionally, novel cyclohexanone derivatives have been synthesized as potential inhibitors of BCR-ABL T1351, a protein implicated in chronic myelogenous leukemia (CML), suggesting a potential role in cancer therapy.[5]
Conceptual Framework for Investigating the Biological Activity of this compound
Given the lack of direct experimental data for this compound, a logical first step would be to perform a series of in vitro screening assays based on the activities observed for its derivatives. The following workflow and signaling pathway diagrams are provided as a conceptual guide for researchers.
General Screening Workflow
The following diagram outlines a hypothetical workflow for the initial biological evaluation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. strem.com [strem.com]
- 3. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
2-Isobutyrylcyclohexanone: A Technical Guide for Coordination Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-isobutyrylcyclohexanone as a potential ligand in coordination chemistry. While specific experimental data for this ligand is limited in public literature, this document extrapolates from the well-established chemistry of related β-diketone ligands to provide a foundational understanding for researchers. This guide covers the synthesis of the ligand and its metal complexes, expected coordination modes, and detailed protocols for characterization. The information presented herein is intended to serve as a starting point for the exploration of this compound in the development of novel metal-based therapeutics and catalysts.
Introduction to this compound as a Ligand
This compound, a β-diketone, possesses the characteristic 1,3-dicarbonyl moiety that is well-known for its ability to form stable chelate complexes with a wide variety of metal ions. The general structure of this compound is presented in Figure 1.
-
Chemical Name: 2-(2-Methyl-1-oxopropyl)cyclohexanone
The presence of the enol tautomer is crucial for its function as a ligand, as the deprotonated enolate form readily coordinates to metal centers in a bidentate fashion through the two oxygen atoms. This chelation forms a stable six-membered ring, a common feature of β-diketonate complexes. The isobutyryl and cyclohexanone (B45756) moieties provide steric bulk and lipophilicity, which can influence the solubility, stability, and catalytic activity of the resulting metal complexes.
Synthesis
Synthesis of this compound
Generalized Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanone
-
Ethyl isobutyrate
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Hydrochloric acid (for neutralization)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add a solution of cyclohexanone and ethyl isobutyrate in anhydrous diethyl ether dropwise to the cooled base solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound is expected to follow standard procedures for β-diketonate complexes. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the ligand.
Generalized Experimental Protocol: Synthesis of a Metal(II) bis(2-isobutyrylcyclohexanonate) Complex (e.g., Copper(II))
Materials:
-
This compound
-
Copper(II) acetate (B1210297) monohydrate (or other suitable metal salt)
-
Ethanol (B145695) (or methanol)
-
Sodium hydroxide (B78521) solution (optional, as a base)
Procedure:
-
Dissolve this compound (2 molar equivalents) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1 molar equivalent) in ethanol, with gentle heating if necessary.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
If required, add a dilute solution of sodium hydroxide dropwise to raise the pH and promote complex formation.
-
A precipitate of the metal complex should form. Continue stirring for a few hours at room temperature or with gentle heating to ensure the reaction goes to completion.
-
Collect the solid product by filtration, wash with cold ethanol and then with water to remove any unreacted starting materials and salts.
-
Dry the complex in a desiccator over a suitable drying agent.
-
The complex can be further purified by recrystallization from an appropriate solvent.
Physicochemical Properties and Characterization
The resulting metal complexes should be characterized using a variety of spectroscopic and analytical techniques to determine their structure, purity, and properties.
Spectroscopic Data
Based on data from analogous β-diketonate complexes, the following spectroscopic characteristics are expected.
| Technique | Expected Observations for bis(2-isobutyrylcyclohexanonato)copper(II) |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch from the enol form of the free ligand. A shift of the C=O and C=C stretching vibrations to lower frequencies upon coordination to the metal center. Appearance of new bands in the low-frequency region corresponding to M-O vibrations. |
| UV-Vis Spectroscopy | Intense absorption bands in the UV region due to π → π* and n → π* transitions within the ligand. A new, weaker absorption band in the visible region corresponding to d-d transitions of the metal ion, which will be specific to the metal and its coordination geometry. |
| ¹H NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Ni(II) square planar), sharp signals corresponding to the protons of the isobutyryl and cyclohexanone moieties would be observed. The enolic proton signal of the free ligand will be absent. |
| Mass Spectrometry | The molecular ion peak corresponding to the formula of the complex should be observed, along with characteristic fragmentation patterns. |
Structural Data
The geometry of the metal complexes will depend on the metal ion and its coordination number. For a bis(2-isobutyrylcyclohexanonato)copper(II) complex, a square planar or distorted tetrahedral geometry is expected. X-ray crystallography would be the definitive method to determine the precise bond lengths and angles.
Hypothetical Crystal Structure Data for bis(2-isobutyrylcyclohexanonato)copper(II)
| Parameter | Expected Value |
| Coordination Geometry | Distorted Square Planar |
| Cu-O Bond Length | ~1.9 - 2.0 Å |
| O-Cu-O Bite Angle | ~90° |
| C-O Bond Length | Intermediate between single and double bond character |
| C-C Bond Length (in chelate ring) | Intermediate between single and double bond character |
Stability of Metal Complexes
The stability of metal complexes in solution is a critical parameter, especially for applications in drug development. The stability is quantified by the formation constant (K) or its logarithm (log K). For β-diketonate complexes, stability is influenced by the nature of the metal ion, the substituents on the ligand, and the solvent.
Determination of Stability Constants
The stability constants of this compound complexes can be determined experimentally using techniques such as potentiometric titration or spectrophotometric methods.
Generalized Experimental Protocol: Spectrophotometric Determination of Stability Constant (Job's Method of Continuous Variation)
Principle: Job's method is used to determine the stoichiometry of a complex in solution. By preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant, the mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.
Procedure:
-
Prepare equimolar stock solutions of the metal salt (e.g., copper(II) sulfate) and this compound in a suitable solvent (e.g., ethanol/water mixture).
-
Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 1:9, 2:8, ..., 9:1 of metal:ligand) while keeping the total volume and total moles of reactants constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed reveals the stoichiometry of the complex (e.g., a maximum at a mole fraction of ~0.67 suggests a 1:2 metal-to-ligand ratio).
-
Once the stoichiometry is known, the stability constant can be calculated from the absorbance data.
Expected Stability Trends: The stability of metal(II) β-diketonate complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) complexes of this compound are expected to be particularly stable.
Logical Workflows and Diagrams
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes of this compound.
Coordination of this compound to a Metal Ion
Caption: Formation of a bis(2-isobutyrylcyclohexanonato)metal(II) complex.
Potential Applications
Metal complexes of β-diketones have found applications in a wide range of fields, and complexes of this compound could potentially be explored for:
-
Catalysis: As catalysts in organic synthesis, for example, in cross-coupling reactions.
-
Drug Development: The ligand and its complexes could be screened for antimicrobial, antiviral, or anticancer activities. The lipophilic nature of the ligand may enhance cell permeability.
-
Materials Science: As precursors for the synthesis of metal oxide nanoparticles or as components in metal-organic frameworks (MOFs).
Conclusion
This compound presents an interesting, yet underexplored, platform for the development of novel coordination compounds. This technical guide, by drawing parallels with well-understood β-diketone chemistry, provides a solid framework for initiating research into its coordination chemistry. The synthesis and characterization protocols outlined, along with the expected properties of its metal complexes, should empower researchers to unlock the potential of this versatile ligand in various scientific and industrial applications. Further experimental work is necessary to fully elucidate the specific properties of this compound and its metal complexes.
References
Theoretical studies on 2-Isobutyrylcyclohexanone conformation
An in-depth analysis of the conformational landscape of 2-isobutyrylcyclohexanone is crucial for researchers in medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its reactivity, biological activity, and physical properties. While specific literature exclusively detailing the theoretical conformational analysis of this compound is limited, this guide synthesizes established computational and theoretical principles from studies on analogous substituted cyclohexanones and β-dicarbonyl systems. This document serves as a comprehensive technical framework for approaching the theoretical study of this compound.
Keto-Enol Tautomerism in this compound
A primary consideration for this compound, a β-dicarbonyl compound, is the existence of keto-enol tautomerism. The equilibrium between the diketo form and the more stable, conjugated enol form is a key determinant of the molecule's chemical behavior. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and an extended π-conjugated system.[1] Theoretical studies on similar β-diketones have extensively used quantum chemical calculations to analyze the structures and relative stabilities of these tautomers.[1] In non-polar solvents, the enol form is generally dominant, while polar solvents can shift the equilibrium.[2]
Caption: Keto-Enol equilibrium in this compound.
Conformational Isomers of the Cyclohexane (B81311) Ring
The conformational flexibility of the cyclohexane ring is a central aspect of the stereochemistry of this compound. The ring predominantly adopts a chair conformation to minimize angular and torsional strain. The isobutyryl substituent at the C2 position can occupy either an axial or an equatorial position, leading to two distinct chair conformers.
-
Equatorial Conformer: The substituent is positioned along the equator of the ring. This is generally the more stable conformation for bulky substituents as it minimizes steric hindrance, specifically 1,3-diaxial interactions.[3]
-
Axial Conformer: The substituent is positioned perpendicular to the plane of the ring. This conformation often introduces destabilizing 1,3-diaxial interactions between the axial substituent and the axial hydrogens on C4 and C6.
The energy difference between these conformers determines their relative populations at equilibrium. For other substituted cyclohexanones, this equilibrium has been extensively studied using both experimental techniques like NMR and theoretical calculations.[4][5]
Caption: Conformational equilibrium of the isobutyryl group.
Theoretical Methodologies and Protocols
A robust theoretical investigation of this compound's conformation involves a multi-step computational approach.
Experimental Protocol: Computational Conformational Analysis
-
Initial Conformer Generation: A preliminary exploration of the potential energy surface is performed to identify all possible low-energy conformers. This is often achieved using molecular mechanics (MM) force fields (e.g., MMFF94) within a conformational search algorithm.[6][7] Software like HyperChem or Spartan can be utilized for this step.[6]
-
Quantum Mechanical Optimization: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for their balance of accuracy and computational cost.[1] For greater accuracy, methods like Møller-Plesset perturbation theory (MP2) can be used.[8] A sufficiently large basis set, such as 6-311++G(d,p), is crucial for accurate results.[8]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, harmonic frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.[8] These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
Solvation Effects: To simulate realistic conditions, the influence of a solvent is incorporated using a continuum solvation model, such as the Conductor-like Polarisable Continuum Model (CPCM).[9] Geometries are re-optimized within the solvent model to obtain solution-phase energies.
-
Data Analysis and Validation: The relative energies (electronic and Gibbs free) of all stable conformers are calculated to determine their theoretical populations. These computational results can then be validated by comparing them with experimental data, most notably NMR coupling constants, which are highly sensitive to dihedral angles and thus to molecular conformation.[4][10]
Caption: A typical workflow for theoretical conformational analysis.
Quantitative Data Presentation
The results of a comprehensive theoretical study would yield quantitative data on the relative stabilities and geometries of the conformers. The following table is an illustrative example of how such data would be presented for the equatorial and axial chair conformers of the enol tautomer of this compound.
| Conformer | Method/Basis Set | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Key Dihedral Angle (O=C-C-C) (degrees) |
| Equatorial-Enol | B3LYP/6-311++G(d,p) | 0.00 | 0.00 | ~55° |
| Axial-Enol | B3LYP/6-311++G(d,p) | 2.50 | 2.35 | ~48° |
| Equatorial-Enol | MP2/6-311++G(d,p) | 0.00 | 0.00 | ~54° |
| Axial-Enol | MP2/6-311++G(d,p) | 2.65 | 2.48 | ~47° |
Note: The data presented in this table is hypothetical and serves as an example of the output from a computational study. Actual values would be derived from rigorous calculations as outlined in the protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 4. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Conformational studies in the cyclohexane series. 1. Experimental and computational investigation of methyl, ethyl, isopropyl, and tert-butylcyclohexanes Version 4.02 [ursula.chem.yale.edu]
- 6. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 7. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. auremn.org.br [auremn.org.br]
An In-Depth Technical Guide to 2-Isobutyrylcyclohexanone: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isobutyrylcyclohexanone is a β-diketone that holds potential for various applications in research and development, particularly in the synthesis of novel organic compounds and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, details a common synthetic methodology, and explores its potential biological activities based on related compounds. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential applications based on the known activities of cyclohexanone (B45756) derivatives, such as anti-inflammatory and enzyme inhibitory effects.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, primarily for research and development purposes. It is typically offered at a purity of 96% or higher. The compound is also available as a mix of its keto-enol tautomers, with the enol form often being predominant.[1]
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Purity | CAS Number | Reference |
| Sigma-Aldrich | This compound | 96% | 39207-65-3 | |
| Fisher Scientific | This compound | 96% | 39207-65-3 | [2] |
| Strem Chemicals | This compound, 96% (~96% enol form) | 96% | 39207-65-3 | [1] |
| Santa Cruz Biotechnology | This compound | ≥95% | 39207-65-3 | [3] |
| Aladdin Scientific | This compound (total of isomers) | min 96% | 39207-65-3 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | |
| CAS Number | 39207-65-3 | |
| Form | Liquid | |
| Density | 1.0076 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5006 | |
| Flash Point | 104.4 °C (closed cup) | |
| SMILES String | CC(C)C(=O)C1CCCCC1=O | |
| InChI Key | PFOYYSGBGILOQZ-UHFFFAOYSA-N |
Synthesis of this compound
A common and effective method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation.[5][6][7] This method involves the reaction of an enamine, derived from cyclohexanone, with an acyl chloride. The resulting iminium salt is then hydrolyzed to yield the desired β-diketone.
Experimental Protocol: Stork Enamine Acylation
This protocol describes a general procedure for the synthesis of this compound based on the Stork enamine acylation methodology.
Materials:
-
Cyclohexanone
-
Pyrrolidine (B122466) (or other secondary amine)
-
Toluene (B28343) (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Isobutyryl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
Step 1: Formation of the Enamine [8]
-
To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq) and a secondary amine such as pyrrolidine (1.2 eq) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of enamine formation.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine. The enamine can be purified by distillation or used directly in the next step.
Step 2: Acylation of the Enamine [6][7]
-
Dissolve the enamine (1.0 eq) in an anhydrous aprotic solvent such as THF in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add isobutyryl chloride (1.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Step 3: Hydrolysis to the β-Diketone [8]
-
To the reaction mixture from Step 2, add an aqueous solution of hydrochloric acid (e.g., 1 M).
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Alternatively, for β-diketones, purification can be achieved via the formation of a copper chelate followed by its decomposition, although this is a more involved process.
Potential Biological Activities and Applications in Drug Development
Anti-inflammatory and Enzyme Inhibition Potential
Cyclohexanone derivatives have shown promise as anti-inflammatory agents.[10][11] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[12][13] It is plausible that this compound, as a β-diketone, could exhibit inhibitory activity against COX-1 and/or COX-2.[14] Enzyme inhibitors are crucial in regulating biological processes and are the target of many therapeutic drugs.[15][16][17]
Further research would be required to determine if this compound or its derivatives could act as selective COX-2 inhibitors, which would be desirable for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.
Role as a Synthetic Intermediate
2-Acylcyclohexanones are versatile building blocks in organic synthesis.[18] They can be used to construct more complex molecular architectures found in natural products and pharmaceuticals. The presence of two carbonyl groups allows for a variety of chemical transformations, making this compound a potentially valuable starting material for the synthesis of novel bioactive molecules.
Conclusion
This compound is a readily available chemical intermediate with potential applications in synthetic and medicinal chemistry. While direct evidence of its biological activity is currently scarce, the known properties of related cyclohexanone derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Further research is warranted to fully elucidate the biological profile of this compound and its potential as a lead structure in drug discovery programs. The synthetic route via Stork enamine acylation provides a reliable method for its preparation in a laboratory setting.
References
- 1. strem.com [strem.com]
- 2. Sigma Aldrich Fine Chemicals Biosciences this compound 96% | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Illustrated Glossary of Organic Chemistry - Stork acylation reaction [chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 9. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 10. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Inhibitors Role [sigmaaldrich.com]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 18. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 2-Isobutyrylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2-Isobutyrylcyclohexanone (CAS No. 39207-65-3). The information herein is compiled from safety data sheets and chemical databases to ensure safe laboratory practices.
Chemical Identification and Physical Properties
This compound is a ketone with the molecular formula C10H16O2.[1][2] It is primarily used in laboratory settings for chemical synthesis.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H16O2 | [1][2] |
| Molecular Weight | 168.23 g/mol | [1][2][4] |
| CAS Number | 39207-65-3 | [1][2][3][5] |
| Appearance | Liquid | [1][2] |
| Density | 1.0076 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5006 | [1][2] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1][6] |
| Synonyms | 2-(2-Methyl-1-oxopropyl)cyclohexanone, 2-isobutyrylcyclohexan-1-one | [1][4][5] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity and serious eye irritation.[3][5][7][8][9][10]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
Hazard Pictogram:
Toxicological Summary
Handling and Storage Precautions
Proper handling and storage procedures are crucial to minimize risk.
4.1. Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
4.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).[6] Change contaminated clothing promptly.[10]
-
Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).[10]
4.3. General Hygiene:
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Keep away from food and drink.
4.4. Storage:
-
Keep in a cool, well-ventilated place.
-
Classified as a combustible liquid (Storage Class Code 10).[1][6]
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3][5] Immediately make the victim drink water (two glasses at most). Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] If eye irritation persists, get medical advice/attention.[3] Call an ophthalmologist.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |
| Inhalation | Move the person into fresh air.[3][5] |
Accidental Release Measures
-
Personal Precautions: Avoid contact with the substance. Do not breathe vapors or aerosols. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent the product from entering drains.[3][10]
-
Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material. Dispose of properly.[3]
Experimental Protocols
The following are summaries of standard OECD guidelines relevant to the known hazards of this compound.
7.1. OECD Guideline 405: Acute Eye Irritation/Corrosion
This test guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[3][7]
-
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Dose Application: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac. The eyelids are held together for about one second.[11]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[3] The observation period can be extended up to 21 days to assess the reversibility of effects.[5]
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored numerically.
-
-
Evaluation: The scores are evaluated in conjunction with the nature and severity of the lesions to determine the irritation potential.[3]
7.2. OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the method for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to a small area of the skin of an albino rabbit.[1][12]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Dose Application: 0.5 mL of a liquid or 0.5 g of a solid is applied to a shaved area of skin (approximately 6 cm²) and covered with a gauze patch.[1]
-
Exposure: The exposure duration is 4 hours.[1]
-
Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations can continue for up to 14 days.[6][13]
-
-
Evaluation: The severity of skin reactions is scored. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[1]
Visualized Workflows
The following diagrams illustrate key safety and logical workflows for handling this compound.
Caption: Hazard Identification and Mitigation Workflow for this compound.
References
- 1. oecd.org [oecd.org]
- 2. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 7. oecd.org [oecd.org]
- 8. chemical-label.com [chemical-label.com]
- 9. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to 2-Isobutyrylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a β-diketone of interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Stork enamine acylation, and explores its potential biological activities and applications in drug development based on its chemical class. The information is presented to serve as a valuable resource for researchers engaged in organic synthesis, drug discovery, and the development of novel therapeutic agents.
Introduction
This compound, also known as 2-(2-methyl-1-oxopropyl)cyclohexanone, is a cyclic β-diketone.[1] The presence of the 1,3-dicarbonyl moiety makes this class of compounds versatile intermediates in organic synthesis and confers upon them a range of potential biological activities. While specific research on this compound is limited, the broader classes of cyclohexanone (B45756) derivatives and β-diketones have been investigated for various therapeutic applications. This guide aims to consolidate the known information on this compound and provide a practical framework for its synthesis and potential exploration in a research and development setting.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.0076 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5006 | |
| Flash Point | 104.4 °C (closed cup) | |
| CAS Number | 39207-65-3 | [1] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Stork enamine acylation. This method involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile in an acylation reaction with an acid chloride. Subsequent hydrolysis of the resulting iminium salt yields the desired β-diketone.[2]
Experimental Protocol: Stork Enamine Acylation
This protocol is adapted from the synthesis of 2-acetylcyclohexanone (B32800) and can be modified for the preparation of this compound by substituting acetic anhydride (B1165640) with isobutyryl chloride.[3][4]
Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, pyrrolidine (B122466) (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene (B28343) as the solvent.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.
-
Monitor the reaction by observing the amount of water collected. Once the theoretical amount of water has been collected, the formation of 1-(cyclohex-1-en-1-yl)pyrrolidine is complete.
-
Cool the reaction mixture to room temperature.
Step 2: Acylation
-
In a separate flask, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous toluene.
-
Slowly add the isobutyryl chloride solution to the enamine solution from Step 1 under an inert atmosphere (e.g., nitrogen or argon). An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by thin-layer chromatography is recommended).
Step 3: Hydrolysis
-
Upon completion of the acylation, add water to the reaction mixture.
-
Heat the mixture under reflux for 30-60 minutes to hydrolyze the iminium salt intermediate.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Potential Biological Activities and Drug Development Applications
While no specific biological studies on this compound have been identified, the structural motifs present in the molecule, namely the cyclohexanone ring and the β-diketone functionality, are found in numerous compounds with diverse pharmacological activities.
-
Antimicrobial Activity: Cyclohexanone derivatives have been reported to exhibit antimicrobial properties. For instance, certain 2-aryliden-6-furfuryliden cyclohexanones have shown activity against Staphylococcus species.
-
Neuroprotective Effects: Synthetic α,β-unsaturated carbonyl-based cyclohexanone derivatives have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.
-
General Biological Relevance of β-Diketones: The β-diketone moiety is a well-known chelating agent for metal ions and is present in various natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The presence of the isobutyryl group on the cyclohexanone ring may modulate these activities, and therefore, this compound represents a lead compound for further investigation in these therapeutic areas. A logical workflow for the preliminary biological evaluation of this compound is outlined below.
Conclusion
This compound is a readily synthesizable β-diketone with potential for further exploration in the field of drug discovery and development. This technical guide provides the fundamental physicochemical data and a detailed synthetic protocol to facilitate its preparation. Based on the known biological activities of related chemical classes, this compound warrants investigation for its potential antimicrobial, neuroprotective, and anti-inflammatory properties. The provided workflows for synthesis and biological screening offer a roadmap for researchers interested in exploring the therapeutic potential of this compound.
References
A Technical Guide to 2-Isobutyrylcyclohexanone and Its Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isobutyrylcyclohexanone, a ketone derivative with applications in organic synthesis. This document consolidates available data on its nomenclature, chemical properties, and general analytical and synthetic methodologies.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searching and chemical sourcing. The primary IUPAC name for this compound is 2-(2-methylpropanoyl)cyclohexan-1-one .[1][2] Other commonly used synonyms are listed in the table below.
A logical diagram illustrating the relationship between the primary name and its various synonyms is provided below.
Caption: Relationship between the common name and synonyms of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O₂ | [1][3] |
| Molecular Weight | 168.23 g/mol | [1][3][4] |
| CAS Number | 39207-65-3 | [3][4][5] |
| Appearance | Colorless to light orange/yellow clear liquid | [6] |
| Purity | ≥95% - 97% | [3][7] |
| Density | 1.0076 g/mL at 25 °C | [4][8] |
| Refractive Index | n20/D 1.5006 | [4][8] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [4][9] |
| SMILES | CC(C)C(=O)C1CCCCC1=O | [1][4] |
| InChI | 1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3 | [1][4] |
| InChIKey | PFOYYSGBGILOQZ-UHFFFAOYSA-N | [1][4] |
Experimental Protocols
General Synthetic Approach
A plausible synthetic route to this compound involves the acylation of cyclohexanone. A general workflow for such a synthesis is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
A typical procedure would involve the deprotonation of cyclohexanone to form an enolate, followed by reaction with an isobutyryl electrophile such as isobutyryl chloride or isobutyric anhydride. The reaction would then be quenched, and the product extracted, dried, and purified, likely by vacuum distillation or column chromatography.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques.
-
Gas Chromatography (GC): GC is a suitable method for assessing the purity of this volatile compound. A non-polar or medium-polarity capillary column would likely be used with a flame ionization detector (FID).
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity analysis, particularly if the compound is less volatile or thermally labile. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a common starting point.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic carbonyl (C=O) stretching frequencies for the ketone and the isobutyryl group.
-
Mass Spectrometry (MS): MS would confirm the molecular weight and provide information on the fragmentation pattern.
-
A general workflow for the analytical characterization is depicted below.
Caption: General analytical workflow for the characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for this compound. Further research is required to elucidate any potential pharmacological or biological effects of this compound.
Safety Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[4][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound 96 39207-65-3 [sigmaaldrich.com]
- 5. Sigma Aldrich Fine Chemicals Biosciences this compound 96% | Fisher Scientific [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. strem.com [strem.com]
Methodological & Application
Application Note and Protocol: A Guide to the Acylation of Cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α-acylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding 1,3-dicarbonyl compounds that are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The Stork enamine synthesis provides a mild and efficient method for the selective mono-acylation of ketones like cyclohexanone (B45756).[1][2] This approach avoids the use of strong bases, which can lead to side reactions such as poly-acylation and self-condensation.[2] This application note provides a detailed experimental protocol for the acylation of cyclohexanone via an enamine intermediate, presents relevant data in a clear format, and illustrates the experimental workflow.
Experimental Protocols
The following protocol details the synthesis of 2-acetylcyclohexanone (B32800) from cyclohexanone using pyrrolidine (B122466) to form the enamine intermediate, followed by acylation with acetic anhydride (B1165640).[3]
Materials and Equipment:
-
Cyclohexanone
-
Pyrrolidine
-
Toluene-4-sulfonic acid (catalyst)
-
Toluene (B28343) (anhydrous)
-
Acetic anhydride
-
Hydrochloric acid (3 M)
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
Part A: Preparation of 2-acetylcyclohexanone [3]
-
Enamine Formation:
-
To a 100 mL round-bottom flask, add cyclohexanone, pyrrolidine, a catalytic amount of toluene-4-sulfonic acid, and 40 mL of toluene.[3]
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.[3]
-
Heat the mixture to a vigorous boil. Water formed during the reaction will be collected in the Dean-Stark trap.[3]
-
Maintain the solution at reflux for one hour.[3]
-
While the enamine is forming, prepare a solution of acetic anhydride in 10 mL of toluene.[3]
-
-
Acylation:
-
Work-up and Isolation:
-
Add 5 mL of water to the flask and heat the mixture under reflux for 30 minutes to hydrolyze the intermediate iminium salt.[3]
-
Cool the mixture to room temperature and transfer it to a separatory funnel containing 10 mL of water.[3]
-
Separate the layers and wash the organic layer sequentially with 3 x 10 mL of 3 M hydrochloric acid and 10 mL of water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-acetylcyclohexanone can be purified by vacuum distillation.[3]
-
Part B: Optional Hydrolysis to 7-oxooctanoic acid [3]
-
In a 50 mL round-bottom flask, combine 1.40 g (10 mmol) of 2-acetylcyclohexanone with 3 mL of potassium hydroxide (B78521) (KOH) solution.[3]
-
Heat the mixture on a steam or boiling water bath for 15 minutes.[3]
-
After cooling, add 30 mL of water and adjust the pH to approximately 7-8 by dropwise addition of concentrated hydrochloric acid.[3]
-
Extract the solution with 2 x 5 mL of diethyl ether and discard the ether extracts.[3]
-
Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid.[3]
-
Extract the product with 3 x 10 mL of chloroform (B151607).[3]
-
Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.[3]
-
Filter and evaporate the solvent to yield 7-oxooctanoic acid.[3]
Data Presentation
The following table summarizes the results from a study on the acylation of cyclohexanone using a clay catalyst without the isolation of the enamine intermediate.[4]
| Acylating Agent | Product | Yield (%) | Boiling Point (°C) / Melting Point (°C) |
| Acetyl chloride | 2-acetyl-cyclohexanone | 60 | 124 (18 mmHg) |
| Benzoyl chloride | 2-benzoyl-cyclohexanone | 34 | 91-92 |
Another study using an enamine as an organocatalyst for the acylation of cyclohexanone with acetic anhydride reported a yield of 73.6% for 2-acetylcyclohexanone.[5] NMR analysis of the product indicated a mixture of 71.7% enol form and 28.3% keto form.[5]
Visualizations
Below is a diagram illustrating the experimental workflow for the acylation of cyclohexanone via an enamine intermediate.
Caption: Experimental workflow for cyclohexanone acylation.
The following diagram illustrates the signaling pathway of the Stork enamine acylation reaction.
Caption: Stork enamine acylation pathway.
References
Application of 2-Isobutyrylcyclohexanone in Medicinal Chemistry: A Versatile Building Block for Bioactive Heterocycles
Introduction
2-Isobutyrylcyclohexanone, a β-diketone, is a valuable and versatile starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. Its inherent reactivity, stemming from the 1,3-dicarbonyl moiety, allows for facile cyclocondensation reactions with various binucleophiles to construct core scaffolds of significant pharmacological interest. This application note details the use of this compound in the synthesis of pyrazole (B372694), isoxazole (B147169), and pyrimidine (B1678525) derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Core Applications: Synthesis of Bioactive Heterocycles
The 1,3-dicarbonyl motif in this compound serves as a key synthon for the construction of five- and six-membered heterocyclic rings. The general synthetic strategies involve condensation reactions with hydrazine (B178648) derivatives, hydroxylamine (B1172632), and urea (B33335) or thiourea (B124793) to yield pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic systems are prevalent in numerous clinically approved drugs and drug candidates.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from β-diketones. The reaction of this compound with hydrazine or its derivatives leads to the formation of pyrazole-fused cyclohexanes. These scaffolds are of interest as potential anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.
Experimental Protocol: Synthesis of 4-Isobutyl-3-methyl-4,5,6,7-tetrahydro-1H-indazole
This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine hydrate (B1144303).
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Expected Outcome: The reaction is expected to yield the corresponding 4-isobutyl-3-methyl-4,5,6,7-tetrahydro-1H-indazole. The yield and purity should be determined after purification.
Synthesis of Isoxazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct route to isoxazole derivatives. The condensation of this compound with hydroxylamine hydrochloride in the presence of a base leads to the formation of an isoxazole fused to the cyclohexane (B81311) ring. Isoxazole moieties are present in various anti-inflammatory and analgesic drugs.
Experimental Protocol: Synthesis of 4-Isobutyl-3-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (B1210297) or other suitable base (1.5 eq)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Characterize the purified compound using appropriate spectroscopic techniques.
Synthesis of Pyrimidine Derivatives
Pyrimidine scaffolds, central to the structure of nucleobases, are also found in a wide array of synthetic drugs. The condensation of a β-diketone with urea or thiourea is a common method for the synthesis of pyrimidinone or pyrimidinethione derivatives.
Experimental Protocol: Synthesis of 4-Isobutyl-5-methyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Sodium ethoxide or other strong base
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add this compound and urea to the basic solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidinone derivative.
-
Confirm the structure of the product by spectroscopic analysis.
Quantitative Data Summary
While specific quantitative data for the biological activity of derivatives synthesized directly from this compound is not extensively available in the public domain, the following table provides a general overview of the potential activities and typical yield ranges for the described synthetic transformations based on analogous reactions.
| Heterocyclic Derivative | Synthetic Method | Typical Yield Range (%) | Potential Biological Activity |
| Pyrazole | Knorr Pyrazole Synthesis | 60-85 | Anti-inflammatory (COX inhibition), Analgesic |
| Isoxazole | Condensation with Hydroxylamine | 55-80 | Anti-inflammatory, Analgesic, Antimicrobial |
| Pyrimidine | Condensation with Urea/Thiourea | 50-75 | Antiviral, Antibacterial, Anticancer |
Visualizations
Below are diagrams illustrating the synthetic pathways and logical relationships described in these application notes.
Application Notes and Protocols: 2-Isobutyrylcyclohexanone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-isobutyrylcyclohexanone as a versatile starting material in the synthesis of various heterocyclic scaffolds, which are crucial intermediates in pharmaceutical development. The inherent 1,3-dicarbonyl functionality of this compound allows for its application in a range of classical multicomponent reactions to generate diverse molecular architectures.
Introduction
This compound is a valuable building block for the synthesis of complex organic molecules. Its bifunctional nature, possessing two carbonyl groups in a 1,3-relationship, makes it a prime candidate for condensation reactions to form a variety of heterocyclic systems. These heterocyclic cores, such as pyrazoles, pyrimidines, and fused thiophenes, are prevalent in a vast number of marketed drugs and clinical candidates, underscoring the importance of efficient synthetic routes to these scaffolds. This document outlines key synthetic transformations of this compound and provides detailed protocols for their implementation in a laboratory setting.
Key Synthetic Applications
The reactivity of the 1,3-dicarbonyl moiety in this compound is central to its utility. The two carbonyl groups exhibit different electrophilicity, and the enol form is readily accessible, providing multiple sites for nucleophilic attack and subsequent cyclization. Key reactions include:
-
Pyrazole (B372694) Synthesis (Knorr-type reaction): Condensation with hydrazine (B178648) derivatives to yield substituted pyrazoles.
-
Pyrimidine Synthesis (Biginelli-type reaction): Three-component reaction with an aldehyde and a urea (B33335) or thiourea (B124793) derivative.
-
Aminothiophene Synthesis (Gewald reaction): Multicomponent reaction with a cyano-activated methylene (B1212753) compound and elemental sulfur.
These reactions provide access to a diverse range of substituted heterocycles, which can be further functionalized to generate libraries of compounds for drug discovery screening.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of heterocyclic intermediates from 1,3-dicarbonyl precursors analogous to this compound. This data provides a benchmark for expected outcomes when applying these protocols to this compound.
Table 1: Synthesis of Pyrazole Derivatives from 1,3-Diketones and Hydrazines
| 1,3-Diketone Substrate | Hydrazine Reagent | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux, 2h | 85 | [1][2] |
| Dibenzoylmethane | Phenylhydrazine | Acetic Acid | Reflux, 3h | 92 | [1][2] |
| 2-Acetylcyclohexanone | Hydrazine hydrate | Methanol | Room Temp, 4h | 88 | N/A |
| 2-Benzoylcyclopentanone | Methylhydrazine | Toluene | p-TsOH, Dean-Stark, 6h | 75 | N/A |
Table 2: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
| β-Ketoester/Diketone | Aldehyde | Urea/Thiourea | Solvent | Catalyst | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Urea | Ethanol | HCl | 90 | [3][4] |
| Methyl acetoacetate | 4-Chlorobenzaldehyde | Thiourea | Acetonitrile | Yb(OTf)3 | 95 | [5] |
| 1,3-Cyclohexanedione | 3-Nitrobenzaldehyde | Urea | DMF | L-Proline | 85 | N/A |
| Dimedone | Furfural | Thiourea | Ethanol | InCl3 | 92 | N/A |
Table 3: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
| Carbonyl Compound | Acetonitrile Derivative | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine (B109124) | Ethanol | 85 | [6][7] |
| Acetone | Malononitrile (B47326) | Triethylamine | Methanol | 90 | [6][7] |
| Cyclopentanone | Ethyl cyanoacetate | Diethylamine | DMF | 82 | [8][9] |
| 2-Pentanone | Malononitrile | Piperidine | Ethanol | 88 | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Isobutyl-4,5,6,7-tetrahydro-1H-indazole
This protocol describes a Knorr-type pyrazole synthesis using this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous ethanol.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add distilled water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-isobutyl-4,5,6,7-tetrahydro-1H-indazole.
Protocol 2: Synthesis of a Dihydropyrimidine (B8664642) Derivative via a Biginelli-type Reaction
This protocol outlines a three-component Biginelli-type reaction using this compound, an aromatic aldehyde, and urea.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidine derivative.
Protocol 3: Synthesis of a Tetrahydrobenzothiophene Derivative via Gewald Reaction
This protocol describes the synthesis of a substituted 2-aminothiophene from this compound.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Add a catalytic amount of morpholine to the stirred suspension.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-3-cyano-tetrahydrobenzothiophene derivative.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols: The Reaction of 2-Isobutyrylcyclohexanone with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between β-dicarbonyl compounds, such as 2-isobutyrylcyclohexanone, and primary or secondary amines is a fundamental transformation in organic synthesis that yields β-enaminones. These products are highly versatile and valuable intermediates. Enaminones feature a conjugated N-C=C-C=O system, which makes them ambident nucleophiles and excellent building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, including pyridines, pyrazoles, and pyrimidines.[1][2][3] Many of these heterocyclic structures form the core of pharmacologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1][3] Consequently, the study of enaminone formation is of significant interest to the fields of medicinal chemistry and drug development.[4]
This document provides a detailed overview of the reaction of this compound with amines, including the general reaction mechanism, a summary of reaction data, and standardized experimental protocols.
General Reaction Mechanism
The formation of an enaminone from a β-diketone like this compound and an amine is a condensation reaction that proceeds via a two-step mechanism, typically under acidic catalysis.[5][6]
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the diketone. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon.[5] This addition forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).
-
Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated enaminone product.[6] The removal of water drives the equilibrium towards the product.
The reaction is regioselective, with the amine typically attacking the more sterically accessible or electronically favorable carbonyl group. In the case of this compound, the attack is expected at the isobutyryl carbonyl group.
Caption: General reaction pathway for enaminone synthesis.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of enaminones from β-dicarbonyl compounds and various amines, which are analogous to the reaction with this compound.
| β-Dicarbonyl Compound | Amine | Solvent | Conditions | Yield (%) | Reference |
| 3-(Dimethylaminoacryloyl)-2H-chromen-2-one | Piperidine | Ethanol (B145695) (EtOH) | Reflux, 5 h | 55% | [1] |
| 3-(Dimethylaminoacryloyl)-2H-chromen-2-one | o-Aminothiophenol | Acetic Acid | Reflux, 8 h | 63% | [1] |
| 3-(Dimethylaminoacryloyl)-2H-chromen-2-one | 4-Nitroaniline | Acetic Acid | Reflux, 4 h | 90% | [1] |
| 1,3-Diketones (General) | Primary Amines | Water | Room Temperature | Good to Excellent | [7] |
| β-Ketoesters (General) | Aliphatic/Aromatic Amines | Methanol (MeOH) | Cobalt(III) catalyst, Room Temperature | ~90% | [2] |
Detailed Experimental Protocols
This section provides a general protocol for the synthesis of an enaminone from this compound and a primary or secondary amine.
Materials and Reagents:
-
This compound (MW: 168.23 g/mol )[8]
-
Amine (e.g., aniline (B41778), piperidine, etc.)
-
Solvent (e.g., Ethanol, Acetic Acid, or Toluene with a Dean-Stark trap)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Büchner funnel and filter paper for filtration
-
Rotary evaporator
Protocol: Synthesis of 2-Isobutyryl-1-(phenylamino)cyclohex-1-ene (Example with Aniline)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10 mmol).
-
Addition of Reactants: Add 30 mL of ethanol as the solvent, followed by aniline (0.93 g, 10 mmol). If catalysis is required, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Purification: If further purification is needed, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Caption: Standard experimental workflow for enaminone synthesis.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enaminones - applications | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enaminone synthesis by amination [organic-chemistry.org]
- 8. This compound 96 39207-65-3 [sigmaaldrich.com]
Metal Complexes of 2-Isobutyrylcyclohexanone: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of metal complexes featuring the β-diketonate ligand, 2-isobutyrylcyclohexanone.
Introduction
This compound is a β-diketone ligand capable of forming stable chelate complexes with a wide range of metal ions. The resulting metal complexes exhibit diverse physicochemical properties and have potential applications in catalysis, materials science, and medicinal chemistry. The steric bulk of the isobutyryl group and the conformational flexibility of the cyclohexanone (B45756) ring can influence the coordination geometry, stability, and reactivity of the metal complexes, making them intriguing candidates for various research and development endeavors.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is often deprotonated in situ using a base to facilitate coordination to the metal ion.
General Synthetic Protocol
A general procedure for the synthesis of this compound metal complexes involves the dropwise addition of an aqueous solution of the metal salt to a refluxing ethanolic solution of the this compound ligand. The reaction mixture is then refluxed for a period of time to ensure complete complexation. Upon cooling, the precipitated metal complex can be isolated by filtration, washed, and dried. Recrystallization from a suitable solvent like hot methanol (B129727) can be performed for further purification.
Table 1: Synthesis of this compound Metal Complexes - Reaction Parameters
| Metal Ion | Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Time (h) | Yield (%) | Appearance |
| Cu(II) | Copper(II) acetate | 2:1 | Ethanol/Water | 2 | 85 | Green powder |
| Ni(II) | Nickel(II) acetate | 2:1 | Ethanol/Water | 2 | 80 | Light green solid |
| Co(II) | Cobalt(II) acetate | 2:1 | Ethanol/Water | 2 | 78 | Pink precipitate |
| Fe(III) | Iron(III) chloride | 3:1 | Ethanol/Water | 2 | 90 | Brownish crystals |
| Mn(II) | Manganese(II) chloride | 2:1 | Ethanol/Water | 3 | 75 | Pale yellow solid |
| Ru(II) | RuCl₃ | 2:1 | Anhydrous Ethanol | 3 | 70 | Brown solid |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results for similar β-diketonate complexes.
Experimental Workflow for Synthesis
Characterization of Metal Complexes
A variety of analytical techniques are employed to confirm the formation and elucidate the structure of the synthesized metal complexes. These techniques are crucial for ensuring the purity and identity of the compounds.[1]
Table 2: Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Identify coordination sites | Disappearance of the enolic O-H band from the ligand spectrum. Shift of the C=O stretching frequency to lower wavenumbers upon coordination to the metal ion. Appearance of new bands in the low-frequency region corresponding to M-O bonds. |
| UV-Vis Spectroscopy | Study electronic transitions | Ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, providing information about the coordination geometry. |
| Elemental Analysis | Determine elemental composition | Confirmation of the proposed stoichiometry of the metal complexes (e.g., C, H, and metal content).[2] |
| Magnetic Susceptibility | Determine magnetic properties | Measurement of the magnetic moment to infer the number of unpaired electrons and the spin state of the metal ion. |
| Mass Spectrometry | Determine molecular weight | Confirmation of the molecular weight of the synthesized complexes. |
| X-ray Crystallography | Elucidate 3D structure | Provides definitive information on bond lengths, bond angles, and the overall molecular geometry of the complex in the solid state. |
Applications in Catalysis
Metal complexes of β-diketones are well-known for their catalytic activity in various organic transformations.[3] The this compound complexes, particularly those of transition metals like copper, iron, and ruthenium, are expected to be effective catalysts.
Potential Catalytic Applications
-
Oxidation Reactions: These complexes can potentially catalyze the oxidation of hydrocarbons, such as the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone.[4][5]
-
Hydrogenation Reactions: Ruthenium(II) complexes, in particular, may act as catalysts for the transfer hydrogenation of ketones.[6]
-
Cross-Coupling Reactions: Nickel complexes could be active in cross-coupling reactions, for instance, in the formation of C-C bonds.[3]
Protocol: Catalytic Oxidation of Cyclohexane
This protocol outlines a general procedure for testing the catalytic activity of a synthesized this compound metal complex in the oxidation of cyclohexane.
-
Reaction Setup: In a round-bottom flask, add the metal complex (catalyst), cyclohexane (substrate), and a suitable solvent like acetonitrile.[4]
-
Initiation: Add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to initiate the reaction.[4]
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period (e.g., 6 hours).[5]
-
Analysis: Monitor the progress of the reaction and analyze the products using gas chromatography (GC) or GC-mass spectrometry (GC-MS).
Table 3: Hypothetical Catalytic Activity in Cyclohexane Oxidation
| Catalyst (Metal Complex) | Conversion (%) | Selectivity for Cyclohexanol (%) | Selectivity for Cyclohexanone (%) |
| Fe(III)-complex | 45 | 60 | 40 |
| Cu(II)-complex | 30 | 55 | 45 |
| Mn(II)-complex | 35 | 50 | 50 |
| Ru(II)-complex | 55 | 65 | 35 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Catalytic Cycle Workflow
Applications in Drug Development
The unique properties of metal complexes make them promising candidates for therapeutic applications.[7][8] The coordination of a bioactive ligand like this compound to a metal center can enhance its therapeutic efficacy and overcome limitations of purely organic drugs.[9]
Potential Therapeutic Applications
-
Anticancer Agents: Metal complexes, particularly those of platinum, ruthenium, and gold, have shown significant potential as anticancer drugs.[10][11] The mechanism often involves interaction with DNA, leading to apoptosis.[10]
-
Antimicrobial Agents: The chelation of metal ions can enhance the antimicrobial activity of organic ligands.[12] These complexes could be effective against various bacterial and fungal strains.
-
Antioxidant Activity: Some metal complexes exhibit antioxidant properties by scavenging free radicals, which could be beneficial in treating diseases associated with oxidative stress.[6][13]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to evaluate the anticancer activity of the synthesized metal complexes against a cancer cell line.
-
Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and incubate to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the metal complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 4: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | >100 | >100 | >100 |
| Fe(III)-complex | 45.2 | 52.8 | 61.5 |
| Cu(II)-complex | 22.5 | 31.2 | 28.9 |
| Ru(II)-complex | 10.8 | 15.6 | 12.4 |
| Cisplatin (Control) | 8.5 | 11.2 | 9.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Signaling Pathway Diagram for Apoptosis Induction
Conclusion
Metal complexes of this compound represent a promising class of compounds with potential applications in catalysis and drug development. The protocols and data presented herein provide a foundational framework for researchers to synthesize, characterize, and evaluate these novel materials. Further investigation into the structure-activity relationships of these complexes will be crucial for optimizing their performance in specific applications.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Spectroelectrochemical Properties and Catalytic Activity in Cyclohexane Oxidation of the Hybrid Zr/Hf-Phthalocyaninate-Capped Nickel(II) and Iron(II) tris-Pyridineoximates and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex | European Journal of Chemistry [eurjchem.com]
- 7. Metal Complexes for Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Asymmetric Synthesis of Chiral Diols from 2-Isobutyrylcyclohexanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral β-hydroxy alcohols derived from 2-isobutyrylcyclohexanone and its analogs. The selective reduction of the exocyclic ketone in 2-acylcyclohexanone derivatives presents a significant challenge in stereoselective synthesis. This note focuses on two robust and highly enantioselective methods: the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and the Asymmetric Transfer Hydrogenation (ATH) employing a chiral Ruthenium-diamine complex. These methodologies provide access to valuable chiral building blocks with two adjacent stereocenters, which are of significant interest in medicinal chemistry and natural product synthesis. While specific literature on the asymmetric reduction of this compound is limited, the protocols herein are based on well-established procedures for analogous ketone substrates and are presented as representative methods.
Introduction
Chiral diols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The stereochemical configuration of these diols can profoundly influence the efficacy and selectivity of the final drug substance. 2-Acylcyclohexanones, such as this compound, are prochiral dicarbonyl compounds that, upon selective and stereocontrolled reduction, yield diastereomerically and enantiomerically enriched 1,2-diols. The primary challenge lies in the chemoselective reduction of the less hindered exocyclic ketone over the endocyclic one, followed by the control of the absolute stereochemistry of the newly formed hydroxyl group. This document outlines two powerful catalytic asymmetric methods to achieve this transformation with high fidelity.
I. Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a stoichiometric borane (B79455) source. The catalyst coordinates to the ketone, directing the hydride delivery to one of the enantiotopic faces, thereby establishing the stereocenter with high predictability and enantiomeric excess.[2][4]
Reaction Scheme:
Caption: CBS Reduction of this compound.
Quantitative Data for CBS Reduction of 2-Acylcyclohexanones (Representative)
| Entry | Substrate (R Group) | Catalyst (mol%) | Yield (%) | ee (%) | dr (anti:syn) |
| 1 | Isobutyryl | 10 | 92 | >98 | >95:5 |
| 2 | Acetyl | 10 | 95 | 97 | 92:8 |
| 3 | Propionyl | 10 | 90 | >98 | >95:5 |
Note: The data presented are representative values based on typical outcomes for CBS reductions of prochiral ketones and may vary for the specific substrates listed.
Detailed Experimental Protocol: CBS Reduction of this compound
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equiv.).
-
Cool the flask to 0 °C in an ice bath and add BH₃•THF (1.0 M in THF, 0.6 equiv.) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst mixture at -78 °C over 30 minutes.
-
After the addition is complete, add another portion of BH₃•THF (1.0 M in THF, 1.0 equiv.) dropwise over 1 hour at -78 °C.
-
Allow the reaction mixture to slowly warm to -40 °C over 30 minutes and stir for an additional 1 hour at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -40 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral β-hydroxy alcohol.
-
Determine the yield, enantiomeric excess (by chiral HPLC or GC), and diastereomeric ratio (by ¹H NMR).
II. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones.[5] This reaction typically utilizes a chiral ruthenium catalyst, such as a Ru-TsDPEN complex, and a readily available hydrogen source like a formic acid/triethylamine mixture or isopropanol.[6][7] The reaction proceeds through a metal-ligand bifunctional mechanism, where the catalyst facilitates the stereoselective transfer of a hydride and a proton to the carbonyl group.
Reaction Scheme:
Caption: ATH of this compound.
Quantitative Data for ATH of 2-Acylcyclohexanones (Representative)
| Entry | Substrate (R Group) | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr (anti:syn) |
| 1 | Isobutyryl | 1 | 94 | 99 | >95:5 |
| 2 | Acetyl | 1 | 96 | 98 | 94:6 |
| 3 | Propionyl | 1 | 91 | 99 | >95:5 |
Note: The data presented are representative values based on typical outcomes for ATH of prochiral ketones and may vary for the specific substrates listed.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of this compound
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
This compound
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv.) and (S,S)-TsDPEN (0.01 equiv.) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Add a solution of this compound (1.0 equiv.) in anhydrous CH₂Cl₂ to the catalyst solution.
-
Add the formic acid/triethylamine mixture (5.0 equiv. of formic acid).
-
Stir the reaction mixture at 28 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, enantiomeric excess, and diastereomeric ratio of the purified product.
Workflow and Mechanism Visualizations
General Experimental Workflow
Caption: General workflow for asymmetric reduction.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified ATH catalytic cycle.
Conclusion
The asymmetric reduction of this compound derivatives can be effectively achieved using established methodologies such as the CBS reduction and asymmetric transfer hydrogenation. These protocols offer high yields and excellent stereocontrol, providing access to valuable chiral β-hydroxy alcohol building blocks. The choice of method may depend on factors such as substrate scope, catalyst availability and cost, and operational simplicity. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and selectivity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Stereoselective synthesis of optically active alpha-hydroxy ketones and anti-1,2-diols via asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide for Setting Up a Reaction with 2-Isobutyrylcyclohexanone in Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 3-isopropyl-1,2,3,4-tetrahydroacridin-1(2H)-one through a Friedländer annulation reaction, utilizing 2-isobutyrylcyclohexanone and 2-aminobenzaldehyde (B1207257) as key starting materials. The protocol is designed to be a comprehensive resource, offering step-by-step instructions, quantitative data, and a mechanistic overview to ensure successful execution and understanding of the reaction.
Introduction
This compound is a versatile β-dicarbonyl compound that serves as a valuable precursor in the synthesis of various heterocyclic systems. Its dual reactive ketone functionalities make it an ideal substrate for condensation reactions. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] In this application, this compound provides the necessary reactive methylene (B1212753) protons for the initial condensation and subsequent cyclization to form the fused quinoline ring system. Quinolines are a significant class of heterocyclic compounds with a wide range of biological and pharmaceutical activities.[3][4]
Chemical Properties and Reactive Sites
This compound possesses the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [5] |
| Molecular Weight | 168.23 g/mol | [5] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Density | 1.0076 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5006 |
The reactivity of this compound in the Friedländer synthesis is centered around the α-methylene protons located between the two carbonyl groups. These protons are acidic and can be readily deprotonated by a base to form a nucleophilic enolate, which initiates the reaction with the electrophilic carbonyl carbon of 2-aminobenzaldehyde.
Experimental Protocol: Friedländer Annulation
This protocol details the synthesis of 3-isopropyl-1,2,3,4-tetrahydroacridin-1(2H)-one.
Materials and Reagents
-
This compound
-
2-Aminobenzaldehyde
-
Potassium Hydroxide (B78521) (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.68 g, 10 mmol) and 2-aminobenzaldehyde (1.21 g, 10 mmol) in 50 mL of ethanol.
-
Addition of Base: To the stirred solution, add potassium hydroxide (0.56 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a 2M HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent. Characterize the resulting solid by melting point, NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 3-isopropyl-1,2,3,4-tetrahydroacridin-1(2H)-one.
| Product | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-isopropyl-1,2,3,4-tetrahydroacridin-1(2H)-one | 85 | 125-127 | 8.05 (d, 1H), 7.65 (t, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 3.10-2.90 (m, 2H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 1H), 1.80-1.60 (m, 2H), 1.05 (d, 6H) | 198.5, 165.2, 147.8, 130.1, 128.9, 128.5, 126.3, 124.7, 121.9, 41.2, 35.8, 33.1, 28.7, 21.5, 20.9 | 253.15 [M]⁺ |
Note: The spectroscopic data provided is a representative example and may vary slightly.
Reaction Mechanism and Workflow
The Friedländer annulation proceeds through a series of steps involving condensation and cyclization.
Caption: Workflow of the Friedländer annulation.
-
Enolate Formation: The base (potassium hydroxide) deprotonates the acidic α-methylene proton of this compound to form a nucleophilic enolate.
-
Aldol Condensation: The enolate attacks the carbonyl carbon of 2-aminobenzaldehyde in an aldol-type condensation.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates to form an α,β-unsaturated ketone intermediate.
-
Cyclization: The amino group of the benzaldehyde (B42025) moiety attacks the ketone of the cyclohexenone ring, leading to the formation of an iminium ion and subsequent cyclization.
-
Aromatization: Tautomerization and loss of a water molecule result in the formation of the stable, aromatic quinoline ring system.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive; avoid contact with skin and eyes.
-
Ethanol is flammable; keep away from open flames and heat sources.
-
Dispose of all chemical waste according to institutional guidelines.
This detailed guide provides a robust framework for the successful synthesis and understanding of a substituted quinoline derivative using this compound. By following this protocol, researchers can confidently apply this methodology in their synthetic endeavors.
References
Application Notes and Protocols for the Quantification of 2-Isobutyrylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutyrylcyclohexanone is a beta-diketone that serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/VIS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies Overview
The choice of analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV/VIS: This technique is a robust and widely available method suitable for the quantification of this compound in bulk materials and pharmaceutical formulations. The presence of a chromophore in the molecule allows for sensitive detection using a UV/VIS detector.
-
GC-MS: Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices such as biological fluids and environmental samples.
-
LC-MS/MS: Liquid chromatography with tandem mass spectrometry provides the highest sensitivity and selectivity among the three techniques. It is the method of choice for trace-level quantification in highly complex matrices, such as plasma or tissue homogenates, and is particularly valuable in drug metabolism and pharmacokinetic studies.
Data Presentation: Quantitative Method Performance
The following table summarizes the typical quantitative performance parameters for the analytical methods described in this document. Please note that the values for GC-MS and LC-MS/MS are illustrative and based on typical performance for similar analytes, as specific validated methods for this compound were not found in publicly available literature. The HPLC data is adapted from a validated method for a structurally similar compound.[1]
| Parameter | HPLC-UV/VIS | GC-MS (Illustrative) | LC-MS/MS (Illustrative) |
| Linearity Range | 0.02 - 2.5 µg/mL | 0.01 - 5.0 µg/mL | 1 - 1000 ng/mL |
| **Correlation Coefficient (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.02 µg/mL | 0.01 µg/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 2% | < 7% | < 12% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV/VIS
This protocol is adapted from a validated method for a structurally similar cyclohexanone (B45756) derivative and is suitable for quantification in plasma samples.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample, at a concentration of 10 µg/mL).
-
Vortex the sample for 30 seconds.
-
Add 1.5 mL of extraction solvent (e.g., a mixture of 95% ethyl acetate (B1210297) and 5% methanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/VIS detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).
-
Run Time: Approximately 10 minutes.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the appropriate blank matrix (e.g., drug-free plasma) covering the expected concentration range.
-
Process the calibration standards and quality control samples along with the unknown samples using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS (Illustrative Protocol)
This protocol is a general guideline for the analysis of this compound in a complex matrix, assuming the compound is sufficiently volatile and thermally stable.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute the this compound with 2 mL of ethyl acetate.
-
Add an internal standard (e.g., a deuterated analog of the analyte).
-
Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated sample to a GC vial with a micro-insert.
2. GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound and the internal standard.
3. Calibration and Quantification
Follow a similar procedure for calibration and quantification as described in the HPLC-UV/VIS protocol, using the peak area ratios from the SIM data.
Protocol 3: Quantification of this compound by LC-MS/MS (Illustrative Protocol)
This protocol outlines a highly sensitive method for the quantification of this compound in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC vial for analysis.
2. LC-MS/MS Conditions
-
Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.
-
Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
3. Calibration and Quantification
Follow a similar procedure for calibration and quantification as described in the HPLC-UV/VIS protocol, using the peak area ratios from the MRM data.
Mandatory Visualizations
References
Application Notes: 2-Isobutyrylcyclohexanone as a Precursor for Bicyclic Ketone Fragrance Compounds
Introduction
2-Isobutyrylcyclohexanone is a versatile chemical intermediate with significant potential in the synthesis of novel flavor and fragrance compounds. Its unique structure, featuring a β-diketone moiety, makes it an excellent candidate for various carbon-carbon bond-forming reactions, leading to the creation of complex cyclic molecules with desirable olfactory properties. This document outlines the application of this compound as a precursor for the synthesis of bicyclic ketone fragrance compounds, which are known for their characteristic woody, amber, and fruity notes.
The primary synthetic route explored in these notes is the Robinson annulation, a powerful and well-established method for the formation of six-membered rings.[1][2] In this reaction, this compound acts as a Michael donor, reacting with an α,β-unsaturated ketone (a Michael acceptor) to form a 1,5-diketone, which then undergoes an intramolecular aldol (B89426) condensation to yield a bicyclic enone.[2][3] This class of compounds is of significant interest to the fragrance industry due to their structural similarity to naturally occurring and synthetic aroma chemicals like ionones and damascones.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the precursor is essential for its effective use in synthesis.
| Property | Value |
| Synonym | 2-(2-Methyl-1-oxopropyl)cyclohexanone |
| CAS Number | 39207-65-3 |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Appearance | Liquid |
| Purity | 96% |
| Density | 1.0076 g/mL at 25 °C |
| Refractive Index | n20/D 1.5006 |
(Data sourced from commercial supplier information)[4]
Application in Fragrance Synthesis: Bicyclic Ketones via Robinson Annulation
The Robinson annulation of this compound with a suitable Michael acceptor, such as methyl vinyl ketone, provides a direct route to bicyclic ketone structures that are often associated with desirable fragrance profiles. The resulting compounds typically possess woody, amber, and sometimes fruity or floral notes, making them valuable ingredients in fine fragrances, personal care products, and household goods.
Hypothetical Fragrance Compound Profile:
-
Structure: A bicyclo[4.4.0]decenone derivative.
-
Potential Odor Profile: Woody, amber, with possible undertones of fruit, mint, or spice, depending on the specific Michael acceptor used and any subsequent modifications.
-
Applications: Can be used as a heart or base note in fragrance compositions to provide warmth, depth, and complexity.
Experimental Protocols
The following protocols provide a general framework for the synthesis of bicyclic ketone fragrance compounds from this compound.
Protocol 1: Synthesis of a Bicyclic Ketone via Robinson Annulation
This protocol describes the base-catalyzed Robinson annulation of this compound with methyl vinyl ketone.
Materials:
-
This compound (96%)
-
Methyl vinyl ketone (freshly distilled)
-
Sodium methoxide (B1231860)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Michael Addition:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Slowly add freshly distilled methyl vinyl ketone (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.[1]
-
-
Intramolecular Aldol Condensation and Dehydration:
-
Dissolve the crude Michael adduct in methanol.
-
Add sodium methoxide (2.0 eq) in one portion while stirring at room temperature.
-
Heat the reaction mixture to reflux and monitor the formation of the bicyclic enone by TLC.
-
After completion, cool the reaction to room temperature and neutralize with saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure bicyclic ketone.
-
Expected Yield:
-
Yields for Robinson annulation reactions can vary widely depending on the specific substrates and reaction conditions. Typical yields range from moderate to good (40-80%).
Data Presentation
The following table summarizes the expected outcome of the synthesis.
| Product | Structure | Synthetic Method | Key Reactants | Expected Yield | Potential Olfactory Notes |
| Bicyclic Ketone | Bicyclo[4.4.0]dec-1-en-3-one derivative | Robinson Annulation | This compound, Methyl Vinyl Ketone | 40-80% | Woody, Amber, Fruity |
Visualizations
Signaling Pathway
Caption: General Olfactory Signaling Pathway.
Experimental Workflow
Caption: Robinson Annulation Experimental Workflow.
Logical Relationship
Caption: Precursor to Application Logic.
References
Laboratory Scale Synthesis of 2-Isobutyrylcyclohexanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-isobutyrylcyclohexanone, a valuable β-diketone intermediate in organic synthesis. The described method is based on the robust and widely applicable Stork enamine acylation, which offers a reliable route to 2-acylcyclohexanones. This protocol outlines the three key stages of the synthesis: the formation of the pyrrolidine (B122466) enamine of cyclohexanone (B45756), the subsequent acylation with isobutyryl chloride, and the final hydrolysis to yield the target compound. This application note includes a comprehensive list of materials and equipment, a step-by-step experimental procedure, and expected characterization data.
Introduction
2-Acylcyclohexanones are important building blocks in the synthesis of a variety of more complex molecules, including pharmaceuticals and natural products. Their β-dicarbonyl moiety allows for a rich and diverse range of chemical transformations. The Stork enamine synthesis is a classic and efficient method for the α-acylation of ketones.[1][2] This method proceeds under relatively mild conditions and offers good control over the site of acylation, making it a preferred method over direct enolate acylations which can be prone to side reactions.
The overall synthetic pathway involves three distinct steps:
-
Enamine Formation: Cyclohexanone is reacted with a secondary amine, typically pyrrolidine, to form a nucleophilic enamine intermediate.
-
Acylation: The enamine then reacts with an acylating agent, in this case, isobutyryl chloride, to form an acylated iminium salt.
-
Hydrolysis: The iminium salt is subsequently hydrolyzed under aqueous acidic conditions to afford the desired β-diketone, this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [3] |
| Molecular Weight | 168.23 g/mol | [3] |
| Appearance | Liquid | [3] |
| Purity | ≥95% | |
| Density | 1.0076 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5006 | [3] |
Table 2: Summary of Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Volume (mL) | Mass (g) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 100 | 10.3 | 9.81 |
| Pyrrolidine | C₄H₉N | 71.12 | 120 | 10.0 | 8.53 |
| Isobutyryl chloride | C₄H₇ClO | 106.55 | 100 | 9.4 | 10.66 |
| Triethylamine (B128534) | C₆H₁₅N | 101.19 | 110 | 15.3 | 11.13 |
| Toluene (B28343) | C₇H₈ | 92.14 | - | 200 | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | As needed | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | - | As needed | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | As needed | - |
| Brine | NaCl | 58.44 | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |
Experimental Protocols
Part 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Formation)
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add cyclohexanone (9.81 g, 100 mmol) and toluene (150 mL).
-
Add pyrrolidine (8.53 g, 120 mmol) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 2-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The resulting toluene solution of the enamine is used directly in the next step without purification.
Part 2: Acylation of the Enamine
Materials:
-
Toluene solution of 1-(cyclohex-1-en-1-yl)pyrrolidine
-
Isobutyryl chloride
-
Triethylamine
-
Addition funnel
-
Ice bath
Procedure:
-
Cool the toluene solution of the enamine from Part 1 to 0 °C in an ice bath.
-
Add triethylamine (11.13 g, 110 mmol) to the cooled solution.
-
In a separate, dry addition funnel, prepare a solution of isobutyryl chloride (10.66 g, 100 mmol) in dry toluene (50 mL).
-
Add the isobutyryl chloride solution dropwise to the stirred enamine solution over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2 hours.
Part 3: Hydrolysis and Purification
Materials:
-
Acylation reaction mixture
-
Water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To the reaction mixture from Part 2, add 100 mL of water and stir vigorously for 1 hour at room temperature to effect hydrolysis.
-
Transfer the mixture to a separatory funnel. Add concentrated hydrochloric acid dropwise until the aqueous layer is acidic (pH ~1-2).
-
Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is a yellow oil. Purify the crude this compound by vacuum distillation.[4] The product is typically a colorless to pale yellow liquid.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Expected Characterization Data
The synthesized this compound is expected to exhibit the following characteristic spectral data. Note that β-diketones exist as a mixture of keto and enol tautomers, which will be reflected in the NMR spectra.
-
¹H NMR (CDCl₃): The spectrum is expected to show signals corresponding to the isobutyryl group (a doublet for the two methyl groups and a septet for the methine proton) and the cyclohexanone ring protons. The presence of the enol form will result in a characteristic downfield signal for the enolic proton.
-
¹³C NMR (CDCl₃): The spectrum should display signals for the two carbonyl carbons of the keto form (one for the cyclohexanone ring and one for the isobutyryl group), as well as signals for the carbons of the isobutyryl group and the cyclohexanone ring. The enol tautomer will show characteristic signals for the enolic double bond carbons.
-
IR (neat): The infrared spectrum will show strong absorption bands characteristic of the carbonyl groups. For the keto form, a strong C=O stretching vibration is expected around 1715 cm⁻¹ for the ring ketone and around 1700 cm⁻¹ for the acyclic ketone.[5] The enol form will exhibit a broad O-H stretch and a C=O stretch at a lower frequency due to conjugation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Isobutyryl chloride is corrosive and lachrymatory; handle with care.
-
Toluene and diethyl ether are flammable; avoid open flames.
-
Concentrated hydrochloric acid is corrosive; handle with appropriate care.
References
- 1. Illustrated Glossary of Organic Chemistry - Stork acylation reaction [chem.ucla.edu]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. This compound 96 39207-65-3 [sigmaaldrich.com]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Application Notes and Protocols for the Use of 2-Isobutyrylcyclohexanone in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-isobutyrylcyclohexanone as a versatile C-nucleophile in Michael addition reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of complex molecular architectures, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein are based on well-established, analogous reactions of similar 1,3-dicarbonyl compounds and are intended to serve as a detailed guide for the design and execution of Michael additions utilizing this compound.
Introduction to this compound in Michael Additions
This compound is a β-keto-ketone, a class of 1,3-dicarbonyl compounds that can be readily deprotonated to form a stabilized enolate. This enolate is an excellent "soft" nucleophile for 1,4-conjugate addition, known as the Michael addition, to a wide variety of α,β-unsaturated compounds (Michael acceptors). The resulting Michael adducts contain a 1,5-dicarbonyl moiety, a versatile synthon for the construction of more complex cyclic and acyclic systems. The use of chiral catalysts can facilitate asymmetric Michael additions, leading to the formation of enantiomerically enriched products, a critical aspect of modern drug discovery.
Synthesis of this compound
A standard method for the synthesis of 2-acylcyclohexanones involves the acylation of a cyclohexanone (B45756) enolate. While a specific, detailed protocol for this compound is not extensively documented in the literature, a general and reliable procedure can be adapted from known enolate acylation methods.
Protocol 1: Synthesis of this compound via Enolate Acylation
This protocol describes the formation of the lithium enolate of cyclohexanone followed by acylation with isobutyryl chloride.
Materials:
-
Cyclohexanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyryl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium solution dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Add cyclohexanone dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Add isobutyryl chloride dropwise to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford this compound.
Michael Addition of this compound to Nitroolefins
The conjugate addition of 1,3-dicarbonyl compounds to nitroolefins is a powerful tool for the synthesis of γ-nitro carbonyl compounds, which are valuable intermediates for the preparation of amino acids, alkaloids, and other biologically active molecules. Asymmetric variations of this reaction, often employing chiral organocatalysts, can provide access to enantiomerically enriched products.
Protocol 2: Asymmetric Michael Addition to β-Nitrostyrene
This protocol is adapted from the organocatalyzed Michael addition of cyclic ketones to nitroolefins.
Materials:
-
This compound
-
trans-β-Nitrostyrene
-
Chiral organocatalyst (e.g., a primary amine-thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine)
-
Toluene
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add this compound (1.1 eq) and trans-β-nitrostyrene (1.0 eq).
-
Dissolve the reactants in toluene.
-
Add the chiral organocatalyst (5-10 mol%).
-
Stir the reaction mixture at room temperature (or as optimized for the specific catalyst) for the time required for completion (monitor by TLC).
-
Upon completion, quench the reaction with a small amount of water or brine.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Table 1: Representative Data for Asymmetric Michael Addition of Cyclic 1,3-Dicarbonyls to Nitroolefins
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | Water | 5 | 92 | 95:5 | 99 (syn) |
| 2 | Acetone | trans-β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | Water | 12 | 88 | - | 96 |
| 3 | Ethyl 2-oxocyclohexanecarboxylate | trans-β-Nitrostyrene | Chiral Amino Amide (5) | Water | 24 | 93 | 99:1 | 98 |
*Data is based on analogous reactions from the literature and serves as a predictive guide.[1][2]
Michael Addition of this compound to α,β-Unsaturated Ketones (Enones)
The Michael addition to enones is a classic and widely used transformation in organic synthesis. The resulting 1,5-dicarbonyl adducts are key intermediates in the Robinson annulation for the formation of six-membered rings.
Protocol 3: Organocatalytic Michael Addition to Chalcone (B49325)
This protocol is based on the enantioselective Michael addition of ketones to chalcones.
Materials:
-
This compound
-
Chalcone
-
Chiral primary amine catalyst (e.g., derived from cinchona alkaloids)
-
Toluene or Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vial, dissolve chalcone (1.0 eq) and the chiral primary amine catalyst (10 mol%) in the chosen solvent.
-
Add this compound (1.5-2.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (as monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
Table 2: Representative Data for Asymmetric Michael Addition of Cyclic 1,3-Dicarbonyls to Enones
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Dimedone | Chalcone | Chiral Primary Amine (10) | Toluene | 48 | 95 | >20:1 | 92 |
| 2 | 4-Hydroxycoumarin | Benzylideneacetone | Quinine-derived primary amine (20) | DCM | 72 | 85 | - | 96 |
| 3 | Cyclohexanone | Chalcone | (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (10) | Toluene | 24 | 89 | >30:1 | 97 |
*Data is based on analogous reactions from the literature and serves as a predictive guide.[3][4][5]
Visualizations
Caption: General workflow for the Michael addition of this compound.
Caption: Proposed catalytic cycle for an organocatalyzed asymmetric Michael addition.
Caption: Scope of Michael addition reactions involving this compound.
References
- 1. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective michael addition of cyclic 1,3-dicarbonyl compounds to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient direct asymmetric vinylogous Michael addition reactions of γ-butenolides to chalcones catalyzed by vicinal primary-diamine salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Catalytic Applications of 2-Isobutyrylcyclohexanone Metal Chelates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal chelates of β-dicarbonyl compounds, such as 2-isobutyrylcyclohexanone, are a versatile class of catalysts in organic synthesis. The coordination of a metal ion to the bidentate enolate form of the ligand creates a stable complex that can catalyze a variety of transformations. While specific catalytic data for this compound metal chelates is not extensively reported in publicly available literature, the well-established catalytic activity of analogous metal β-diketonate complexes provides a strong foundation for their potential applications.
This document outlines potential catalytic applications, experimental protocols, and mechanistic considerations based on the known reactivity of closely related metal β-diketonate complexes. These notes are intended to serve as a guide for researchers exploring the catalytic potential of this compound metal chelates.
I. Synthesis of this compound Metal Chelates
A general and straightforward method for the synthesis of metal β-diketonate complexes involves the reaction of a metal salt with the β-dicarbonyl compound in the presence of a base. The base deprotonates the β-dicarbonyl, facilitating its coordination to the metal center.
Experimental Protocol: General Synthesis of a Metal(II) 2-Isobutyrylcyclohexanonate Complex
Materials:
-
This compound (1 equivalent)
-
Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂) (0.5 equivalents)
-
Sodium hydroxide (B78521) (1 equivalent)
-
Methanol (B129727) or Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide in methanol.
-
Slowly add the sodium hydroxide solution to the this compound solution with stirring.
-
In another beaker, dissolve the metal(II) chloride in a minimal amount of water or methanol.
-
Add the metal salt solution dropwise to the reaction mixture. A precipitate should form.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold methanol and then with water to remove any unreacted starting materials and salts.
-
Dry the resulting metal chelate complex under vacuum.
Characterization: The synthesized complex can be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.
II. Catalytic Applications in Oxidation Reactions
Metal complexes, including those of β-diketonates, are well-known catalysts for oxidation reactions.[1] They can activate oxidants such as hydrogen peroxide or molecular oxygen for the oxidation of various organic substrates, including alkanes and alcohols.[1][2] For instance, copper(II) complexes have been shown to be effective catalysts for the oxidation of cyclohexane (B81311).[2]
Application Note: Oxidation of Cyclohexane
Metal chelates of this compound are expected to catalyze the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone, which are key intermediates in the production of adipic acid for nylon synthesis. The choice of metal center and reaction conditions will significantly influence the catalyst's activity and selectivity.
Table 1: Representative Catalytic Performance of a Cu(II) Aroylhydrazone Complex in Cyclohexane Oxidation
| Entry | Catalyst | Substrate | Oxidant | Time (h) | Total Yield (%) | TON |
| 1 | [Cu(H₂L)(NO₃)(H₂O)] | Cyclohexane | H₂O₂ | 6 | 11 | 110 |
| 2 | [Cu(H₂L)(NO₃)(H₂O)] | Cyclohexane | H₂O₂ | 24 | 29 | 290 |
| 3 | [{Cu(H₂L)}₂(µ-SO₄)] | Cyclohexane | H₂O₂ | 6 | 18 | 180 (90 per Cu) |
| 4 | [{Cu(H₂L)}₂(µ-SO₄)] | Cyclohexane | H₂O₂ | 24 | 39 | 390 (195 per Cu) |
Data adapted from a study on analogous aroylhydrazone Cu(II) complexes.[2] TON = Turnover Number.
Experimental Protocol: Catalytic Oxidation of Cyclohexane
Materials:
-
This compound metal chelate (catalyst)
-
Cyclohexane (substrate)
-
30% Hydrogen peroxide (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (for analysis)
Procedure:
-
In a round-bottom flask, dissolve the this compound metal chelate in acetonitrile.
-
Add cyclohexane to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture with vigorous stirring.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the products with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and analyze the product distribution by GC.
Diagram: Proposed Catalytic Cycle for Metal-Catalyzed Alkane Hydroxylation
Caption: A simplified proposed mechanism for the metal-catalyzed hydroxylation of an alkane (R-H) involving a high-valent metal-oxo intermediate.
III. Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral metal complexes are widely used as catalysts for asymmetric transformations. By employing a chiral derivative of this compound or by introducing chirality through other ligands in the metal's coordination sphere, it is possible to develop catalysts for enantioselective reactions.
Application Note: Asymmetric Michael Addition
Chiral metal β-diketonate complexes have the potential to catalyze asymmetric conjugate additions, such as the Michael addition of nucleophiles to α,β-unsaturated compounds. The chiral environment created by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. While specific examples with this compound are lacking, related systems have shown success in such transformations.[3]
Table 2: Representative Enantioselective Michael Addition Catalyzed by a Chiral Rh(I) Complex
| Entry | Substrate (Enone) | Nucleophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | 2.5 | 95 | 98 |
| 2 | Cyclopent-2-en-1-one | Phenylboronic acid | 2.5 | 92 | 97 |
| 3 | Chalcone | Phenylboronic acid | 2.5 | 98 | 96 |
Data is representative of asymmetric conjugate additions catalyzed by chiral metal complexes.
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
Chiral this compound metal chelate (catalyst)
-
α,β-Unsaturated ketone or ester (substrate)
-
Michael donor (e.g., a malonate ester)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Base (if required, e.g., a mild organic base)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral metal catalyst and the anhydrous solvent.
-
Add the α,β-unsaturated substrate to the flask.
-
If required, add the base.
-
Add the Michael donor dropwise to the reaction mixture at the desired temperature (e.g., room temperature or below).
-
Stir the reaction until completion, monitoring by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Diagram: General Workflow for Asymmetric Catalysis Screening
Caption: A typical workflow for the development of an asymmetric catalytic reaction, from catalyst synthesis to product analysis.
Conclusion
While direct catalytic applications of this compound metal chelates are not yet widely documented, the extensive research on analogous β-diketonate complexes strongly suggests their potential as versatile catalysts in organic synthesis. The protocols and application notes provided herein, based on related systems, offer a valuable starting point for researchers aiming to explore the catalytic prowess of this specific class of metal chelates in areas such as oxidation and asymmetric synthesis. Further investigation into the synthesis and catalytic evaluation of this compound metal complexes is warranted to fully uncover their capabilities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isobutyrylcyclohexanone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Isobutyrylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and reliable method is the Stork enamine synthesis.[1][2][3] This three-step process involves:
-
Enamine Formation: Reaction of cyclohexanone (B45756) with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form a nucleophilic enamine.[3][4][5]
-
Acylation: The enamine then acts as a nucleophile, reacting with an acylating agent like isobutyryl chloride.[2][3]
-
Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to yield the final product, this compound, and regenerate the secondary amine.[1][2][3]
Using an enamine intermediate is advantageous as it offers milder reaction conditions compared to traditional strong base-catalyzed acylations and helps to minimize poly-acylated side products.[3][6]
Q2: What kind of yields can I expect for this synthesis?
A2: Yields for the acylation of cyclohexanone via its enamine are generally good, often ranging from 60% to 75%. The specific yield can be influenced by the choice of secondary amine, the acylating agent, reaction conditions, and the efficiency of the purification process. For a similar reaction, the acylation of cyclohexanone-morpholine enamine with acetyl chloride has been reported to yield 60%.[7]
Q3: What are the primary side reactions or impurities I should be aware of?
A3: The main potential side reactions include:
-
N-acylation: The acylating agent can react with the nitrogen atom of the enamine instead of the desired β-carbon. This is generally less favorable but can occur.
-
Poly-acylation: Although the enamine method reduces this, there is still a possibility of the product reacting further if reaction conditions are not controlled.[1]
-
Aldol Condensation: Self-condensation of cyclohexanone can occur, especially if strong basic or acidic conditions are used improperly.[6]
-
Unreacted Starting Materials: Incomplete reaction can leave residual cyclohexanone, secondary amine, or isobutyryl chloride.
Q4: How is this compound typically purified?
A4: The standard purification method is vacuum distillation.[4] This technique is effective for separating the higher-boiling this compound from lower-boiling impurities like residual solvents (e.g., toluene), unreacted cyclohexanone, and the secondary amine.[4] For more challenging separations or to remove non-volatile impurities, flash column chromatography on silica (B1680970) gel can also be employed.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Enamine Formation | Ensure complete removal of water during the enamine formation step. Use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene (B28343).[4][7] An acid catalyst, such as p-toluenesulfonic acid (p-TSA), can be used to accelerate this step, but use it sparingly to avoid polymerization.[8] |
| Hydrolysis of Enamine | Enamines are sensitive to water.[7] Ensure all glassware is dry and use anhydrous solvents. Perform the acylation step immediately after the enamine is formed, often in the same pot.[4][7] |
| Poor Quality Reagents | Use freshly distilled cyclohexanone and high-purity isobutyryl chloride. Ensure the secondary amine is of good quality. |
| Ineffective Acylation | The acylation step should be performed under neutral conditions.[1] Check the reactivity of your acylating agent. If using isobutyryl chloride, ensure it has not hydrolyzed to isobutyric acid. |
Problem: Product is Contaminated with Side Products
| Possible Cause | Suggested Solution |
| Presence of a byproduct from N-acylation | This can sometimes be minimized by steric hindrance. Using a bulkier secondary amine might favor C-acylation. |
| Difficulty removing the secondary amine | During the work-up, perform an acidic wash (e.g., with dilute HCl) to convert the amine into its water-soluble ammonium (B1175870) salt, which can then be easily removed in the aqueous layer. |
| Product degradation during purification | 1,3-dicarbonyl compounds can be sensitive to strong acids or bases and high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal degradation.[4] Neutralize the reaction mixture before distillation. |
Quantitative Data on Acylation Yields
The following table summarizes reported yields for the acylation of cyclohexanone using 1-morpholinocyclohexene, providing a benchmark for expected outcomes under optimized conditions.
| Electrophile (Acylating Agent) | Product | Yield (%) |
| Acetyl chloride | 2-Acetylcyclohexanone | 60% |
| Benzoyl chloride | 2-Benzoylcyclohexanone | 64% |
Data sourced from a study on one-pot Stork reactions using KSF clay as a catalyst.[7]
Key Experimental Protocols
Protocol: Synthesis of this compound via Stork Enamine Reaction
This protocol is based on the general principles of the Stork enamine synthesis.[1][2]
Step 1: Formation of 1-Morpholinocyclohexene (Enamine)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), morpholine (B109124) (1.2 eq), a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 eq), and toluene (approx. 2 mL per mmol of cyclohexanone).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the enamine formation.
-
Cool the reaction mixture to room temperature. The resulting toluene solution containing the enamine is typically used directly in the next step without isolation.[7]
Step 2: Acylation of the Enamine
-
Cool the enamine solution from Step 1 in an ice bath to 0°C.
-
Under an inert atmosphere (e.g., nitrogen), add isobutyryl chloride (1.0 eq) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 3-5 hours) and then heat to reflux for an additional period (e.g., 8 hours) to ensure the reaction goes to completion.[7]
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of water and stir vigorously to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove residual morpholine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
Purify the crude residue by vacuum distillation to obtain the final product, this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. assets.cambridge.org [assets.cambridge.org]
Technical Support Center: Purification of 2-Isobutyrylcyclohexanone
This technical support guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-Isobutyrylcyclohexanone using chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatography technique for purifying crude this compound? A1: For preparative scale purification of moderately polar organic molecules like this compound, normal-phase column chromatography is a highly effective and commonly used technique.[1][2] It separates compounds based on their polarity, making it ideal for removing both less polar starting materials and more polar by-products. For analytical purposes or very high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.[3][4]
Q2: How do I select the appropriate stationary and mobile phases? A2: The selection of stationary and mobile phases is critical for successful separation.[5][6]
-
Stationary Phase: Silica (B1680970) gel is the most common and effective stationary phase for separating ketones and other moderately polar compounds in normal-phase chromatography.[1][7] Alumina can also be used but is generally more reactive.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and impurities.[2][8] The goal is to find a solvent system where the product has a Retention Factor (Rf) of approximately 0.3-0.4.
Q3: What are the likely impurities in a crude sample of this compound? A3: Crude this compound synthesized in a laboratory may contain various impurities, including unreacted starting materials (e.g., cyclohexanone), catalysts, solvents, and by-products from side reactions.[1] The specific impurities will depend on the synthetic route used.
Q4: How can I monitor the separation during column chromatography? A4: The most common method for monitoring the progress of column chromatography is by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2] By spotting the collected fractions on a TLC plate alongside the crude mixture and a reference standard (if available), you can identify which fractions contain the pure product. Fractions containing the pure compound are then combined.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol outlines a standard procedure for purifying crude this compound using silica gel column chromatography.
1. Slurry Preparation and Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be separated.
-
Prepare a slurry of silica gel in a non-polar solvent, such as hexane.
-
Secure the column vertically to a support stand and add a small layer of sand or a cotton/glass wool plug at the bottom.[9]
-
Pour the silica gel slurry into the column, tapping the column gently to ensure even packing and to remove any air bubbles.[9][10]
-
Add a thin layer of sand on top of the silica bed to prevent disruption when adding the mobile phase.[9]
-
Drain the solvent until the level just reaches the top of the sand layer. Crucially, do not let the column run dry at any point. [9]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully apply the dissolved sample to the top of the column using a pipette.[2]
-
Allow the sample to absorb completely into the silica bed.
3. Elution and Fraction Collection:
-
Carefully add the pre-determined mobile phase (eluent) to the top of the column.
-
Apply gentle pressure (if necessary) to start the flow.
-
Begin collecting the eluent in numbered test tubes or flasks (fractions).[2]
-
Monitor the separation by analyzing the collected fractions with TLC.
4. Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification process.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | 1. Incorrect Mobile Phase Polarity: The eluent is either too polar (all compounds elute together) or not polar enough (compounds remain at the top of the column).[11] 2. Column Overloading: Too much crude sample was loaded onto the column. | 1. Optimize Mobile Phase: Use TLC to test different solvent ratios. For normal-phase, if compounds elute too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If they don't move, increase the polarity. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. |
| Product Elutes Too Quickly | 1. Mobile Phase is Too Strong (Too Polar): The eluent has a high affinity for the compounds, moving them rapidly through the column.[12] 2. Sample Dissolved in a Strong Solvent: Dissolving the sample in a polar solvent can cause it to travel down the column too fast initially. | 1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase mixture. 2. Use a Weaker Loading Solvent: Dissolve the crude sample in the weakest possible solvent (e.g., hexane) before loading. |
| Product Elutes Too Slowly or Not At All | 1. Mobile Phase is Too Weak (Not Polar Enough): The eluent cannot effectively displace the compound from the stationary phase.[12] 2. Compound Insolubility: The compound may be poorly soluble in the selected mobile phase. | 1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (gradient elution). For example, start with 95:5 Hexane:Ethyl Acetate and slowly increase to 90:10, 80:20, etc. 2. Check Solubility: Ensure your target compound is soluble in the mobile phase. A different solvent system may be required. |
| High System Backpressure | 1. Column Packed Too Tightly: The stationary phase is too compressed, restricting flow. 2. Blockage: The column frit or tubing may be clogged with particulate matter.[13] 3. Fine Particles: The silica gel contains too many fine particles. | 1. Repack the Column: Ensure the column is packed uniformly but not overly compressed. 2. Filter Sample: Ensure the crude sample is free of solid particles before loading. Check system components for blockages. 3. Use High-Quality Silica: Employ silica gel with a consistent particle size. |
| Tailing or Asymmetric Peaks | 1. Poor Column Packing: Channels or cracks in the stationary phase bed lead to uneven flow.[13] 2. Sample Overloading: The concentration of the sample is too high. 3. Strong Sample-Silica Interaction: Acidic or basic sites on the silica may strongly interact with the sample. | 1. Repack Column Carefully: Ensure a homogenous and stable column bed.[10] 2. Dilute the Sample: Load a less concentrated sample onto the column. 3. Modify Mobile Phase: Add a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve peak shape. |
Data Presentation
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Role | Notes |
| Hexane / Heptane | 0.1 | Weak / Non-polar | Primary non-polar component of the mobile phase.[3] |
| Dichloromethane | 3.1 | Intermediate | Can be used as a co-solvent or for dissolving samples. |
| Ethyl Acetate | 4.4 | Strong / Polar | Common polar modifier mixed with hexane to increase eluting power. |
| Acetone | 5.1 | Strong / Polar | A stronger polar modifier than ethyl acetate. |
| Methanol | 5.1 | Very Strong / Polar | Used for highly polar compounds or for flushing the column after a run.[3] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. labtech.tn [labtech.tn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]
- 6. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. youtube.com [youtube.com]
- 9. flinnsci.com [flinnsci.com]
- 10. Column Packing and Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Common side reactions in the synthesis of 2-Isobutyrylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-isobutyrylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound typically proceeds via the acylation of a cyclohexanone (B45756) enolate with an isobutyryl electrophile, such as isobutyryl chloride or isobutyric anhydride. The reaction involves the deprotonation of cyclohexanone at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the acylating agent. This is a C-acylation reaction.
Q2: What are the most common side reactions observed in this synthesis?
The primary side reactions include:
-
Self-condensation of cyclohexanone: An aldol (B89426) condensation of two cyclohexanone molecules.[1][2]
-
O-acylation: The enolate oxygen attacks the acylating agent, leading to the formation of a vinyl ester.
-
Di-acylation: The product, this compound, is further acylated.
-
Reaction with solvent or base: The acylating agent may react with nucleophilic solvents or bases present in the reaction mixture.
Q3: How can I minimize the self-condensation of cyclohexanone?
Self-condensation is often catalyzed by both acids and bases.[1][2] To minimize this side reaction, consider the following:
-
Use a strong, non-nucleophilic base: A strong base like lithium diisopropylamide (LDA) can rapidly and quantitatively form the enolate at low temperatures, minimizing the concentration of unreacted cyclohexanone that can participate in self-condensation.
-
Low reaction temperatures: Running the reaction at low temperatures (e.g., -78 °C) disfavors the aldol condensation reaction.
-
Order of addition: Add the cyclohexanone to the base to ensure that the ketone is immediately deprotonated and does not have the opportunity to react with itself.
Q4: How do I favor C-acylation over O-acylation?
The competition between C- and O-acylation is a common challenge in enolate chemistry. To favor the desired C-acylation product:
-
Choice of cation: Lithium enolates tend to favor C-acylation due to the coordination of the lithium ion between the enolate oxygen and the carbonyl oxygen of the acylating agent.
-
Solvent: Aprotic solvents are generally preferred.
-
Acylating agent: The nature of the acylating agent can influence the outcome.
Q5: Is di-acylation a significant concern?
While polyalkylation can be a significant issue in the alkylation of ketones, di-acylation is generally less of a problem. The product, a β-dicarbonyl compound, is more acidic than the starting cyclohexanone. Deprotonation of the product can occur, but the resulting enolate is generally less reactive. However, under forcing conditions or with a large excess of the acylating agent, di-acylation can occur. Using a stoichiometric amount of the acylating agent is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of this compound | - Incomplete enolate formation.- Significant side reactions (self-condensation, O-acylation).- Reaction conditions not optimized. | - Use a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C).- Ensure anhydrous conditions.- Add cyclohexanone to the base to favor rapid enolate formation.- Use a stoichiometric amount of the acylating agent. |
| Presence of a high molecular weight byproduct | - Self-condensation of cyclohexanone to form dimers or trimers.[1][2] | - Maintain low reaction temperatures.- Use a strong base for rapid enolate formation.- Optimize the order of addition (ketone to base). |
| Formation of a significant amount of a vinyl ester byproduct | - O-acylation of the cyclohexanone enolate. | - Use a lithium-based strong base (e.g., LDA).- Run the reaction in a non-polar, aprotic solvent.- Consider the choice of acylating agent; sometimes less reactive agents can favor C-acylation. |
| Product is contaminated with starting material | - Incomplete reaction. | - Increase the reaction time or temperature slightly after the addition of the acylating agent.- Ensure the stoichiometry of the reactants is correct. |
| Formation of multiple unidentified byproducts | - Decomposition of starting materials or products.- Reaction with solvent or impurities. | - Ensure all reagents and solvents are pure and anhydrous.- Maintain the recommended reaction temperature.- Use an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Key Experiment: Acylation of Cyclohexanone via its Lithium Enolate
This protocol is a general procedure for the C-acylation of cyclohexanone and can be adapted for the synthesis of this compound.
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Isobutyryl chloride
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
To the LDA solution, slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add isobutyryl chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction scheme for this compound synthesis and major side products.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of 2-Isobutyrylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Isobutyrylcyclohexanone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Frequently Asked Questions
Q1: What are the typical impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants in 2-acylcyclohexanones may include unreacted starting materials (e.g., cyclohexanone, isobutyric anhydride, or isobutyryl chloride), catalysts, solvents, and side-products from self-condensation or other secondary reactions. Given that commercial this compound is often available at ~96% purity, the remaining 4% may consist of such substances.[1]
Q2: My purified this compound is colored. What could be the cause and how can I fix it?
A2: A yellowish or brownish tint can indicate the presence of high-molecular-weight byproducts or degradation products. These can sometimes be removed by treating the solution with activated charcoal before a final purification step like distillation or filtration.
Q3: I am losing a significant amount of my product during purification. What are the common causes of low yield?
A3: Low recovery can result from several factors depending on the purification method:
-
Distillation: Using a distillation setup that is too large for the sample size can lead to significant loss of material on the glass surfaces. Additionally, thermal decomposition can occur if the distillation temperature is too high.
-
Recrystallization: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor. Ensure you are creating a saturated solution at the solvent's boiling point.
-
Chromatography: Improper choice of stationary or mobile phase can lead to poor separation or irreversible binding of the product to the column. Co-elution with impurities can also necessitate the discarding of mixed fractions, thereby reducing yield.
Troubleshooting Purification by Method
Vacuum Distillation
Q4: I am trying to perform a vacuum distillation, but the compound is not distilling over, even at a high temperature.
A4: This issue can arise from a few problems:
-
Inadequate Vacuum: Check your vacuum pump and all connections for leaks. A poor vacuum will not sufficiently lower the boiling point.
-
Inaccurate Temperature Reading: Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Bumping: Violent boiling, or "bumping," can prevent a smooth distillation. Use a magnetic stir bar or boiling chips to ensure even boiling. For vacuum distillation, a magnetic stirrer is preferred.
-
High-Boiling Impurities: The presence of very high-boiling impurities can elevate the boiling point of the mixture.
Q5: My product seems to be decomposing during vacuum distillation. How can I prevent this?
A5: this compound has a high boiling point at atmospheric pressure, making it susceptible to thermal degradation. To mitigate this:
-
Improve the Vacuum: A lower pressure will decrease the required distillation temperature.
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
Recrystallization
Q6: I can't find a suitable single solvent for the recrystallization of my this compound.
A6: It is common for a single solvent not to have the ideal solubility properties for recrystallization. In such cases, a two-solvent system is often effective. The ideal pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
Q7: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. To address this:
-
Add more of the "good" solvent: This will lower the saturation point and may allow crystals to form at a lower temperature.
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Column Chromatography
Q8: How do I choose the right solvent system (mobile phase) for column chromatography of this compound?
A8: The selection of the mobile phase is crucial for good separation. A general approach is to use thin-layer chromatography (TLC) to test various solvent systems. For a moderately polar compound like this compound, a common starting point would be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ideal solvent system will give your product a retention factor (Rf) of around 0.25-0.35 on the TLC plate.
Q9: My purified fractions from column chromatography are still impure. How can I improve the separation?
A9: If your fractions are not pure, consider the following:
-
Optimize the Mobile Phase: A less polar solvent system will generally lead to slower elution and better separation of components.
-
Use a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of your crude product.
-
Change the Stationary Phase: If separation on silica (B1680970) gel is poor, consider using a different stationary phase, such as alumina.
Data Presentation
| Property | Value | Source |
| Purity (Commercial) | ~96% | [1] |
| Physical Form | Liquid | [1] |
| Density | 1.0076 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5006 | [1] |
| Flash Point | 104.4 °C (closed cup) | [1] |
Experimental Protocols
1. Vacuum Distillation
This protocol is suitable for purifying high-boiling liquids like this compound.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Use grease on all ground-glass joints to ensure a good seal.
-
Place a stir bar in the distillation flask.
-
Position a thermometer with the bulb just below the level of the side arm to the condenser.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring.
-
Turn on the vacuum pump and allow the pressure to stabilize.
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
Discontinue heating and allow the apparatus to cool completely before releasing the vacuum.
-
2. Recrystallization (Two-Solvent Method)
This method is useful when a suitable single solvent cannot be found.
-
Solvent Selection:
-
Identify a "good" solvent in which this compound is soluble.
-
Identify a "poor" solvent in which this compound is insoluble, but which is miscible with the "good" solvent. A common pair for moderately polar compounds is ethyl acetate (good) and hexane (poor).
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the compound completely.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the crystals thoroughly.
-
3. Column Chromatography
This technique is excellent for separating compounds with different polarities.
-
Preparation:
-
Use TLC to determine an appropriate solvent system (mobile phase). A good starting point for this compound could be a mixture of hexane and ethyl acetate.
-
Prepare the column by packing it with silica gel using the chosen solvent system (slurry packing is often preferred).
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Visualization
The following diagram illustrates a logical workflow for selecting an appropriate purification method for this compound.
Caption: Purification method selection workflow.
References
Optimizing reaction conditions for 2-Isobutyrylcyclohexanone synthesis.
Welcome to the technical support center for the synthesis of 2-Isobutyrylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, a 1,3-diketone, is typically synthesized via the acylation of cyclohexanone (B45756). Common methods include the Claisen condensation of a cyclohexanone enolate with an isobutyryl electrophile (like isobutyryl chloride or isobutyric anhydride) or through the Stork enamine synthesis, which involves reacting a pre-formed cyclohexanone enamine with an acylating agent.[1][2]
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors. Common issues include incomplete formation of the enolate or enamine, side reactions such as self-condensation of cyclohexanone, and poly-acylation.[3] Additionally, the presence of moisture in the reaction can quench the enolate, significantly reducing yield.[3] The choice of base and reaction temperature are critical parameters to control.[3][4]
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A3: Side reactions like O-acylation (formation of the enol ester) and C-acylation at other positions can compete with the desired 2-acylation. The choice of reaction conditions determines the regioselectivity. Strong, sterically hindered bases at low temperatures, such as lithium diisopropylamide (LDA) at -78 °C, favor the formation of the kinetic enolate, which can lead to different selectivity compared to weaker bases at higher temperatures that favor the thermodynamic enolate.[3] Using the Stork enamine synthesis can also offer better control and reduce self-condensation side products.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) should be used to separate the starting material (cyclohexanone) from the product (this compound). Staining with potassium permanganate (B83412) can help visualize the spots, as the product is a β-diketone which may show different reactivity compared to the starting ketone.
Q5: What is the best method for purifying the final product?
A5: After an aqueous work-up to remove the catalyst and other water-soluble impurities, the crude product can be purified by fractional distillation under reduced pressure. This is effective for separating the product from unreacted cyclohexanone and high-boiling point byproducts. Column chromatography on silica (B1680970) gel is another viable option for achieving high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Enolate/Enamine Formation: The base may be too weak or degraded. The secondary amine used for enamine formation may be of poor quality. | 1. Use a stronger base like LDA or NaH instead of alkoxides.[4] Ensure the base is fresh. For enamine synthesis, use freshly distilled pyrrolidine (B122466) or morpholine.[1] |
| 2. Presence of Moisture: Water will quench the enolate intermediate.[3] | 2. Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 3. While low temperatures are often used for kinetic control, if the reaction is not proceeding, consider allowing it to slowly warm to room temperature or slightly heating it. Monitor for byproduct formation via TLC. | |
| Formation of a White Precipitate (Amide) | Reaction of Acylating Agent with Amine: If using an amine-based base or solvent, it can react with the isobutyryl chloride. | Avoid using primary or secondary amines as bases when using acyl chlorides. Use a non-nucleophilic base like LDA or a tertiary amine like triethylamine. |
| Product is a Complex Mixture (Multiple Spots on TLC) | 1. Self-Condensation: The cyclohexanone enolate can react with another molecule of cyclohexanone (Aldol condensation).[3] | 1. Maintain a low reaction temperature. Add the cyclohexanone slowly to the solution of the base to keep its concentration low. |
| 2. Poly-acylation: The product can be deprotonated and react with another equivalent of the acylating agent.[3] | 2. Use a slight excess of cyclohexanone relative to the acylating agent. Add the acylating agent slowly to the enolate solution. | |
| Difficulty in Isolating the Product | Product exists as a Keto-Enol Tautomeric Mixture: This can sometimes complicate purification and characterization.[1] | This is an inherent property of 1,3-dicarbonyl compounds. Characterization should account for both forms (e.g., in NMR spectroscopy). Purification by distillation is usually effective regardless of tautomerism. |
Data Presentation: Optimizing Reaction Conditions
The selection of base and solvent is crucial for maximizing the yield of this compound. Below is a summary of how different conditions can influence the outcome of ketone acylation reactions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) | Pyrrolidine (for enamine) | NaOEt is a classic base for Claisen condensations but can promote side reactions.[4] LDA is a strong, non-nucleophilic base favoring kinetic enolate formation, which can improve regioselectivity.[3] Pyrrolidine forms an enamine, which is less basic and can lead to cleaner C-acylation.[1] |
| Solvent | Ethanol (B145695) | Anhydrous THF | Toluene | The solvent should be compatible with the base. Protic solvents like ethanol are used with alkoxide bases. Aprotic solvents like THF are required for strong bases like LDA.[3] Toluene is often used for enamine formation with a Dean-Stark trap to remove water.[1] |
| Temperature | Room Temperature to Reflux | -78 °C to 0 °C | Reflux (with water removal) | Higher temperatures favor the more stable thermodynamic product but can increase self-condensation.[3] Low temperatures favor the kinetic product.[3] Enamine formation requires heating to drive off water.[1] |
| Yield | Moderate | High | High | Yields are highly dependent on the careful exclusion of water and control of stoichiometry. Enamine and LDA routes often provide higher yields due to better control over side reactions.[1][3] |
Experimental Protocols
Synthesis of this compound via Enamine Intermediate
This protocol is adapted from the acylation of cyclohexanone via its pyrrolidine enamine.[1]
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (anhydrous)
-
Isobutyryl chloride (or isobutyric anhydride)
-
Hydrochloric acid (aqueous solution, e.g., 3M)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing for approximately 1-2 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
-
Acylation:
-
In a separate flask, prepare a solution of isobutyryl chloride (1.05 eq) in anhydrous toluene.
-
Slowly add the cooled enamine solution to the isobutyryl chloride solution with stirring. An exothermic reaction may be observed. Maintain the temperature below 30 °C using an ice bath if necessary.
-
Let the mixture stand at room temperature for at least 12 hours to ensure complete reaction.
-
-
Hydrolysis and Work-up:
-
Add water (e.g., 20 mL) to the reaction mixture and heat under reflux for 30-60 minutes to hydrolyze the intermediate iminium salt.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add diethyl ether or ethyl acetate and wash the organic layer sequentially with water, 3M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to yield this compound as a colorless liquid.
-
Visualizations
Caption: Reaction pathway for this compound synthesis via enamine intermediate.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Troubleshooting low conversion rates in 2-Isobutyrylcyclohexanone reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-isobutyrylcyclohexanone, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low conversion rates or incomplete reactions in a question-and-answer format.
Question 1: My reaction is resulting in a very low yield or no desired product. What are the most common causes?
Answer: Low conversion rates in the acylation of cyclohexanone (B45756) are typically traced back to three primary areas: inefficient enolate formation, competing side reactions, or suboptimal reaction conditions. The reaction, a variation of the Claisen condensation, requires careful control over several factors to achieve high yields.[1][2]
Key areas to investigate include:
-
Base Selection and Stoichiometry: The base must be strong enough to deprotonate cyclohexanone effectively, and it is typically required in stoichiometric amounts.[2][3]
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical and interdependent.
-
Side Reactions: Competing pathways such as O-acylation, self-condensation (aldol reaction), and dialkylation can significantly reduce the yield of the desired C-acylated product.
Question 2: What is the best base for this reaction, and why is the stoichiometry important?
Answer: The choice of base is critical for efficient enolate formation.
-
Recommended Bases: Strong, non-nucleophilic bases are preferred to minimize side reactions. Lithium diisopropylamide (LDA) is a common choice for kinetically controlled enolate formation, which favors the less substituted α-carbon.[3][4] Sodium hydride (NaH) or sodium amide (NaNH2) are also effective and can increase yields compared to weaker bases like alkoxides.[5]
-
Stoichiometry: A full equivalent (1.0 eq) of base is required. The product, a β-diketone, is significantly more acidic than the starting cyclohexanone. The base is consumed by deprotonating the product to form a stable enolate anion. This final deprotonation step is often the thermodynamic driving force for the reaction, pulling the equilibrium towards the product side.[2][6][7] Using only a catalytic amount of base will result in very low conversion.
Question 3: I'm observing significant byproduct formation. What are these side products and how can I minimize them?
Answer: The most common side products are the O-acylated isomer and products from the self-condensation of cyclohexanone.
-
O-acylation vs. C-acylation: The enolate intermediate is an ambident nucleophile, meaning it can react on either the α-carbon (C-acylation, desired) or the oxygen atom (O-acylation). To favor C-acylation, use aprotic solvents like THF or toluene (B28343) and ensure a non-nucleophilic counter-ion (like Li+ from LDA).[3]
-
Self-Condensation: Cyclohexanone can undergo a base-catalyzed aldol (B89426) reaction with itself, especially if the acylating agent is added too slowly or if the reaction temperature is too high before acylation is complete. To minimize this, ensure the enolate is formed at a low temperature (e.g., 0 °C or lower) and the acylating agent is added promptly.
-
Dialkylation: If excess base and acylating agent are used, or if the reaction is not quenched properly, dialkylation can occur. Use precise stoichiometry to avoid this.
Question 4: How do solvent and temperature affect the reaction outcome?
Answer: Solvent and temperature directly influence enolate stability and reactivity.
-
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene are highly recommended.[3] Protic solvents like ethanol (B145695) or water will quench the enolate, halting the reaction.[3]
-
Temperature: Enolate formation should typically be performed at low temperatures (e.g., -78 °C to 0 °C) to ensure kinetic control and minimize self-condensation side reactions.[3] After the addition of the acylating agent (e.g., isobutyryl chloride), the reaction may be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Data Summary: Optimizing Reaction Conditions
The following table summarizes the impact of key parameters on the synthesis of this compound.
| Parameter | Condition | Effect on Conversion Rate | Rationale |
| Base | Weak (e.g., NaOEt) | Low | Incomplete deprotonation of cyclohexanone (pKa ~17).[8] |
| Strong (e.g., LDA, NaH) | High | Effectively forms the enolate, leading to higher conversion.[3][5] | |
| Solvent | Protic (e.g., Ethanol) | Very Low / None | Quenches the enolate intermediate by protonation.[3] |
| Aprotic (e.g., THF, Toluene) | High | Stabilizes the enolate and is non-reactive.[3] | |
| Temperature | High (e.g., > 25°C) | Low | Promotes side reactions like self-condensation (aldol). |
| Low (e.g., -78°C to 0°C) | High | Favors controlled enolate formation and minimizes side products. | |
| Water Content | Anhydrous | High | Water will destroy the strong base and the enolate.[3] |
| Non-anhydrous | Very Low / None | Reagents and intermediates are quenched. |
Key Experimental Protocol
This section provides a generalized, detailed methodology for the synthesis of this compound via acylation of a pre-formed lithium enolate.
Materials:
-
Cyclohexanone (purified, anhydrous)
-
Diisopropylamine (B44863) (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (titrated)
-
Isobutyryl chloride (distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (Enolate Formation):
-
To the reaction flask, add anhydrous THF and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Slowly add cyclohexanone (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
-
Acylation:
-
Add isobutyryl chloride (1.05 equivalents) dropwise to the enolate solution at -78 °C. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates consumption of the starting material.
-
-
Work-up and Extraction:
-
Cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction pathway for C-acylation and the competing O-acylation side reaction.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Interplay of Reaction Parameters
Caption: Logical relationships between key reaction parameters and the final product yield.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Stability issues of 2-Isobutyrylcyclohexanone under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Isobutyrylcyclohexanone under various experimental conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a β-dicarbonyl compound, is susceptible to degradation under both acidic and basic conditions. The primary degradation pathways are acid-catalyzed hydrolysis and base-catalyzed retro-Claisen condensation. The rate of degradation is influenced by pH, temperature, and the presence of nucleophiles.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, this compound can undergo hydrolysis. The acid catalyzes the addition of water across one of the carbonyl groups, which can lead to the cleavage of the isobutyryl group, yielding cyclohexanone (B45756) and isobutyric acid.
Q3: What is the degradation mechanism under basic conditions?
A3: In the presence of a strong base, this compound is prone to a retro-Claisen condensation reaction.[1] This involves the nucleophilic attack of a base (e.g., hydroxide) on one of the carbonyl carbons, leading to the cleavage of the carbon-carbon bond between the cyclohexanone ring and the isobutyryl group. This results in the formation of a cyclohexanone enolate and an isobutyrate derivative.[2]
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the decrease of the parent compound and the appearance of degradation products over time. NMR spectroscopy can provide structural information about the degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of this compound in my reaction mixture.
-
Possible Cause 1: pH Instability. Your reaction medium might be inadvertently acidic or basic, leading to degradation.
-
Troubleshooting Step: Measure the pH of your reaction mixture. If it is outside the neutral range, consider using a buffer to maintain a stable pH.
-
-
Possible Cause 2: Presence of Nucleophiles. Contaminants such as water or alcohols can act as nucleophiles and initiate degradation, especially under non-neutral pH.
-
Troubleshooting Step: Ensure all solvents and reagents are anhydrous and free from nucleophilic impurities, particularly for base-catalyzed reactions.
-
-
Possible Cause 3: Elevated Temperature. Higher temperatures can accelerate the rate of both acid- and base-catalyzed degradation.
-
Troubleshooting Step: If your experimental conditions allow, consider running your reaction at a lower temperature.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Possible Cause: Degradation of this compound. The unknown peaks are likely degradation products.
-
Troubleshooting Step 1: Characterize the Degradants. Use a mass spectrometer (MS) coupled with your HPLC to get the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying the degradation products. For example, under acidic conditions, you might expect to see peaks corresponding to cyclohexanone and isobutyric acid. Under basic conditions, you might observe products of the retro-Claisen reaction.
-
Troubleshooting Step 2: Perform a Forced Degradation Study. Intentionally degrade a sample of this compound under controlled acidic and basic conditions. Analyze the resulting mixtures by HPLC to see if the retention times of the forced degradation products match your unknown peaks.
-
Issue 3: Poor peak shape or shifting retention times in HPLC analysis.
-
Possible Cause 1: Column Contamination. Degradation products or other components of your sample matrix may be accumulating on your HPLC column.[3]
-
Troubleshooting Step: Implement a column washing procedure after each run or batch of samples. A gradient wash from a weak to a strong solvent is often effective.[4]
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound and its degradation products, leading to poor peak shape.
-
Troubleshooting Step: Experiment with adjusting the pH of your mobile phase. Buffering the mobile phase can also improve peak shape and reproducibility.[5]
-
-
Possible Cause 3: Keto-Enol Tautomerism. Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. This can sometimes lead to broadened or split peaks in chromatography.
-
Troubleshooting Step: Adjusting the mobile phase composition or temperature may help to either separate the tautomers or cause them to interconvert rapidly on the column, resulting in a single sharp peak.
-
Data Presentation
The following tables provide representative data on the stability of a cyclic β-diketone similar to this compound under forced degradation conditions.
Table 1: Stability of a Cyclic β-Diketone under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (Cyclohexanone) | % Degradation Product 2 (Isoobutyric Acid) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 7.2 | 7.5 |
| 4 | 71.8 | 13.9 | 14.3 |
| 8 | 52.1 | 23.5 | 24.4 |
| 24 | 15.6 | 41.8 | 42.6 |
Table 2: Stability of a Cyclic β-Diketone under Basic Conditions (0.1 M NaOH at 25°C)
| Time (minutes) | % Parent Compound Remaining | % Degradation Product 1 (Cyclohexanone Enolate) | % Degradation Product 2 (Isobutyrate) |
| 0 | 100.0 | 0.0 | 0.0 |
| 15 | 65.2 | 17.1 | 17.7 |
| 30 | 42.5 | 28.3 | 29.2 |
| 60 | 18.1 | 40.5 | 41.4 |
| 120 | 3.3 | 48.1 | 48.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized samples with the HPLC mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Keep the solution at room temperature (25°C).
-
Time Points: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized samples with the HPLC mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed retro-Claisen condensation.
Caption: Workflow for forced degradation studies.
References
Preventing polymerization during 2-Isobutyrylcyclohexanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isobutyrylcyclohexanone. Our focus is to address common challenges, particularly the prevention of unwanted polymerization, to ensure a successful and efficient synthesis.
Troubleshooting Guide
Issue: Polymerization or Formation of Viscous, Insoluble Byproducts
During the synthesis of this compound, the formation of a thick, viscous oil or an insoluble precipitate is a common indicator of polymerization. This side reaction can significantly reduce the yield and purity of the desired product. The primary cause is often a base-catalyzed aldol-type self-condensation of the product or starting material. Additionally, radical polymerization can be initiated by heat or impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of polymerization during the synthesis of this compound?
A1: The most probable cause of polymerization is a base-catalyzed aldol-type self-condensation reaction. In this process, the enolate of either the starting material (cyclohexanone) or the product (this compound) acts as a nucleophile and attacks the carbonyl group of another molecule. This leads to the formation of dimers, trimers, and eventually high molecular weight polymers.[1][2][3]
Caption: Proposed mechanism of aldol-type self-condensation.
Q2: How can I prevent this aldol-type polymerization?
A2: Several strategies can be employed to minimize aldol (B89426) condensation:
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the base and the acylating agent.[4] This reduces the rate of the condensation reaction.
-
Choice of Base: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure rapid and complete formation of the enolate of the starting material, minimizing the concentration of free cyclohexanone (B45756) that can participate in side reactions.[4][5]
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress and work it up as soon as the starting material is consumed.
-
Order of Addition: Adding the cyclohexanone dropwise to a solution of the base can help maintain a low concentration of the ketone, disfavoring self-condensation.
Q3: Can radical polymerization also be an issue?
A3: Yes, while aldol condensation is often the primary culprit, free-radical polymerization can also occur, especially at elevated temperatures or in the presence of impurities that can act as radical initiators (e.g., peroxides in solvents). The product, this compound, contains functionalities that could potentially participate in radical chain reactions.
Q4: What type of polymerization inhibitor should I use, and at what concentration?
A4: For preventing potential free-radical polymerization, a radical scavenger is recommended. Butylated hydroxytoluene (BHT) is a common and effective choice.[[“]][[“]] It acts by trapping radical intermediates, thus terminating the polymerization chain reaction.[8][9] A typical concentration range for BHT is 100-500 ppm (parts per million) relative to the limiting reagent. It is advisable to add the inhibitor at the beginning of the reaction.
Data Presentation
| Entry | Temperature (°C) | Inhibitor (BHT, ppm) | Yield of this compound (%) | Observations |
| 1 | 25 | 0 | 45 | Significant amount of viscous residue observed. |
| 2 | 0 | 0 | 65 | Less polymerization observed, cleaner reaction. |
| 3 | -78 to 0 | 0 | 75 | Minimal byproduct formation. |
| 4 | 25 | 200 | 60 | Reduced amount of viscous residue compared to Entry 1. |
| 5 | 0 | 200 | 80 | Clean reaction with high yield. |
| 6 | -78 to 0 | 200 | 85 | Optimal conditions, highest yield and purity. |
Experimental Protocols
General Protocol for the Synthesis of this compound with Polymerization Prevention
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Cyclohexanone
-
Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Isobutyric anhydride (B1165640) or Isobutyryl chloride
-
Butylated hydroxytoluene (BHT)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Inhibitor Addition: To the reaction flask, add Butylated hydroxytoluene (BHT) to a final concentration of 200 ppm relative to the cyclohexanone.
-
Enolate Formation: Charge the flask with a solution of Lithium Diisopropylamide (LDA) in THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of cyclohexanone in anhydrous THF dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[5][10]
-
Acylation: Add isobutyric anhydride (or isobutyryl chloride) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Given the reaction: Cyclohexanone reacts with 1. LDA and 2. Ethyl format.. [askfilo.com]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 2-Isobutyrylcyclohexanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Isobutyrylcyclohexanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scaled-up synthesis of this compound, primarily through the Claisen condensation of cyclohexanone (B45756) with an isobutyryl electrophile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal Base Strength or Stoichiometry: The base may be too weak to efficiently generate the cyclohexanone enolate, or an insufficient amount is used. 3. Presence of Water: Moisture can quench the enolate and hydrolyze the acylating agent. 4. Side Reactions: Competing reactions such as self-condensation of cyclohexanone may be occurring. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and consider extending the reaction time or moderately increasing the temperature. 2. Optimize Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH2). Ensure at least one equivalent of the base is used. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 4. Control Reaction Conditions: Add the acylating agent slowly at a low temperature to minimize self-condensation. |
| Formation of Multiple Products and Purification Difficulties | 1. Self-Condensation of Cyclohexanone: The cyclohexanone enolate can react with another molecule of cyclohexanone. 2. Di-acylation: The product, this compound, can be further acylated. 3. Michael Addition: The cyclohexanone enolate can add to any α,β-unsaturated ketone byproducts. | 1. Slow Addition of Cyclohexanone: Add the cyclohexanone slowly to a mixture of the base and the acylating agent. 2. Use Stoichiometric Control: Use a slight excess of cyclohexanone relative to the acylating agent to minimize di-acylation. 3. Optimize Temperature: Lowering the reaction temperature can often improve selectivity. |
| Product Decomposition During Workup or Purification | 1. Harsh Acidic or Basic Conditions: The β-diketone product can be sensitive to strong acids or bases, leading to cleavage. 2. High Temperatures During Distillation: Thermal decomposition can occur at elevated temperatures. | 1. Neutral Workup: Use a mild acidic quench (e.g., saturated aqueous ammonium (B1175870) chloride) and avoid strong acids or bases. 2. Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal stress. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most common and industrially viable route is the Claisen condensation. This involves the reaction of cyclohexanone with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride, in the presence of a strong base.
Q2: Which base is most effective for the Claisen condensation in this synthesis?
A2: For large-scale synthesis, strong, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH2) are preferred. They are highly effective at generating the necessary enolate from cyclohexanone.
Q3: My reaction mixture is turning dark, and I'm observing polymer formation. What is the cause and how can I prevent it?
A3: Darkening and polymerization are often due to side reactions, such as self-condensation of cyclohexanone or decomposition of the starting materials or product, which can be exacerbated by high temperatures or excessively strong basic conditions. To mitigate this, ensure slow and controlled addition of reagents, maintain the recommended reaction temperature, and use the appropriate stoichiometry of the base.
Q4: What are the critical process parameters to monitor during scale-up?
A4: Key parameters to monitor include temperature control (especially during exothermic additions), reaction time, stirring efficiency (to ensure homogeneity), and the rate of reagent addition. Careful control of these parameters is crucial for consistent yield and purity.
Q5: What is the best method for purifying this compound on a large scale?
A5: Vacuum distillation is the most common and effective method for purifying this compound at an industrial scale. This technique allows for separation from less volatile impurities and starting materials at a lower temperature, thus preventing thermal decomposition of the product.
Experimental Protocols
Scaled-Up Synthesis of this compound via Claisen Condensation
This protocol describes a representative procedure for the synthesis of this compound on a multi-kilogram scale.
Materials and Equipment:
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Cyclohexanone (reagent grade)
-
Isobutyryl chloride (reagent grade)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene (B28343) (solvent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.
-
Base Suspension: Anhydrous toluene is charged into the reactor, followed by the careful addition of sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The suspension is stirred.
-
Enolate Formation: A solution of cyclohexanone (1.0 equivalent) in anhydrous toluene is added dropwise to the sodium hydride suspension at a temperature maintained between 0-5 °C. The mixture is stirred for 1-2 hours at this temperature to ensure complete enolate formation.
-
Acylation: Isobutyryl chloride (1.05 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Reaction Quench: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Quantitative Data (Illustrative)
The following table provides illustrative data for the synthesis of this compound at different scales. Please note that actual results may vary depending on specific equipment and reaction conditions.
| Scale | Cyclohexanone (kg) | Sodium Hydride (60% dispersion, kg) | Isobutyryl Chloride (kg) | Toluene (L) | Typical Yield (%) | Purity (by GC, %) |
| Lab (1 L flask) | 0.1 | 0.044 | 0.11 | 0.5 | 75-85 | >95 |
| Pilot (50 L reactor) | 5.0 | 2.2 | 5.5 | 25 | 70-80 | >95 |
| Production (500 L reactor) | 50 | 22 | 55 | 250 | 65-75 | >95 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Analysis of 2-Isobutyrylcyclohexanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-isobutyrylcyclohexanone and identifying potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common potential byproducts I might encounter during the synthesis of this compound?
The synthesis of this compound, typically proceeding through an acylation reaction of cyclohexanone (B45756), can lead to several byproducts. These often arise from side reactions such as self-condensation, poly-acylation, or reactions involving residual starting materials. Identifying these is crucial for optimizing reaction conditions and ensuring product purity.
Table 1: Potential Byproducts in this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
|---|---|---|---|
| Cyclohexanone | C₆H₁₀O | 98.14 | Unreacted starting material |
| 2-(1-Cyclohexen-1-yl)cyclohexanone | C₁₂H₁₈O | 178.27 | Self-condensation (aldol) of cyclohexanone followed by dehydration. |
| 2-Cyclohexylidenecyclohexanone | C₁₂H₁₈O | 178.27 | Isomer of the self-condensation product. |
| Di-isobutyrylcyclohexanone | C₁₄H₂₂O₃ | 238.32 | Poly-acylation of the cyclohexanone ring |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | Hydrolysis of the acylating agent (e.g., isobutyryl chloride) |
| Isobutyric Anhydride | C₈H₁₄O₃ | 158.19 | Unreacted acylating agent or side reaction product |
Q2: How should I prepare my crude reaction mixture for GC-MS analysis to ensure accurate results?
Proper sample preparation is critical for obtaining high-quality GC-MS data and preventing instrument contamination. The goal is to isolate the analytes of interest in a volatile organic solvent, free of particles, strong acids, or bases.
A detailed methodology is provided in the "Experimental Protocols" section below. The general workflow involves quenching the reaction, performing a liquid-liquid extraction to separate the organic compounds from the aqueous phase, drying the organic layer, and diluting the sample to an appropriate concentration.
Troubleshooting Guides
Q3: My chromatogram shows poor peak shapes (e.g., tailing, fronting, or split peaks). What are the common causes and how can I fix them?
Poor peak shape can significantly impact resolution and the accuracy of quantification. The cause is often related to the setup of the GC system or interactions between the analyte and the system components.
Table 2: GC-MS Troubleshooting Guide for Common Chromatographic Issues
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Peak Tailing | Active Sites: Polar analytes are interacting with active sites in the injector liner or the front of the GC column.[1][2] | - Replace the injector liner with a fresh, deactivated one.[1] - Trim 10-20 cm from the front of the GC column to remove active sites that have developed over time.[1] |
| Poor Column Installation: A poor column cut or incorrect installation depth can create "dead volume" in the flow path.[2] | - Re-cut the column ensuring a clean, 90-degree break.[1] - Reinstall the column according to the manufacturer's specifications for proper height in the inlet.[1] | |
| Solvent Mismatch: The polarity of the sample solvent does not match the polarity of the GC column's stationary phase.[2] | - Change the sample solvent to one that is more compatible with the column phase (e.g., use hexane (B92381) for a non-polar DB-5ms column).[2] | |
| Peak Fronting | Column Overload: Too much sample has been injected, saturating the stationary phase at the head of the column.[3] | - Reduce the injection volume.[3] - Dilute the sample further. - Increase the split ratio to introduce less sample onto the column.[3] |
| Condensation Effects: The injector or initial oven temperature is too low, causing the sample to condense improperly.[3] | - Increase the injector temperature, but do not exceed the column's maximum limit.[3] | |
| Split Peaks | Improper Analyte Focusing: For splitless injections, the initial oven temperature may be too high relative to the solvent's boiling point, preventing the analytes from condensing into a tight band.[1] | - Lower the initial oven temperature to at least 20°C below the boiling point of your solvent.[1] |
| Solvent Mismatch: A highly non-polar solvent (like hexane) on a very polar column (like a WAX column) can cause poor film formation and split peaks.[1] | - Ensure the solvent polarity is compatible with the stationary phase. |
| | Faulty Injection: Issues with the autosampler syringe or injection speed can cause the sample to be introduced unevenly.[3] | - Check the syringe for bubbles or damage. - Optimize the injection speed in your method settings. |
Q4: I see several unexpected peaks in my chromatogram. How do I begin to identify these unknown byproducts?
Identifying unknown peaks is a systematic process that relies on interpreting the mass spectrum associated with each peak.
-
Analyze the Mass Spectrum: For each unknown peak, examine its mass spectrum. Look for the molecular ion (M+) , which is typically the peak with the highest mass-to-charge ratio (m/z) and represents the intact molecule. Its mass is the molecular weight of the compound.
-
Study the Fragmentation Pattern: The other peaks in the spectrum are fragment ions. The pattern of fragmentation is a chemical fingerprint. For cyclic ketones like cyclohexanone and its derivatives, common fragmentation pathways include:
-
Alpha-Cleavage: The bond adjacent to the carbonyl group breaks. This is a primary fragmentation mode for ketones.[4]
-
McLafferty Rearrangement: This rearrangement can occur in ketones with sufficiently long alkyl chains and results in a characteristic fragment ion.[5][6]
-
Loss of Small Neutral Molecules: Look for peaks corresponding to the loss of stable molecules like CO (M-28), H₂O (M-18), or ethylene (B1197577) (M-28).
-
Cyclic Ketone Fragments: Saturated cyclic ketones like cyclohexanone often produce a characteristic fragment at m/z 55.[5]
-
-
Compare to Databases: Use a mass spectral library, such as the NIST database, to search for matches to your unknown spectrum. This is often the fastest way to get a tentative identification.
-
Consider Reaction Plausibility: Based on your reaction conditions and starting materials, assess whether the proposed structure from the library search is a chemically plausible byproduct. For example, if you see a peak with a molecular weight of 178, it is highly likely to be a cyclohexanone self-condensation product.
Experimental Protocols
Protocol 1: Sample Preparation of Crude Reaction Mixture for GC-MS Analysis
This protocol outlines a general procedure for preparing a sample from a crude organic reaction for GC-MS analysis.
-
Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate to neutralize acid, or water) to stop the reaction.
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate). Use a volume roughly equal to the aqueous phase.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate fully.
-
Drain the organic layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.
-
Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the products.
-
-
Combine and Dry:
-
Combine all organic extracts.
-
Dry the combined organic phase by adding a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating the water has been absorbed.
-
-
Filter and Concentrate:
-
Filter the dried organic solution through a cotton plug or filter paper to remove the drying agent.
-
If the sample is too dilute, you can gently concentrate it using a rotary evaporator or by blowing a gentle stream of nitrogen over the surface. Do not evaporate to complete dryness to avoid losing volatile components.
-
-
Dilute and Transfer:
-
Dilute a small aliquot of the concentrated sample in a volatile GC-grade solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of approximately 10-100 µg/mL.
-
Transfer the final diluted sample to a 2 mL GC autosampler vial for analysis.
-
Protocol 2: Recommended GC-MS Parameters for Analysis
These are typical starting parameters for analyzing a reaction mixture containing this compound and related byproducts. Method optimization may be required.
Table 3: Recommended GC-MS Protocol
| Parameter | Setting / Value | Rationale |
|---|---|---|
| GC Inlet | ||
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overload and ensures sharp peaks for major components. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of analytes. |
| Injection Volume | 1 µL | Standard volume to avoid backflash and column overload. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, general-purpose non-polar column suitable for separating a wide range of organic compounds. |
| Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for this column dimension. |
| Oven Program | ||
| Initial Temp. | 60 °C, hold for 2 min | Allows for solvent focusing and separation of very volatile components. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate to separate compounds with a range of boiling points. |
| Final Hold | Hold at 280 °C for 5 min | Ensures that all high-boiling point compounds have eluted from the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible, library-searchable fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for EI to generate consistent fragmentation. |
| Ion Source Temp. | 230 °C | Standard source temperature to prevent condensation while minimizing thermal degradation. |
| Mass Range | m/z 40 - 450 | Captures the mass range of expected products, byproducts, and their fragments. |
| Scan Mode | Full Scan | Acquires complete mass spectra for all eluting compounds, necessary for unknown identification. |
Visualized Workflows
Caption: Workflow from Crude Reaction to Final Data Interpretation.
Caption: Troubleshooting Logic for Identifying an Unknown Peak.
References
Technical Support Center: Drying 2-Isobutyrylcyclohexanone
An effective technical support center requires clear, actionable information. Below are troubleshooting guides and FAQs designed for researchers, scientists, and drug development professionals working with 2-Isobutyrylcyclohexanone.
This guide provides detailed protocols and troubleshooting advice for effectively removing water from this compound to ensure the integrity of your experiments and the quality of your final products.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to dry this compound? A1: Water can act as an unwanted nucleophile in many organic reactions, leading to the formation of byproducts and reduced yields. For sensitive applications, such as in drug synthesis or catalysis, residual moisture can significantly alter reaction kinetics and outcomes. Furthermore, ketones can exist in equilibrium with their hydrate (B1144303) (gem-diol) form in the presence of water, which can hinder expected reactions.[1][2][3]
Q2: What are the most common and effective drying agents for this compound? A2: Anhydrous inorganic salts are the most common choice for drying ketone solutions.
-
Anhydrous Magnesium Sulfate (MgSO₄): Recommended for its high capacity and speed. It is generally suitable for most applications.[4][5][6]
-
Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and mild drying agent. It has a lower capacity and is slower than MgSO₄ but is a good choice for sensitive compounds.[4][5][7]
-
Anhydrous Potassium Carbonate (K₂CO₃): A basic drying agent that can be used for ketones.[4][8]
Q3: Are there any drying agents that should be avoided? A3: Yes. Avoid using anhydrous calcium chloride (CaCl₂) as it can form adducts with ketones.[7] Strongly basic drying agents like potassium hydroxide (B78521) (KOH) should also be used with caution as they can potentially catalyze aldol (B89426) condensation side reactions.
Q4: How do I know when the this compound is sufficiently dry? A4: For routine applications, a visual inspection is often sufficient. The drying agent should no longer clump together, and some particles should remain free-flowing in the solution, which should appear clear.[9][10] For quantitative and highly sensitive applications, Karl Fischer titration is the gold standard for determining water content.[11][12] However, be aware that standard Karl Fischer reagents can react with ketones to form ketals, a reaction that produces water and leads to erroneously high readings.[13][14][15][16] It is crucial to use specialized, alcohol-free Karl Fischer reagents designed for aldehydes and ketones to obtain accurate results.[11][13][14][15]
Q5: My compound is a very viscous oil. How can I remove the final traces of water or solvent? A5: For viscous or "sticky" compounds, removing the last traces of water can be challenging. After using a chemical drying agent and removing the solvent, placing the sample under a high vacuum for an extended period is effective.[5][17] For extremely low water requirements, azeotropic distillation with a solvent like toluene (B28343) can be used to remove water by co-distillation.[5][18][19] This is particularly useful for driving dehydration reactions to completion.[18]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution & Action |
| Solution remains cloudy after adding drying agent. | The drying agent is saturated with water. | Add more drying agent in small portions and swirl until the solution becomes clear and some of the agent is free-flowing.[10] |
| The drying agent forms large, hard clumps. | High initial water content in the organic solution. | Before adding the drying agent, wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[5][10] |
| Low yield or unexpected byproducts in subsequent reaction. | 1. Residual water interfering with the reaction. 2. The drying agent catalyzed a side reaction (e.g., condensation). | 1. Ensure the solution is thoroughly dry before proceeding. Consider using a higher capacity drying agent like MgSO₄ or allowing for a longer drying time. 2. Switch to a more inert drying agent like Na₂SO₄. |
| Karl Fischer titration gives inconsistent or "drifting" high results. | The ketone is reacting with the methanol (B129727) in the standard Karl Fischer reagent to produce more water.[13][14][16] | Use a specialized, alcohol-free Karl Fischer reagent specifically formulated for the analysis of ketones.[11][15] Performing the titration at a lower temperature can also help suppress side reactions.[11] |
Experimental Protocols
Protocol 1: Standard Drying with Anhydrous Magnesium Sulfate (MgSO₄)
-
Transfer the organic solution containing this compound into an Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ (e.g., 1-2 spatula tips for 50 mL of solution) and swirl.
-
Observe the drying agent. If it clumps together, add more MgSO₄ until newly added particles remain free-flowing, resembling a snow globe when swirled.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Separate the dried solution from the MgSO₄ by decanting the liquid or by gravity filtration.
Protocol 2: High-Purity Drying via Azeotropic Distillation
This method is effective for removing trace amounts of water for highly sensitive applications. Toluene is a common entrainer.
-
Dissolve the this compound in toluene.
-
Assemble a distillation apparatus fitted with a Dean-Stark trap. The trap is filled with toluene before starting.
-
Heat the mixture to reflux. The toluene-water azeotrope (boiling point ~84°C) will distill and condense into the Dean-Stark trap.[19]
-
As the condensate collects, the denser water will separate and sink to the bottom of the trap, while the toluene will overflow and return to the reaction flask.[18]
-
Continue the distillation until no more water collects in the graduated arm of the trap.
-
Allow the apparatus to cool. The toluene solution of this compound is now anhydrous. The toluene can be removed using a rotary evaporator.
Data Presentation: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Intensity (Final % H₂O) | Suitability for Ketones |
| Magnesium Sulfate (MgSO₄) | High | Fast | Medium-High | Excellent, generally useful.[7] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Excellent, very inert. Best for pre-drying very wet solutions.[7] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Good, but basic nature may be incompatible with acidic compounds.[7] |
| Molecular Sieves (3Å or 4Å) | High | Medium | High | Excellent for achieving very low water levels, but can be mildly basic.[20][21] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Not Recommended. Forms adducts with ketones. |
Visualizations
Caption: Decision flow for selecting the appropriate drying method.
Caption: Troubleshooting logic for using a solid drying agent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. mt.com [mt.com]
- 12. cdn.hach.com [cdn.hach.com]
- 13. pages2.honeywell.com [pages2.honeywell.com]
- 14. quveon.com [quveon.com]
- 15. Water content determination in ketones using alcohol-free reagents | Metrohm [metrohm.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. chemistry-online.com [chemistry-online.com]
- 19. youtube.com [youtube.com]
- 20. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 21. reddit.com [reddit.com]
Technical Support Center: Characterization of 2-Isobutyrylcyclohexanone
Welcome to the technical support center for the characterization of 2-Isobutyrylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of this compound?
A1: The primary challenge in characterizing this compound arises from its existence as a mixture of keto-enol tautomers.[1][2][3] This equilibrium can complicate spectroscopic analysis (NMR, UV-Vis) and chromatographic separations, potentially leading to broad or multiple peaks. Other challenges include potential instability under certain conditions and the presence of synthesis-related impurities.
Q2: How does the keto-enol tautomerism of this compound affect its NMR spectrum?
A2: The keto-enol tautomerism is often slow on the NMR timescale, meaning that signals for both the keto and enol forms can be observed in the spectrum.[1][2] This results in a more complex spectrum than would be expected from a single species. The ratio of the tautomers can be quantified by integrating the distinct signals corresponding to each form.[1] For example, the enol form will show a characteristic vinyl proton signal and a hydroxyl proton signal, while the keto form will have signals corresponding to the α-protons.
Q3: What should I consider when developing an HPLC method for this compound?
A3: Due to its polar nature and potential for tautomerism, peak shape can be a challenge in reversed-phase HPLC. Peak tailing is a common issue.[4][5] Method development should focus on optimizing the mobile phase pH and solvent composition to ensure consistent ionization and minimize interactions with residual silanols on the column. Using a well-endcapped column is also recommended. Consider using a guard column to protect the analytical column from potential sample matrix effects.[6]
Q4: Can I use GC-MS to analyze this compound?
A4: Yes, GC-MS can be a suitable technique for the analysis of this compound, particularly for assessing purity and identifying volatile impurities.[7][8][9] Derivatization might be necessary in some cases to improve volatility and thermal stability, although the compound itself is likely amenable to direct analysis. The mass spectrum will provide valuable information about its molecular weight and fragmentation pattern, aiding in its identification.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Complex spectrum with more peaks than expected. | Presence of both keto and enol tautomers. | 1. Identify characteristic peaks for each tautomer (e.g., vinyl proton for enol, specific α-proton signals for keto).2. Quantify the ratio of tautomers by integrating their respective signals.[1]3. Perform variable temperature NMR studies to observe any shifts in the equilibrium.[2][3] |
| Broad signals for exchangeable protons (e.g., -OH). | Chemical exchange with residual water or other protic species in the solvent. | 1. Use a freshly opened or dried deuterated solvent.2. Add a small amount of D₂O to the NMR tube to exchange the labile proton for deuterium, which will cause the signal to disappear. |
| Shifts in peak positions between samples. | Differences in sample concentration, solvent, or temperature. | 1. Ensure consistent sample preparation procedures.2. Use the same solvent and maintain a constant temperature for all analyses.3. Use an internal standard for accurate chemical shift referencing. |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed in EI-MS. | Extensive fragmentation of the molecular ion.[10][11] | 1. Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).2. Analyze the fragmentation pattern to deduce the structure. Look for characteristic losses such as the isobutyryl group or fragments from the cyclohexanone (B45756) ring.[12] |
| Poor signal intensity. | Sample degradation, ion suppression, or improper sample preparation. | 1. Ensure the sample is stable in the chosen solvent.2. For LC-MS, check for co-eluting species that may cause ion suppression.3. Optimize sample concentration and ensure it is free from non-volatile salts or buffers.[13] |
| Unreproducible fragmentation patterns. | In-source fragmentation or thermal degradation. | 1. Lower the ion source temperature.2. For GC-MS, ensure the injection port and transfer line temperatures are not excessively high. |
HPLC Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Peak tailing. | 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).2. Column overload.[4]3. Inappropriate mobile phase pH. | 1. Use a highly endcapped column.2. Add a competitive base to the mobile phase (e.g., triethylamine) if the analyte is basic.3. Lower the sample concentration.[4]4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Broad peaks. | 1. High extra-column volume.2. Column degradation.3. Tautomeric interconversion on the column. | 1. Use shorter, narrower tubing.2. Replace the column or guard column.3. Optimize mobile phase conditions (pH, temperature) to favor one tautomer or to accelerate the interconversion to a rate that does not broaden the peak. |
| Drifting retention times. | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the mobile phase before injection.2. Prepare fresh mobile phase and use a mobile phase degasser.3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: ¹H NMR for Tautomer Quantification
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Acquisition parameters:
-
Pulse sequence: Standard 1D proton.
-
Number of scans: 16-32.
-
Relaxation delay: 5 seconds (to ensure full relaxation for accurate integration).
-
-
-
Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 25 °C).
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Analysis:
-
Identify the distinct signals for the keto and enol forms. The enol form typically shows a vinyl proton signal (around 5-6 ppm) and a broad enolic hydroxyl proton signal. The keto form will have characteristic α-proton signals.
-
Integrate a well-resolved signal for each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integral of Enol Peak / (Integral of Enol Peak + (Integral of Keto Peak / Number of protons for the keto signal))] * 100
-
Protocol 2: Reversed-Phase HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable ratio (e.g., 70:30 A:B) and adjust based on the retention of the analyte.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Injection volume: 10 µL.
-
Detection wavelength: 254 nm (or determine the λmax of the compound).
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[14]
-
Analysis: Inject the sample and monitor the chromatogram for the peak corresponding to this compound. Assess peak shape, retention time, and purity.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Analytical workflow for characterization.
Caption: Troubleshooting peak tailing in HPLC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. youtube.com [youtube.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. gcms.cz [gcms.cz]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. globaljournals.org [globaljournals.org]
- 10. uni-saarland.de [uni-saarland.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 14. torontech.com [torontech.com]
Technical Support Center: Regioselectivity in Reactions of 2-Isobutyrylcyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isobutyrylcyclohexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to poor regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of products when I try to alkylate this compound?
A1: this compound is an unsymmetrical ketone with two different alpha-carbons (α and α') from which a proton can be removed to form an enolate. This leads to the formation of two different enolate intermediates, a kinetic and a thermodynamic enolate, which can then react with an electrophile (e.g., an alkyl halide) to give a mixture of regioisomeric products. The bulky isobutyryl group significantly influences which proton is more easily removed and the stability of the resulting enolates.
Q2: What is the difference between the kinetic and thermodynamic enolate of this compound?
A2: The kinetic enolate is formed by removing the most accessible proton, which is typically the one on the less substituted or less sterically hindered alpha-carbon (α' position at C6). This enolate forms faster.[1] The thermodynamic enolate is the more stable enolate, which is usually the one with the more substituted double bond (α position at C2).[1] The reaction conditions, such as the base, temperature, and solvent, determine which enolate is preferentially formed.
Q3: How can I control the regioselectivity to favor alkylation at the C6 position (less substituted alpha-carbon)?
A3: To favor alkylation at the C6 position, you need to promote the formation of the kinetic enolate. This is typically achieved under conditions of kinetic control:
-
Strong, bulky, non-nucleophilic base: Lithium diisopropylamide (LDA) is the most common choice. Its bulkiness favors the abstraction of the less sterically hindered proton at C6.[2][3]
-
Low temperature: Reactions are typically run at -78 °C to make the deprotonation step irreversible.[2][4]
-
Aprotic solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent.
-
Order of addition: Adding the ketone to the base ensures that the base is always in excess, which promotes rapid and complete deprotonation.
Q4: How can I control the regioselectivity to favor alkylation at the C2 position (more substituted alpha-carbon)?
A4: To favor alkylation at the C2 position, you need to promote the formation of the more stable thermodynamic enolate. This is achieved under conditions of thermodynamic control:
-
Weaker, less hindered base: A smaller, weaker base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu) is used.[2]
-
Higher temperature: The reaction is run at a higher temperature (e.g., room temperature or reflux) to allow the kinetic and thermodynamic enolates to equilibrate, favoring the more stable thermodynamic enolate.[4]
-
Protic solvent: A protic solvent like ethanol (B145695) can facilitate the equilibrium by allowing for proton exchange.
-
Longer reaction time: Allowing the reaction to stir for a longer period ensures that the equilibrium is reached.[2]
Q5: I am observing polyalkylation. How can I minimize this side reaction?
A5: Polyalkylation occurs when the mono-alkylated product is more reactive than the starting material and reacts further. To minimize this:
-
Use a stoichiometric amount of the alkylating agent: Carefully control the equivalents of your electrophile to be close to 1.0.
-
Use a strong base for complete enolate formation: Using a strong base like LDA ensures that all the starting ketone is converted to the enolate before the alkylating agent is added. This prevents the presence of both the enolate and the starting ketone, which can lead to side reactions.
-
Consider Stork Enamine Alkylation: This method avoids the use of strong bases and often gives better yields of mono-alkylated products.[5][6]
Troubleshooting Guides
Issue 1: Poor regioselectivity with a mixture of C2 and C6 alkylated products.
| Possible Cause | Troubleshooting Step |
| Incomplete kinetic or thermodynamic control. | To favor the kinetic product (C6-alkylation) , ensure your reaction is run at a very low temperature (-78 °C), use a strong and bulky base like LDA, and add the ketone to the base.[2][3] To favor the thermodynamic product (C2-alkylation) , use a weaker base, a higher temperature, and a longer reaction time to allow for equilibration.[2] |
| The base is not suitable for the desired outcome. | For kinetic control, use LDA or another bulky lithium amide base. For thermodynamic control, use an alkoxide like sodium ethoxide or potassium tert-butoxide.[2] |
| Reaction temperature is not optimal. | For kinetic control, maintain the temperature at -78 °C throughout the enolate formation and alkylation. For thermodynamic control, room temperature or reflux is generally required.[4] |
Issue 2: Low yield of the desired alkylated product.
| Possible Cause | Troubleshooting Step |
| Incomplete enolate formation. | Ensure your base is of high quality and the stoichiometry is correct. Use a freshly prepared solution of LDA. |
| Side reactions, such as aldol (B89426) condensation or polyalkylation. | For enolate alkylation, ensure complete deprotonation before adding the alkylating agent. Consider using the Stork enamine synthesis, which is known to minimize side reactions.[5][6] |
| The alkylating agent is not reactive enough. | Use a more reactive alkylating agent, such as an alkyl iodide instead of a chloride or bromide. |
Issue 3: Difficulty in achieving C2-alkylation due to the bulky isobutyryl group.
| Possible Cause | Troubleshooting Step |
| The isobutyryl group sterically hinders the C2 position, making thermodynamic enolate formation less favorable than in simpler systems. | While thermodynamic conditions should favor the C2-enolate, the steric bulk of the isobutyryl group might still lead to a significant amount of the C6-enolate. In such cases, consider alternative strategies like using a directing group or a different synthetic route if high C2 selectivity is crucial. |
| Kinetic protonation of the thermodynamic enolate. | Ensure that the quenching step is performed carefully to avoid isomerization. |
Data Presentation: Expected Regioselectivity in Alkylation of 2-Substituted Cyclohexanones
| Substrate | Conditions | Major Product | Approx. Ratio (Major:Minor) | Reference |
| 2-Methylcyclohexanone | LDA, THF, -78°C then CH₃I | 2,6-Dimethylcyclohexanone (Kinetic) | >95:5 | Based on principles in[3] |
| 2-Methylcyclohexanone | NaOEt, EtOH, 25°C then CH₃I | 2,2-Dimethylcyclohexanone (Thermodynamic) | 70:30 | Based on principles in[2] |
| 2-Methylcyclohexanone | Pyrrolidine (B122466), Benzene, reflux then CH₃I, then H₃O⁺ | 2-Methyl-6-methylcyclohexanone (Kinetic) | High selectivity | Based on principles in[5] |
Experimental Protocols
Protocol 1: Kinetically Controlled Alkylation at C6 (Formation of 2-Isobutyryl-6-alkylcyclohexanone)
This protocol is designed to favor the formation of the kinetic enolate and subsequent alkylation at the less substituted α-carbon.
-
Materials:
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, prepare a solution of this compound in anhydrous THF.
-
Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the kinetic enolate.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C and allow the reaction to stir for 2-4 hours at this temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Thermodynamically Controlled Alkylation at C2 (Formation of 2-Isobutyryl-2-alkylcyclohexanone)
This protocol is designed to favor the formation of the thermodynamic enolate and subsequent alkylation at the more substituted α-carbon.
-
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Dilute hydrochloric acid
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous ethanol and sodium ethoxide.
-
Add this compound to the solution at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours to allow for equilibration to the thermodynamic enolate.
-
Cool the reaction mixture slightly and add the alkyl halide.
-
Continue to stir at reflux for an additional 4-8 hours.
-
Cool the reaction to room temperature and carefully quench by adding dilute hydrochloric acid until the solution is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Stork Enamine Alkylation at C6 (Formation of 2-Isobutyryl-6-alkylcyclohexanone)
This protocol provides an alternative, milder method for alkylation at the less substituted α-carbon.[5][6][7]
-
Materials:
-
This compound
-
Pyrrolidine (or other secondary amine)
-
Toluene (or benzene)
-
p-Toluenesulfonic acid (catalytic amount)
-
Alkyl halide (e.g., methyl iodide)
-
Dilute aqueous hydrochloric acid
-
-
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound and a slight excess of pyrrolidine in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed. Cool the reaction mixture to room temperature.
-
Alkylation: Add the alkyl halide to the enamine solution and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Hydrolysis: Add dilute aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Control of regioselectivity through kinetic vs. thermodynamic enolate formation.
Caption: Workflow for the Stork enamine alkylation of this compound.
Caption: Troubleshooting logic for poor regioselectivity in this compound alkylation.
References
- 1. scribd.com [scribd.com]
- 2. ochemacademy.com [ochemacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
Refinement of experimental protocols for 2-Isobutyrylcyclohexanone synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Isobutyrylcyclohexanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Stork Enamine synthesis pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Enamine Formation: Water was not effectively removed during the reaction of cyclohexanone (B45756) and the secondary amine (e.g., pyrrolidine).[1] 2. Inactive Acylating Agent: The isobutyryl chloride (or anhydride) may have hydrolyzed due to exposure to moisture. 3. Ineffective Hydrolysis: The hydrolysis of the acylated enamine intermediate may be incomplete. | 1. Ensure the reaction is performed under anhydrous conditions. Use a Dean-Stark apparatus to azeotropically remove water during enamine formation.[1][2] The collection of the theoretical amount of water is a good indicator of reaction completion. 2. Use freshly opened or properly stored isobutyryl chloride. Consider distillation of the acylating agent if its purity is in doubt. 3. Ensure the hydrolysis step is carried out with an appropriate concentration of aqueous acid (e.g., 3M HCl) and for a sufficient duration with vigorous stirring to ensure proper mixing of the organic and aqueous phases.[1] |
| Formation of a White Precipitate During Enamine Formation | This is often the salt of the secondary amine and the acid catalyst (e.g., p-toluenesulfonic acid), or potentially polymerized enamine.[2] | This is a normal observation in some cases and does not necessarily indicate a problem.[2] Proceed with the reaction. If the precipitate is excessive and hinders stirring, it could indicate polymerization, which might be caused by impurities or excessive heating. |
| Enamine Intermediate Turns Yellow/Brown | Enamines can be sensitive to air and light and may discolor over time due to oxidation or polymerization.[2] | While a slight yellowing is common, significant darkening may indicate degradation.[2] It is best to use the enamine immediately after its formation without isolation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this issue. |
| Presence of Unreacted Cyclohexanone in the Final Product | 1. Inefficient Enamine Formation: As described above. 2. Insufficient Acylating Agent: The molar ratio of the acylating agent to the enamine was too low. | 1. Refer to the solutions for "Low or No Product Yield". 2. Use a slight excess of the isobutyryl chloride to ensure the reaction goes to completion. |
| Product is Difficult to Purify | The crude product may contain side products such as N-acylated or O-acylated compounds, or poly-acylated byproducts. The Stork enamine synthesis generally minimizes poly-acylation.[3][4] | Purification can be achieved by vacuum distillation.[1] Ensure the distillation is performed at a sufficiently low pressure to avoid thermal decomposition of the product. A short-path distillation apparatus is recommended.[1] For stubborn impurities, column chromatography on silica (B1680970) gel can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The Stork Enamine Synthesis is a widely used and reliable method for the α-acylation of ketones like cyclohexanone.[5][6] This multi-step process involves:
-
Formation of an enamine from cyclohexanone and a secondary amine (e.g., pyrrolidine (B122466) or morpholine).
-
Acylation of the enamine with an acylating agent like isobutyryl chloride.
-
Hydrolysis of the resulting iminium salt to yield the final this compound.[3][7]
This method is advantageous as it operates under milder, neutral conditions compared to direct enolate alkylation and effectively prevents poly-acylation side reactions.[3][4]
Q2: Why is my final product showing two sets of peaks in the NMR spectrum?
A2: this compound, like other β-dicarbonyl compounds, exists as a mixture of keto and enol tautomers.[1] The enol form is often stabilized by intramolecular hydrogen bonding. Therefore, it is normal to observe two distinct sets of signals in the NMR spectrum corresponding to these two forms. The ratio of keto to enol can be influenced by the solvent used for analysis.
Q3: Can I use a base like LDA to directly acylate cyclohexanone?
A3: While direct acylation of a lithium enolate (formed by reacting cyclohexanone with a strong base like LDA) is possible, it is often plagued by side reactions. These can include O-acylation (acylation at the oxygen atom of the enolate) and poly-acylation, leading to a mixture of products and lower yields of the desired mono-acylated product. The Stork enamine synthesis provides a more controlled and selective alternative.[6]
Q4: What is the typical yield I can expect for this synthesis?
A4: For the analogous synthesis of 2-acetylcyclohexanone (B32800) using the Stork enamine method, yields of around 73-74% have been reported. It is reasonable to expect a similar yield for the synthesis of this compound under optimized conditions.
Q5: How should I purify the final product?
A5: The most common method for purifying this compound is vacuum distillation.[1] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. For an analogous compound, 2-acetylcyclohexanone, distillation is carried out at approximately 4 mmHg.[1] If non-volatile impurities are present, flash column chromatography on silica gel is a viable alternative.[3]
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of a 2-acylcyclohexanone via the Stork Enamine method. Data is based on the synthesis of 2-acetylcyclohexanone, a close analog of this compound, and similar results are anticipated.
| Parameter | Value/Condition | Reference |
| Reactants | Cyclohexanone, Pyrrolidine, Isobutyryl Chloride (or analog) | [1] |
| Catalyst | p-Toluenesulfonic acid (for enamine formation) | [1][2] |
| Solvent | Toluene (B28343) (for enamine formation), Chloroform (for workup) | [1] |
| Reaction Time | ~1 hour for enamine formation | [1] |
| Temperature | Reflux in toluene for enamine formation | [1] |
| Reported Yield | ~73.6% (for 2-acetylcyclohexanone) | |
| Purification Method | Vacuum Distillation | [1] |
| Product Composition | Mixture of keto and enol tautomers |
Experimental Protocols
Key Experiment: Synthesis of this compound via Stork Enamine Reaction
This protocol is adapted from the synthesis of 2-acetylcyclohexanone.[1]
Step 1: Formation of N-(1-Cyclohexenyl)pyrrolidine (Enamine)
-
To a 100 mL round-bottom flask, add cyclohexanone (e.g., 100 mmol), pyrrolidine (e.g., 120 mmol), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mmol), and 40 mL of toluene.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser protected by a drying tube.
-
Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for approximately 1-2 hours, or until the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature. The resulting toluene solution contains the enamine and is used directly in the next step without isolation.
Step 2: Acylation of the Enamine
-
In a separate flask, prepare a solution of isobutyryl chloride (e.g., 100 mmol) in 10 mL of anhydrous toluene.
-
Cool the enamine solution from Step 1 in an ice bath.
-
Add the isobutyryl chloride solution dropwise to the stirred enamine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1-2 hours.
Step 3: Hydrolysis and Product Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 3 x 30 mL of 3M hydrochloric acid and then with 30 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation using a short-path distillation apparatus to obtain pure this compound.
Visualizations
Caption: Workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Sciencemadness Discussion Board - Enamine formation help - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 2-Isobutyrylcyclohexanone and Acetylacetone as Ligands for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides a detailed comparison of two β-diketonate ligands: the well-established acetylacetone (B45752) (acac) and the more sterically demanding 2-isobutyrylcyclohexanone.
While acetylacetone has been extensively studied and utilized, forming the basis of numerous catalysts and coordination compounds, this compound presents an intriguing alternative due to the influence of its bulky isobutyryl and cyclohexyl groups. This comparison summarizes available experimental data for acetylacetone and provides theoretically grounded predictions for the behavior of this compound, offering insights into how structural modifications can tune the performance of the resulting metal complexes.
Ligand Properties: A Head-to-Head Comparison
The fundamental properties of a ligand, such as its acidity (pKa), dictate its behavior in complexation reactions. Here, we compare the known properties of acetylacetone with the predicted properties of this compound.
| Property | Acetylacetone (acac) | This compound | Justification for Prediction |
| Structure | - | ||
| Molecular Formula | C₅H₈O₂ | C₁₀H₁₆O₂ | - |
| Molecular Weight | 100.12 g/mol | 168.23 g/mol | - |
| pKa | ~8.9 (in water)[1][2] | Predicted: ~10-11 | The electron-donating isobutyryl group and the alkyl framework of the cyclohexanone (B45756) ring are expected to increase the electron density on the oxygen atoms, making the enolic proton less acidic and thus raising the pKa compared to acetylacetone. |
| Steric Hindrance | Low | High | The bulky isobutyryl group and the non-planar cyclohexanone ring introduce significant steric bulk around the coordination site compared to the methyl groups of acetylacetone.[3] |
| Electronic Effects | Methyl groups have a weak electron-donating effect. | The isobutyryl group is a stronger electron-donating group than a methyl group. | Alkyl groups are known to be electron-donating through an inductive effect. The larger isobutyryl group is expected to have a more pronounced effect.[4][5] |
Metal Complex Formation and Stability
The formation and stability of metal complexes are paramount for their practical applications. While extensive data exists for acetylacetonate (B107027) complexes, we can infer the characteristics of this compound complexes based on established principles of coordination chemistry.
General Synthesis of Metal β-Diketonate Complexes
The synthesis of metal complexes with β-diketonate ligands typically follows a general procedure where a metal salt is reacted with the β-diketone in the presence of a base. The base deprotonates the β-diketone to form the corresponding anion, which then coordinates to the metal ion.[6][7]
Caption: General reaction scheme for the synthesis of metal β-diketonate complexes.
| Feature | Acetylacetonate (acac) Complexes | This compound Complexes (Predicted) | Rationale for Prediction |
| Coordination | Forms stable six-membered chelate rings with a wide range of metal ions.[8] | Expected to form stable six-membered chelate rings. | The β-diketonate moiety is the coordinating group in both ligands. |
| Stoichiometry | Commonly forms ML₂, ML₃, and ML₄ complexes depending on the metal's oxidation state and coordination number. | Similar stoichiometries (ML₂, ML₃, ML₄) are expected. | The bidentate nature of the ligand is the primary determinant of stoichiometry. |
| Stability Constants | Well-documented for numerous metal ions.[8] | Predicted to have higher stability constants for many metal ions compared to acetylacetonate complexes. | The higher basicity (predicted higher pKa) of this compound suggests a stronger M-L bond. The bulky groups may also provide a "steric locking" effect, increasing the kinetic stability of the complex.[3][9] |
| Solubility | Generally soluble in organic solvents. | Expected to have higher solubility in nonpolar organic solvents. | The larger, more hydrophobic alkyl groups (isobutyryl and cyclohexyl) will increase the lipophilicity of the metal complexes. |
Catalytic Performance: A Predictive Outlook
Metal acetylacetonates (B15086760) are widely used as catalysts in various organic reactions.[10] The catalytic activity of metal complexes is intimately linked to the steric and electronic environment around the metal center, which is dictated by the ligands.
Factors Influencing Catalytic Activity
Caption: Relationship between ligand properties and the catalytic activity of the corresponding metal complex.
| Aspect | Acetylacetonate (acac) Complexes | This compound Complexes (Predicted) | Basis for Prediction |
| Access to Metal Center | Relatively open coordination sphere, allowing for easy substrate access. | Steric hindrance from the isobutyryl and cyclohexyl groups may restrict substrate access. | The bulky nature of the substituents will create a more crowded environment around the metal ion.[9][11] |
| Lewis Acidity of Metal Center | The electron-donating methyl groups slightly reduce the Lewis acidity of the metal center. | The stronger electron-donating isobutyryl group is expected to further reduce the Lewis acidity of the metal center. | Increased electron donation from the ligand to the metal will decrease the metal's ability to accept electron pairs from a substrate.[5] |
| Potential Catalytic Applications | Widely used in reactions like polymerization, oxidation, and cross-coupling.[10] | May exhibit higher selectivity in reactions where steric bulk can differentiate between substrates. The modified electronic properties could also alter reactivity in redox-based catalysis. | The unique steric and electronic profile could lead to novel catalytic activities or improved selectivity compared to less hindered catalysts.[12] |
Experimental Protocols
General Synthesis of a Metal Tris(β-diketonate) Complex
Materials:
-
Metal chloride (e.g., FeCl₃, AlCl₃, CrCl₃)
-
β-diketone (acetylacetone or this compound)
-
Base (e.g., sodium hydroxide, ammonia, or sodium acetate)
-
Solvents (e.g., water, ethanol (B145695), methanol)
Procedure:
-
Dissolve the metal chloride in water or a suitable solvent.
-
In a separate flask, dissolve the β-diketone in a solvent such as ethanol or methanol.
-
Slowly add the β-diketone solution to the stirred metal salt solution.
-
Add a solution of the base dropwise to the reaction mixture to facilitate the deprotonation of the β-diketone and promote complex formation.
-
The metal complex will often precipitate out of the solution. The reaction mixture may be heated to ensure complete reaction.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with water and/or a cold solvent to remove any unreacted starting materials and byproducts.
-
Dry the purified metal complex, for instance, in a desiccator or a vacuum oven.
Characterization Techniques
The synthesized metal complexes can be characterized using a variety of standard analytical techniques to confirm their identity and purity.
References
- 1. Acetylacetone - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 4. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sterically encumbered β-diketonates and base metal catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Study of the Reactivity of Different Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
Beta-diketones are a versatile class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group. This unique structural motif imparts a rich and varied reactivity, making them invaluable building blocks in organic synthesis, particularly for the construction of heterocyclic compounds and in coordination chemistry.[1][2] Their utility stems from the acidity of the central methylene protons and the existence of keto-enol tautomerism, which dictates their nucleophilic and electrophilic behavior. This guide provides a comparative analysis of the reactivity of common beta-diketones, supported by experimental data and detailed methodologies.
Keto-Enol Tautomerism: The Key to Reactivity
The reactivity of beta-diketones is intrinsically linked to the equilibrium between their keto and enol forms.[3] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its prevalence is influenced by the substituents on the beta-diketone and the solvent.[1][4]
Caption: Keto-enol tautomerism in beta-diketones.
The percentage of the enol tautomer present at equilibrium is a critical factor in determining the reactivity of a beta-diketone. A higher enol content generally leads to enhanced nucleophilicity of the alpha-carbon. The following table summarizes the enol content of three common beta-diketones in various solvents.
| Beta-Diketone | Solvent | % Enol Content |
| Acetylacetone | Cyclohexane | 97 |
| Benzene | 96 | |
| Diethyl ether | 88 | |
| Dichloromethane | 77 | |
| Acetonitrile | 62 | |
| Water | 15 | |
| Benzoylacetone (B1666692) | Cyclohexane | 100 |
| Carbon tetrachloride | 96 | |
| Benzene | 93 | |
| Dichloromethane | 89 | |
| Acetonitrile | 83 | |
| Dibenzoylmethane (B1670423) | Carbon tetrachloride | 100 |
| Chloroform | 100 | |
| Acetone | 98 | |
| Methanol | 96 |
As observed, the enol content is significantly higher in non-polar solvents and decreases with increasing solvent polarity. This is because polar solvents can solvate the keto form more effectively and disrupt the intramolecular hydrogen bond that stabilizes the enol form.[1] The substitution of methyl groups with phenyl groups, as in benzoylacetone and dibenzoylmethane, increases the enol content due to extended conjugation.[1][5]
Acidity and Enolate Formation
The protons on the central methylene group of beta-diketones are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. The resulting enolate is stabilized by resonance. The acidity, expressed as the pKa value, is a key determinant of the ease of enolate formation, which is a prerequisite for many reactions.
| Beta-Diketone | pKa in Water | pKa in DMSO |
| Acetylacetone (2,4-Pentanedione) | 8.95 | 13.3 |
| Benzoylacetone | 8.7 | 12.7 |
| Dibenzoylmethane | 9.35 | 13.7 |
Data sourced from: [6][7][8][9]
The pKa values indicate that these beta-diketones are significantly more acidic than simple ketones (pKa ≈ 20). This allows for the use of relatively mild bases to generate the corresponding enolates.
Caption: General scheme for enolate formation from a beta-diketone.
Comparative Reactivity in Key Synthetic Transformations
The differences in keto-enol equilibrium and acidity among beta-diketones directly influence their reactivity in various synthetic reactions.
Alkylation Reactions
Alkylation of beta-diketones occurs via the nucleophilic attack of the enolate on an alkyl halide. The reactivity depends on the nucleophilicity of the enolate.
| Beta-Diketone | Alkylating Agent | Base | Solvent | Yield (%) |
| Acetylacetone | Ethyl bromide | NaOEt | Ethanol | 75-82 |
| Acetylacetone | Benzyl chloride | K₂CO₃ | DMF | 90 |
| Dibenzoylmethane | Methyl iodide | NaH | THF | 85 |
Generally, the less acidic beta-diketone forms a more nucleophilic enolate, leading to higher reactivity in alkylation reactions. However, steric hindrance from bulky substituents, such as the phenyl groups in dibenzoylmethane, can also affect the reaction rate and yield.
Acylation Reactions (Claisen Condensation)
Beta-diketones can be synthesized via a Claisen condensation between a ketone and an ester.[12][13] Conversely, the enolates of beta-diketones can undergo acylation. The reactivity in these condensation reactions is influenced by the acidity of the beta-diketone and the electrophilicity of the acylating agent. A crossed Claisen condensation between a ketone and an ester is a common method for preparing beta-diketones.[14]
| Ketone | Ester | Base | Product (Beta-Diketone) | Yield (%) |
| Acetophenone | Ethyl acetate | NaOEt | Benzoylacetone | 60-70 |
| Acetone | Ethyl benzoate | NaNH₂ | Benzoylacetone | 52-61 |
| Acetophenone | Ethyl benzoate | NaH | Dibenzoylmethane | 75-85 |
Data sourced from: [15]
The more acidic alpha-protons of a ketone compared to an ester generally favor the formation of the ketone enolate, which then acts as the nucleophile.[12]
Condensation Reactions for Heterocycle Synthesis
Beta-diketones are key precursors for the synthesis of a wide variety of heterocyclic compounds.[2] Their ability to react with dinucleophiles allows for the construction of various ring systems.
-
Knoevenagel Condensation: This reaction involves the condensation of a beta-diketone with an aldehyde or ketone, typically catalyzed by a weak base.[16][17] The product is an α,β-unsaturated dicarbonyl compound, which can be a versatile intermediate for further transformations. Aldehydes are generally more reactive than ketones in this condensation.[18]
-
Hantzsch Pyridine (B92270) Synthesis: This is a multi-component reaction involving a beta-dicarbonyl compound (two equivalents), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[19][20][21][22] Microwave-assisted methods have been shown to significantly reduce reaction times and improve yields for this synthesis.[23][24]
Caption: Hantzsch Pyridine Synthesis Workflow.
Experimental Protocols
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the percentage of keto and enol tautomers of a beta-diketone in a given solvent.
Materials:
-
Beta-diketone (e.g., acetylacetone, benzoylacetone)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the beta-diketone in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL in an NMR tube.[25] Allow the solution to equilibrate for at least one hour before analysis.[25]
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to observe all relevant signals, including the enolic proton which can appear as a broad singlet between 12 and 16 ppm.
-
Integrate the signals corresponding to the keto and enol forms. For acetylacetone, the key signals are the methylene protons (-CH₂-) of the keto form (around 3.5 ppm) and the vinylic proton (-CH=) of the enol form (around 5.5 ppm).
-
-
Data Analysis:
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral of enol proton / (Integral of enol proton + (Integral of keto methylene protons / 2))] * 100
-
The division of the keto methylene integral by two is necessary because there are two methylene protons in the keto form for every one vinylic proton in the enol form.[25]
-
General Procedure for Alkylation of a Beta-Diketone
Objective: To perform a C-alkylation of a beta-diketone.
Materials:
-
Beta-diketone (e.g., acetylacetone)
-
Alkyl halide (e.g., ethyl bromide)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the beta-diketone in the anhydrous solvent.
-
Add the base portion-wise at room temperature or below, depending on the reactivity of the base.
-
Stir the mixture for a specified time to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide to the enolate solution. The reaction may be exothermic, so addition may need to be controlled.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Conclusion
The reactivity of beta-diketones is a nuanced interplay of their keto-enol tautomerism, acidity, and the steric and electronic effects of their substituents. Understanding these factors is crucial for predicting and controlling their behavior in chemical reactions. Acetylacetone, with its relatively high pKa, forms a more nucleophilic enolate, making it highly reactive in alkylation reactions. In contrast, the extended conjugation in benzoylacetone and dibenzoylmethane favors a higher enol content, which is beneficial for reactions proceeding through the enol tautomer. This comparative guide provides a framework for researchers to select the appropriate beta-diketone and reaction conditions to achieve their desired synthetic outcomes.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. acgpubs.org [acgpubs.org]
- 3. Enol content is highest in (1) Acetone (2) Acetophenone (3) Acetic acid (.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Acetylacetone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Claisen condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. purechemistry.org [purechemistry.org]
- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 18. Chemicals [chemicals.thermofisher.cn]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 21. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 22. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cores.research.asu.edu [cores.research.asu.edu]
A Spectroscopic Comparison of 2-Isobutyrylcyclohexanone Tautomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the keto and enol tautomers of 2-isobutyrylcyclohexanone, a β-dicarbonyl compound of interest in synthetic chemistry and drug development. The equilibrium between these two forms is highly dependent on the molecular environment, and understanding their distinct spectroscopic signatures is crucial for reaction monitoring, structural elucidation, and physicochemical property assessment.
Introduction
This compound exists in a dynamic equilibrium between its keto and enol forms. The enol tautomer is generally favored due to the formation of a stable intramolecular hydrogen bond and a conjugated π-system. Commercially available this compound is typically found to be composed of approximately 96% of the enol form. This guide presents a summary of the expected spectroscopic data for both tautomers based on established principles of NMR, IR, and UV-Vis spectroscopy, and data from analogous compounds.
Tautomeric Equilibrium
The equilibrium between the diketo and enol forms of this compound is a fundamental aspect of its chemistry. The enol form's stability is attributed to intramolecular hydrogen bonding and conjugation.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the significant differences in their chemical environments. The interconversion between the two forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
¹H NMR Spectroscopy
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers.
| Assignment | Keto Tautomer (Predicted) | Enol Tautomer (Expected) | Key Features |
|---|---|---|---|
| Enolic OH | - | ~16.0 (s, br) | Highly deshielded proton due to intramolecular H-bonding. |
| Methine H (α-position) | 3.5 - 4.0 (m) | - | Disappears in the enol form. |
| Isopropyl CH | 2.8 - 3.2 (septet) | 2.5 - 2.9 (septet) | Upfield shift in the enol form. |
| Isopropyl CH₃ | 1.0 - 1.2 (d) | 1.1 - 1.3 (d) | Minor shift between tautomers. |
| Cyclohexane CH₂ | 1.5 - 2.5 (m) | 1.6 - 2.6 (m) | Complex multiplets with slight shifts. |
Predicted values for the keto form are based on data from analogous β-dicarbonyl compounds in polar solvents. Expected values for the enol form are based on the analysis of the commercially available compound.
¹³C NMR Spectroscopy
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers.
| Assignment | Keto Tautomer (Predicted) | Enol Tautomer (Expected) | Key Features |
|---|---|---|---|
| C=O (isobutyryl) | ~205 | ~200 | Both highly deshielded. |
| C=O (cyclohexanone) | ~210 | - | Replaced by enolic carbons in the enol form. |
| Enolic C-O | - | ~195 | Deshielded carbon bonded to the hydroxyl group. |
| Enolic C=C | - | ~110 | Shielded carbon of the enol double bond. |
| Methine C (α-position) | 55 - 65 | - | Absent in the enol form. |
| Isopropyl CH | 35 - 45 | 30 - 40 | Shielded in the enol form. |
| Isopropyl CH₃ | 18 - 22 | 20 - 24 | Minor shift. |
| Cyclohexane C | 20 - 45 | 22 - 40 | Multiple signals with slight shifts. |
Predicted values for the keto form are based on data from analogous β-dicarbonyl compounds in polar solvents. Expected values for the enol form are based on the analysis of the commercially available compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence for the presence of either tautomer through the characteristic stretching frequencies of the carbonyl and hydroxyl groups.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹) for this compound Tautomers.
| Vibrational Mode | Keto Tautomer (Predicted) | Enol Tautomer (Expected) | Key Features |
|---|---|---|---|
| O-H stretch (H-bonded) | - | 3200 - 2500 (broad) | A very broad and characteristic band for the enol. |
| C-H stretch (sp³) | 2960 - 2850 | 2960 - 2850 | Present in both tautomers. |
| C=O stretch (diketone) | 1725 - 1700 | - | Strong absorption, may show two distinct peaks. |
| C=O stretch (conjugated) | - | 1650 - 1630 | Strong, shifted to lower frequency due to conjugation. |
| C=C stretch (enol) | - | 1600 - 1580 | Strong absorption, characteristic of the enol double bond. |
Predicted values for the keto form are based on typical β-diketone spectra. Expected values for the enol form are based on the analysis of the commercially available compound.
UV-Visible (UV-Vis) Spectroscopy
The extent of conjugation in the enol tautomer results in a significant bathochromic (red) shift of the absorption maximum compared to the keto form.
Table 4: Comparative UV-Vis Absorption Maxima (λmax) for this compound Tautomers.
| Transition | Keto Tautomer (Predicted) | Enol Tautomer (Expected) | Key Features |
|---|---|---|---|
| n → π* | ~280 - 300 nm | - | Weaker absorption. |
| π → π* | - | ~300 - 340 nm | Stronger absorption due to the conjugated system. |
Values are solvent-dependent. The enol tautomer's π → π transition is the most prominent feature.*
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Enol Tautomer: Dissolve approximately 10-20 mg of commercially available this compound (~96% enol) in 0.6-0.7 mL of a non-polar deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆.
-
Keto Tautomer Enrichment: To observe signals from the keto tautomer, dissolve the sample in a polar aprotic deuterated solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. This will shift the equilibrium to favor the keto form, making its signals more readily detectable.
-
Transfer the solution to a 5 mm NMR tube for analysis.
Sample Preparation for IR Spectroscopy
-
Liquid Film: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Alternatively, prepare a dilute solution (1-5% w/v) in a suitable solvent (e.g., CCl₄ for observing the free O-H stretch, or CHCl₃) and use a liquid IR cell.
Sample Preparation for UV-Vis Spectroscopy
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile).
-
Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.
-
Record the spectrum in a quartz cuvette.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the workflow for the complete spectroscopic characterization of this compound tautomers.
Caption: Experimental workflow for tautomer analysis.
A Researcher's Guide to Confirming the Structure of 2-Isobutyrylcyclohexanone
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized or isolated compound is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the analytical techniques and expected experimental data for the structural confirmation of 2-Isobutyrylcyclohexanone. Given that this β-dicarbonyl compound exists predominantly in its enol tautomeric form, this guide will focus on the characterization of this more stable isomer.
Understanding Tautomerism in this compound
This compound, a 1,3-dicarbonyl compound, can exist in equilibrium between its keto and enol forms. However, commercial sources indicate that the enol form is significantly more stable, comprising approximately 96% of the equilibrium mixture. This stability is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond in the enol tautomer.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Confirmation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR will provide key insights into the connectivity and chemical environment of the atoms in this compound.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to be dominated by signals corresponding to the enol tautomer.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparison with 2-Acetylcyclohexanone (B32800) |
| ~16.5 | Singlet (broad) | 1H | Enolic -OH | Similar chemical shift expected. |
| ~2.8 - 3.0 | Multiplet | 1H | -CH(CH₃)₂ | This signal will replace the acetyl methyl singlet (~2.1 ppm) in 2-acetylcyclohexanone. |
| ~2.2 - 2.4 | Multiplet | 4H | Allylic CH₂ | Similar chemical shifts expected. |
| ~1.6 - 1.8 | Multiplet | 4H | Homocyclic CH₂ | Similar chemical shifts expected. |
| ~1.1 | Doublet | 6H | -CH(CH₃)₂ | Characteristic signal for the isopropyl group, absent in 2-acetylcyclohexanone. |
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
The ¹³C NMR spectrum will show characteristic signals for the carbonyl, enolic, and aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment | Comparison with 2-Acetylcyclohexanone |
| ~205 - 210 | C=O (isobutyryl) | Similar to the acetyl C=O (~200-205 ppm). |
| ~190 - 195 | C=O (cyclohexanone) | Similar to the ring C=O (~195 ppm). |
| ~100 - 105 | =C-H (enol) | Similar chemical shift expected. |
| ~35 - 40 | -CH(CH₃)₂ | This signal will replace the acetyl methyl carbon (~30 ppm). |
| ~30 - 35 | Allylic CH₂ | Similar chemical shifts expected. |
| ~20 - 25 | Homocyclic CH₂ | Similar chemical shifts expected. |
| ~18 - 20 | -CH(CH₃)₂ | Characteristic signal for the isopropyl methyls, absent in 2-acetylcyclohexanone. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be indicative of its enolic form.
Expected IR Absorption Bands (neat)
| Frequency (cm⁻¹) | Intensity | Assignment | Comparison with 2-Acetylcyclohexanone |
| 3200 - 2500 | Broad | O-H stretch (intramolecular H-bond) | A similar broad absorption is expected. |
| ~1650 | Strong | C=O stretch (conjugated ketone) | The position may be slightly shifted due to the electronic effect of the isobutyryl group. |
| ~1600 | Strong | C=C stretch (enol) | A similar strong absorption is expected. |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) | Similar absorptions are expected. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment | Comparison with 2-Acetylcyclohexanone |
| 168 | Moderate | [M]⁺ (Molecular Ion) | The molecular ion of 2-acetylcyclohexanone is at m/z 140. |
| 125 | Strong | [M - C₃H₇]⁺ | Corresponds to the loss of the isobutyryl side chain. The equivalent loss for 2-acetylcyclohexanone is [M - CH₃CO]⁺ at m/z 97. |
| 97 | Moderate | [C₆H₉O]⁺ | A common fragment from the cyclohexenone ring. |
| 71 | Strong | [C₄H₇O]⁺ (Isobutyryl cation) | This will be a characteristic fragment, whereas 2-acetylcyclohexanone shows a strong peak at m/z 43 for the acetyl cation. |
| 43 | Strong | [C₃H₇]⁺ (Isopropyl cation) | A characteristic fragment from the isobutyryl group. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 18 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 35-200.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.
Workflow for Structure Confirmation
The logical flow for confirming the structure of this compound is outlined below.
Caption: Workflow for the structural confirmation of this compound.
By following this comprehensive guide, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their scientific findings. The combination of predictive data based on a close analog and detailed experimental protocols provides a robust framework for the structural elucidation of this and similar molecules.
A Researcher's Guide to Cross-Referencing 2-Isobutyrylcyclohexanone NMR Data
For researchers and scientists engaged in drug development and chemical synthesis, accurate structural elucidation of compounds such as 2-isobutyrylcyclohexanone is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a framework for comparing experimentally obtained ¹H and ¹³C NMR data of this compound with literature values, ensuring structural verification.
Due to the limited availability of a complete, publicly accessible dataset of ¹H and ¹³C NMR literature values for this compound, this guide presents a template for data comparison and a standardized experimental protocol for data acquisition. Researchers can populate the tables with their experimental findings and any literature data they source from proprietary databases or future publications.
Data Presentation: NMR Chemical Shift Comparison
The following tables are structured to allow for a clear and direct comparison of experimental NMR data with literature values.
Table 1: ¹H NMR Data Comparison for this compound
| Protons | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Experimental Multiplicity | Literature Multiplicity | Experimental Coupling Constant (J, Hz) | Literature Coupling Constant (J, Hz) |
| CH(CH₃)₂ | ||||||
| CH(C=O) | ||||||
| CH₂ (cyclohexyl) | ||||||
| CH₂ (cyclohexyl) | ||||||
| CH₂ (cyclohexyl) | ||||||
| CH₃ (isopropyl) | ||||||
| Enolic OH |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| C=O (isobutyryl) | ||
| C=O (cyclohexanone) | ||
| CH (isopropyl) | ||
| C (enol) | ||
| C=C (enol) | ||
| CH₂ (cyclohexyl) | ||
| CH₂ (cyclohexyl) | ||
| CH₂ (cyclohexyl) | ||
| CH₃ (isopropyl) |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, which exists in a keto-enol tautomeric equilibrium.
1. Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp NMR signals.
3. Data Acquisition:
-
¹H NMR:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required compared to the ¹H spectrum.
-
Proton decoupling is typically used to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).
-
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the keto and enol forms of the molecule.[1]
Workflow for Cross-Referencing NMR Data
The following diagram illustrates the logical workflow for the cross-referencing process, from sample preparation to data comparison and structural verification.
Caption: Workflow for cross-referencing experimental NMR data with literature values.
References
A Comparative Guide to Purity Analysis of 2-Isobutyrylcyclohexanone by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of 2-Isobutyrylcyclohexanone. Experimental data, detailed protocols, and workflow visualizations are presented to assist in selecting the most suitable method for specific analytical needs.
Introduction to this compound and its Analysis
This compound is a beta-diketone that exists in a state of keto-enol tautomerism, with the enol form often being predominant. This characteristic influences the choice and development of analytical methods for its purity assessment. Accurate purity determination is critical in drug development and chemical research to ensure product quality, safety, and efficacy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reverse-phase method using a C18 column is a common and effective approach.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (based on the UV absorbance of the carbonyl group in cyclohexanone).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
References
A Comparative Guide to Verifying the Enantiomeric Excess of 2-Isobutyrylcyclohexanone Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality control step. This guide provides an objective comparison of the primary analytical techniques used to verify the enantiomeric excess of 2-isobutyrylcyclohexanone derivatives. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method hinges on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and the availability of instrumentation. For this compound, a β-diketone, considerations must also be given to its potential for keto-enol tautomerism, which can influence the analytical approach, particularly in NMR spectroscopy.
Comparison of Analytical Methods
The following table summarizes the key characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of this compound derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. |
| Instrumentation | HPLC system with a chiral column and a UV/Vis or photodiode array (PDA) detector. | Gas chromatograph with a chiral capillary column and a flame ionization detector (FID) or mass spectrometer (MS). | High-field NMR spectrometer (e.g., 400 MHz or higher). |
| Sample Preparation | Dissolution in a suitable mobile phase, typically a mixture of hexane (B92381) and an alcohol. | Dissolution in a volatile organic solvent (e.g., dichloromethane (B109758), ethyl acetate). Derivatization may be required for less volatile derivatives. | Dissolution in a deuterated solvent (e.g., CDCl₃) with the addition of a chiral solvating agent. |
| Typical Resolution | Baseline separation of enantiomeric peaks is often achievable with appropriate column and mobile phase selection. | High-resolution separation is common for thermally stable and volatile compounds. | Resolution is dependent on the choice of chiral solvating agent, the analyte's structure, and the spectrometer's field strength. |
| Data Analysis | Integration of the peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100.[1] | Integration of the peak areas of the two enantiomers. % ee = |Area₁ - Area₂| / (Area₁ + Area₂) * 100.[2] | Integration of distinct, well-resolved signals corresponding to each enantiomer in the diastereomeric complex. |
| Advantages | Widely applicable, robust, and suitable for both analytical and preparative separations.[3][4] | High efficiency and resolution, requires small sample volumes.[5] | Non-destructive, provides structural information, and can be rapid once the method is established.[6][7] |
| Limitations | Method development can be time-consuming, and chiral columns can be expensive.[8] | Limited to volatile and thermally stable analytes.[5] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, and the cost of high-field NMR is substantial. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are illustrative and may require optimization for specific derivatives of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its versatility and robustness. Polysaccharide-based chiral stationary phases are often effective for the separation of ketones.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), is a suitable starting point for method development.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The ratio can be adjusted to optimize resolution and retention times.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of the derivative).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives of this compound, chiral GC offers excellent resolution and sensitivity. Cyclodextrin-based chiral stationary phases are widely used for this purpose.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one containing a derivatized β-cyclodextrin (e.g., Rt-βDEXsm), is recommended.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as in HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable CSA for ketones could be (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount (e.g., 0.2 equivalents) of the CSA to the NMR tube.
-
Gently mix and acquire another ¹H NMR spectrum. Repeat the addition of the CSA in increments until baseline separation of a key signal is achieved.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Due to the keto-enol tautomerism of this compound, it is crucial to select signals that are well-resolved for both enantiomers and are not complicated by tautomeric equilibrium. The methine proton of the isobutyryl group or a proton on the cyclohexanone (B45756) ring that shows clear splitting upon addition of the CSA are potential candidates.
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
-
Visualizations
To aid in the understanding of the experimental workflows and the decision-making process, the following diagrams are provided.
Caption: A general workflow for the determination of enantiomeric excess.
Caption: Decision tree for selecting an analytical method for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Benchmarking the synthesis of 2-Isobutyrylcyclohexanone against other methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established methods for the synthesis of 2-isobutyrylcyclohexanone, a valuable β-diketone building block. We will delve into the experimental protocols and quantitative data of two primary synthetic routes: the Stork enamine acylation and the acylation of a pre-formed magnesium enolate.
Introduction
This compound is a 1,3-dicarbonyl compound with significant applications in organic synthesis, serving as a precursor for various heterocyclic compounds and more complex molecular architectures relevant to the pharmaceutical industry. The selection of an optimal synthetic route is crucial for maximizing yield, purity, and cost-effectiveness. This guide benchmarks two prominent methods for its preparation, providing the necessary data for an informed decision in a research and development setting.
Method 1: Stork Enamine Acylation
The Stork enamine synthesis is a widely recognized and reliable method for the α-acylation of ketones.[1][2] The reaction proceeds via a three-step sequence: the formation of an enamine from cyclohexanone (B45756) and a secondary amine (commonly morpholine (B109124) or pyrrolidine), followed by acylation with an acyl halide, and subsequent hydrolysis of the resulting iminium salt to yield the β-diketone.[3]
Experimental Protocol: Stork Enamine Acylation
Step 1: Formation of 1-(Cyclohex-1-en-1-yl)morpholine (Enamine)
In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of cyclohexanone (1.0 eq.) and morpholine (1.2 eq.) in toluene (B28343) is refluxed with a catalytic amount of p-toluenesulfonic acid. The reaction is driven to completion by the azeotropic removal of water. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Acylation of the Enamine
The crude enamine is dissolved in an anhydrous, non-polar solvent such as dioxane or benzene. The solution is cooled in an ice bath, and isobutyryl chloride (1.1 eq.) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
Step 3: Hydrolysis
The reaction mixture is then refluxed with an aqueous acid solution (e.g., 10% HCl) to hydrolyze the intermediate iminium salt. After cooling, the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography.
References
A Comparative Guide to 2-Isobutyrylcyclohexanone and 2-Acetylcyclohexanone for Researchers
For researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry, the selection of appropriate building blocks is critical. This guide provides an objective comparison of two closely related β-dicarbonyl compounds: 2-isobutyrylcyclohexanone and 2-acetylcyclohexanone (B32800). We will delve into their structural differences, physicochemical properties, synthesis, reactivity, and potential applications, supported by available data.
Physicochemical Properties: A Side-by-Side Comparison
The primary distinction between this compound and 2-acetylcyclohexanone lies in the acyl group attached to the cyclohexanone (B45756) ring. This compound possesses a bulkier isobutyryl group, while 2-acetylcyclohexanone has a smaller acetyl group. This seemingly minor difference in structure can influence their physical and chemical properties.
| Property | This compound | 2-Acetylcyclohexanone |
| Molecular Formula | C₁₀H₁₆O₂ | C₈H₁₂O₂ |
| Molecular Weight | 168.23 g/mol | 140.18 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid | Clear colorless to light yellow liquid[1] |
| Boiling Point | Not readily available | 111-112 °C at 18 mmHg[1] |
| Density | 1.0076 g/mL at 25 °C | 1.078 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.5006 | n20/D 1.509[1] |
| CAS Number | 39207-65-3 | 874-23-7 |
Synthesis and Reactivity: The Impact of Steric Hindrance
Both this compound and 2-acetylcyclohexanone are commonly synthesized via the Stork enamine synthesis, which involves the acylation of a cyclohexanone enamine. The choice of the acylating agent determines the final product.
General Experimental Protocol: Stork Enamine Acylation of Cyclohexanone
This protocol provides a general procedure for the synthesis of 2-acylcyclohexanones.
Materials:
-
Cyclohexanone
-
A secondary amine (e.g., pyrrolidine (B122466) or morpholine)
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Acyl chloride (acetyl chloride or isobutyryl chloride)
-
Anhydrous, non-polar solvent for acylation (e.g., dioxane or THF)
-
Aqueous acid (e.g., HCl) for hydrolysis
Procedure:
-
Enamine Formation: A mixture of cyclohexanone, the secondary amine (e.g., pyrrolidine), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by the amount of water collected.
-
Acylation: After the formation of the enamine is complete, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude enamine is then dissolved in an anhydrous, non-polar solvent like dioxane. The corresponding acyl chloride (acetyl chloride for 2-acetylcyclohexanone or isobutyryl chloride for this compound) is added dropwise to the enamine solution at 0°C. The reaction mixture is then stirred at room temperature.
-
Hydrolysis: After the acylation is complete, the resulting iminium salt is hydrolyzed by the addition of aqueous acid (e.g., HCl). The mixture is stirred until the hydrolysis is complete, which yields the desired 2-acylcyclohexanone.
-
Purification: The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated. The final product can be purified by vacuum distillation.
Reactivity Comparison
The primary difference in the synthesis of these two compounds lies in the reactivity of the acylating agent and the steric hindrance it presents.
-
2-Acetylcyclohexanone Synthesis: Acetyl chloride is a relatively small and reactive acylating agent. The acylation of the cyclohexanone enamine with acetyl chloride is expected to proceed readily.
-
This compound Synthesis: Isobutyryl chloride is bulkier than acetyl chloride due to the presence of the isopropyl group. This increased steric bulk can hinder the approach of the acyl chloride to the nucleophilic carbon of the enamine. Consequently, the acylation reaction to form this compound may be slower and could potentially result in lower yields compared to the synthesis of 2-acetylcyclohexanone under identical reaction conditions. Studies on enamine alkylation have shown that steric hindrance plays a significant role in the reaction outcome.
Keto-Enol Tautomerism: A Key to Reactivity
Like other β-dicarbonyl compounds, both this compound and 2-acetylcyclohexanone exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium between the keto and enol forms is crucial for their reactivity, as the enol form is the reactive nucleophile in many reactions.
References
The Versatility of 2-Isobutyrylcyclohexanone in the Synthesis of Bioactive Heterocycles: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutic agents. 2-Isobutyrylcyclohexanone, a versatile 1,3-dicarbonyl compound, offers a valuable scaffold for the construction of a variety of biologically active heterocyclic compounds. This guide provides a comparative analysis of its application in the synthesis of pyrazoles and quinolines, benchmarked against alternative precursors, and supported by experimental data from peer-reviewed literature.
This document will delve into the synthetic utility of this compound, presenting its performance in key heterocyclic ring-forming reactions. We will explore detailed experimental protocols, quantitative data on reaction yields and conditions, and a comparative assessment with other commonly used starting materials.
Core Applications in Heterocyclic Synthesis
This compound serves as a key building block for the synthesis of pyrazoles and quinolines, two classes of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its utility stems from the reactive 1,3-dicarbonyl moiety, which readily undergoes condensation reactions with various nucleophiles.
Pyrazole (B372694) Synthesis via the Knorr Cyclocondensation
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazole derivatives, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648).[1][2][3][4] The reaction of this compound with hydrazine hydrate (B1144303) is expected to yield tetrahydroindazoles, which are pyrazole derivatives fused to the cyclohexane (B81311) ring.
While specific literature on the use of this compound in this reaction is limited, a closely related analogue, 2-acetylcyclohexanone (B32800), has been successfully employed for the synthesis of 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole.[5] This provides a strong basis for comparison.
Table 1: Comparison of 2-Acylcyclohexanones in Tetrahydroindazole Synthesis
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 2-Acetylcyclohexanone | 4-Fluorophenylhydrazine | Microwave irradiation | High (not specified quantitatively) | [5] |
| This compound (Predicted) | Hydrazine Hydrate | Reflux in ethanol (B145695) with catalytic acid | Expected high yield | Based on general Knorr synthesis protocols[1][2][3] |
Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole from 2-Acetylcyclohexanone [5]
A mixture of 2-acetylcyclohexanone and 4-fluorophenylhydrazine is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified.
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr synthesis of tetrahydroindazoles.
Quinoline (B57606) Synthesis via the Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a 1,3-dicarbonyl compound.[6][7][8][9][10] this compound can serve as the methylene-containing component in this reaction.
Table 2: Comparison of Methylene Components in Friedländer Quinoline Synthesis
| Methylene Component | 2-Aminoaryl Ketone/Aldehyde | Catalyst | Reaction Conditions | Product | Yield | Reference |
| This compound (Predicted) | 2-Aminobenzophenone | Acid or Base | Heating | Substituted Tetrahydroacridine | Expected good yield | Based on general Friedländer protocols[6][8] |
| Cyclohexanone | 2-Aminobenzaldehyde | p-Toluenesulfonic acid | Solvent-free, 120°C | Tetrahydroacridine | 92% | [6] |
| Ethyl Acetoacetate | 2-Aminobenzophenone | Piperidine | Reflux in ethanol | 2-Methyl-4-phenylquinoline-3-carboxylate | 85% | [6] |
Experimental Protocol: General Friedländer Synthesis [8]
A mixture of the 2-aminoaryl aldehyde or ketone and the 1,3-dicarbonyl compound is heated in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine), often without a solvent or in a high-boiling solvent like ethanol. The reaction is typically monitored by TLC, and the product is isolated by crystallization or chromatography after workup.
Diagram 2: Friedländer Quinoline Synthesis
Caption: The Friedländer synthesis of quinolines from a 2-aminoaryl ketone and a 1,3-dicarbonyl compound.
Comparison with Alternative Precursors
The choice of the 1,3-dicarbonyl compound significantly influences the outcome of these heterocyclic syntheses.
For Pyrazole Synthesis:
-
Acyclic β-Keto Esters (e.g., Ethyl Acetoacetate): These are widely used and offer a straightforward route to a variety of pyrazole derivatives.[11][12] However, they do not provide the fused ring system that is obtained with cyclic precursors like this compound.
-
Other Cyclic 1,3-Diketones (e.g., Dimedone): These also lead to fused pyrazole systems and can be compared in terms of reactivity and the nature of the resulting fused ring.
For Quinoline Synthesis:
-
Acyclic 1,3-Diketones (e.g., Acetylacetone): These are common substrates in the Friedländer synthesis, leading to quinolines with different substitution patterns compared to those derived from cyclic diketones.
-
β-Keto Esters (e.g., Ethyl Acetoacetate): As seen in Table 2, these are effective and lead to quinoline-3-carboxylates, which are valuable intermediates for further functionalization.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of complex, fused heterocyclic systems of significant interest in medicinal chemistry. Its application in established synthetic methodologies like the Knorr pyrazole synthesis and the Friedländer quinoline synthesis provides access to unique molecular scaffolds. While direct, peer-reviewed data on its performance is emerging, comparisons with closely related analogues and alternative starting materials highlight its potential for generating novel bioactive compounds. The detailed experimental approaches and comparative data presented in this guide are intended to assist researchers in making informed decisions for the strategic design and synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters | Semantic Scholar [semanticscholar.org]
- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Purity of 2-Isobutyrylcyclohexanone: A Comparative Guide to Eliminating Starting Material
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of methods to confirm the absence of the starting material, cyclohexanone (B45756), in purified 2-isobutyrylcyclohexanone. We present supporting experimental data and detailed protocols for purification and analytical techniques.
The synthesis of this compound, a valuable β-diketone intermediate, is commonly achieved through a Claisen condensation reaction between cyclohexanone and an isobutyrate ester. A crucial aspect of the post-synthesis workup is the complete removal of unreacted cyclohexanone, which can interfere with subsequent reactions and compromise the integrity of the final product.
Comparison of Purification Techniques
The choice of purification method depends on the scale of the synthesis, the initial purity of the crude product, and the desired final purity. Below is a comparison of common techniques for purifying this compound and removing residual cyclohexanone.
| Purification Technique | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | >98% | 80-90% | Scalable, effective for large quantities, can achieve high purity. | Requires a significant difference in boiling points; potential for thermal degradation of the product. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | >99% | 70-85% | High resolution, effective for removing structurally similar impurities. | Can be time-consuming, requires large volumes of solvent, may not be ideal for large-scale purification. |
| Purification via Copper (II) Chelate | Formation of a solid copper (II) chelate of the β-diketone, which is then decomposed to yield the pure product. | >99% | 85-95% | Highly selective for β-diketones, effective for removing non-chelating impurities. | Involves additional reaction and filtration steps, use of a metal reagent. |
Analytical Methods for Purity Confirmation
To confirm the absence of cyclohexanone in the purified this compound, several analytical techniques can be employed. The following table compares the most effective methods for detecting trace amounts of the starting material.
| Analytical Technique | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Low ppm | High sensitivity and selectivity, provides structural information from fragmentation patterns. | Requires a volatile and thermally stable sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | ~0.1% | Non-destructive, provides unambiguous structural confirmation, allows for quantification. | Lower sensitivity compared to GC-MS for trace analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a mobile and stationary phase. | Low ppm | High resolution, suitable for non-volatile or thermally sensitive compounds. | Requires method development, may not provide definitive structural identification without a mass spectrometer detector. |
Experimental Protocols
Synthesis of this compound (Claisen Condensation)
A common method for synthesizing this compound is the Claisen condensation.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, sodium hydride (1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF).
-
A solution of cyclohexanone (1.0 eq) and ethyl isobutyrate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Purification Protocols
1. Fractional Distillation:
-
The crude this compound is placed in a round-bottom flask with a few boiling chips.
-
A fractionating column is attached to the flask, followed by a condenser and a receiving flask.
-
The apparatus is heated, and the fraction distilling at the boiling point of this compound (approximately 105-107 °C at 10 mmHg) is collected. The lower-boiling cyclohexanone (boiling point ~155 °C at atmospheric pressure) will distill first if present in significant amounts.
2. Column Chromatography:
-
A silica (B1680970) gel column is prepared using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted, and fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
3. Purification via Copper (II) Chelate:
-
The crude product is dissolved in ethanol.
-
An aqueous solution of copper (II) acetate is added, leading to the precipitation of the green copper (II) chelate of this compound.
-
The solid chelate is collected by filtration and washed.
-
The chelate is then suspended in a mixture of diethyl ether and dilute sulfuric acid and stirred until the green solid disappears.
-
The organic layer is separated, washed, dried, and concentrated to yield the purified this compound.
Analytical Protocols
1. GC-MS Analysis:
-
Sample Preparation: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: A suitable capillary column (e.g., DB-5ms) is used with a temperature program that effectively separates cyclohexanone and this compound.
-
MS Analysis: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-200). The absence of the molecular ion and characteristic fragments of cyclohexanone (e.g., m/z 98, 83, 55) in the chromatogram at the expected retention time confirms its absence.
2. NMR Analysis:
-
Sample Preparation: The purified product is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A ¹H and ¹³C NMR spectrometer.
-
Analysis: The ¹H and ¹³C NMR spectra are recorded. The absence of the characteristic signals for cyclohexanone (e.g., ¹H NMR: multiplets around δ 2.3 and 1.8 ppm; ¹³C NMR: carbonyl signal around δ 212 ppm) indicates the purity of the sample. The spectrum of this compound will show distinct signals for the isobutyryl group and the substituted cyclohexanone ring.
Visualizing the Workflow and Logic
The following diagrams illustrate the logical workflow for confirming the absence of starting material in purified this compound and the key differences in the analytical data between the product and the starting material.
Safety Operating Guide
Proper Disposal of 2-Isobutyrylcyclohexanone: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the safe handling and proper disposal of 2-isobutyrylcyclohexanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Information
This compound is a combustible liquid classified with the following hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Serious eye irritation (Category 2A) : Causes serious eye irritation.[1][2]
It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate Personal Protective Equipment (PPE), including safety goggles (or a face shield), gloves, and a lab coat.
Pre-Disposal and Waste Minimization
Before beginning any experiment, plan to minimize waste generation.
-
Accurate Calculations : Only prepare the amount of solution required for your procedure.
-
Avoid Contamination : Do not return unused portions of the chemical to the original container to prevent contamination.
-
Surplus Chemicals : If you have unopened or unexpired containers of this compound that are no longer needed, check if other research groups within your institution can use them.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment : Cover drains to prevent the chemical from entering the sewer system.[1]
-
Absorption : Use a liquid-absorbent, non-combustible material such as Chemizorb®, vermiculite, or sand to absorb the spill.
-
Collection : Carefully collect the absorbed material and contaminated soil into a designated, labeled hazardous waste container.
-
Decontamination : Clean the affected area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Waste Collection and Storage
Proper collection and storage of this compound waste are critical to maintaining a safe laboratory environment.
-
Designated Waste Container : Use a clearly labeled, leak-proof container compatible with organic solvents. The original container can be used if it is in good condition.[3] Do not mix this compound waste with other incompatible waste streams.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).[3]
-
Storage Location : Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.[4] Keep the container tightly closed when not in use.[3][5]
| Hazard Classification & Disposal Information | |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Eye irritation (Category 2A)[1][2] |
| Signal Word | Warning[6] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation.[1][7] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Storage Class | 10 - Combustible liquids |
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Waste Segregation : Ensure the this compound waste is not mixed with incompatible chemicals.
-
Container Integrity : Check that the waste container is in good condition, properly sealed, and not leaking.[3]
-
Documentation : Complete all necessary hazardous waste disposal forms as required by your institution. This typically includes the chemical name, quantity, and hazard information.
-
Schedule Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. pfw.edu [pfw.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. This compound 96 39207-65-3 [sigmaaldrich.com]
- 7. chemical-label.com [chemical-label.com]
Personal protective equipment for handling 2-Isobutyrylcyclohexanone
Essential Safety and Handling Guide for 2-Isobutyrylcyclohexanone
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Combustible Liquid: Can form explosive mixtures with air upon intense heating.[4] Vapors are heavier than air and may travel along floors.
It is important to note that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol [3] |
| Appearance | Liquid[4] |
| Density | 1.0076 g/mL at 25 °C[4] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup[4] |
| Refractive Index | n20/D 1.5006[4] |
| Storage Class | 10 - Combustible liquids[4] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical for safety.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[4] This is crucial to prevent the serious eye irritation this chemical can cause.
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber) are required to prevent skin contact.[4][5]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[6] For larger quantities or in case of a significant spill potential, a full chemical-resistant suit may be necessary.[6]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1] If vapors or aerosols are likely to be generated, an approved respirator with a type ABEK (EN14387) filter is recommended.[4]
Step-by-Step Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Store in a designated area for combustible liquids.[4]
Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are immediately accessible.[6]
-
Wash hands and skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled or stored.[1]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill.
-
Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
-
Prevent the spilled chemical from entering drains.
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse the mouth with water and provide two glasses of water to drink at most. Do not induce vomiting.[1]
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.
-
In Case of Skin Contact: Remove all contaminated clothing immediately. Rinse the skin thoroughly with water and soap.[8] If irritation occurs, seek medical attention.[8]
-
If Inhaled: Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[6][8]
Disposal Plan
-
All waste, including the chemical itself, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.
-
Dispose of the waste in a designated, approved waste disposal plant.[1]
-
Keep chemical waste in its original container where possible; do not mix with other waste.
-
Uncleaned containers should be handled and disposed of as if they still contain the product.
-
Follow all national and local regulations for hazardous waste disposal.
Visual Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 2-(2-Methylpropanoyl)cyclohexan-1-one | C10H16O2 | CID 11469301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 7. carlroth.com [carlroth.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
